AMN082 free base
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
N,N'-dibenzhydrylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2.2ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)29-21-22-30-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;/h1-20,27-30H,21-22H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQCDCNQANSUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017562 | |
| Record name | N,N'-Dibenzhydrylethane-1,2-diamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97075-46-2 | |
| Record name | N,N'-Dibenzhydrylethane-1,2-diamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMN082 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of AMN082 Free Base
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
AMN082 (N,N′-dibenzhydrylethane-1,2-diamine) is a pioneering pharmacological tool compound renowned as the first selective allosteric agonist for the metabotropic glutamate (B1630785) receptor 7 (mGluR7).[1][2] Unlike traditional orthosteric ligands that compete with the endogenous neurotransmitter glutamate, AMN082 binds to a distinct site within the receptor's transmembrane domain, enabling direct activation of its associated signaling pathways.[1][[“]][4] This guide provides an in-depth analysis of its core mechanism, downstream signaling cascades, pharmacological profile, and the key experimental protocols used for its characterization. While a powerful tool for in vitro studies, the interpretation of its in vivo effects requires caution due to rapid metabolism into a monoaminergic transport inhibitor.[5][6]
Core Mechanism: An Allosteric Agonist
The primary mechanism of action of AMN082 is its function as a selective allosteric agonist of mGluR7.[1][4][7]
-
Binding Site: Chimeric receptor studies have definitively located the binding site of AMN082 to the seven-transmembrane (7TM) heptahelical domain of mGluR7.[1][4][8] This site is spatially separate from the orthosteric binding site for L-glutamate, which is located in the large extracellular Venus flytrap domain.[[“]][4]
-
Mode of Action: AMN082 is classified as an allosteric agonist, meaning it can directly activate the mGluR7 receptor without requiring the presence of an orthosteric agonist like glutamate.[1][4] In functional assays, AMN082 demonstrates a full agonist response, with efficacy comparable to the potent group III mGluR orthosteric agonist L-2-amino-4-phosphonobutyrate (L-AP4).[1][4] Furthermore, its binding has been shown to have little, if any, effect on the binding affinity or potency of orthosteric ligands.[1][4]
Diagram 1: Conceptual model of AMN082's allosteric agonism.
Downstream Signaling Pathways
mGluR7 is a member of the group III metabotropic glutamate receptors, which are canonically coupled to inhibitory G-proteins (Gi/o).[[“]][6] Activation of mGluR7 by AMN082 initiates a well-defined intracellular signaling cascade.
-
G-Protein Activation: AMN082 binding induces a conformational change in mGluR7, leading to the activation of the heterotrimeric Gi/o protein. This is demonstrated experimentally by stimulated [³⁵S]GTPγS binding.[1][4]
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit dissociates and directly inhibits the enzyme adenylyl cyclase (AC).[6][9]
-
cAMP Reduction: Inhibition of AC leads to a potent decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][4][9]
-
Modulation of Protein Kinases: The reduction in cAMP levels leads to decreased activity of cAMP-dependent protein kinase A (PKA). More recent studies have shown that AMN082-mediated mGluR7 activation can also repress protein synthesis through the inhibition of the ERK1/2 and eIF4E signaling pathways.[10][11][12]
Diagram 2: Core signaling cascade initiated by AMN082 at the mGluR7 receptor.
Pharmacological Profile
The pharmacological activity of AMN082 has been characterized through various in vitro assays, establishing its potency and selectivity.
Potency and Efficacy
Quantitative data from functional assays demonstrate the potent agonist activity of AMN082 at the mGluR7 receptor.[1][4][7][13]
| Assay Type | Cell Line | Parameter | Value (nM) | Efficacy |
| cAMP Accumulation | CHO-h-mGluR7b | EC₅₀ | 64 ± 32 | Full Agonist |
| [³⁵S]GTPγS Binding | CHO-h-mGluR7b | EC₅₀ | ~290 | Full Agonist |
Table 1: Potency and Efficacy of AMN082 in Functional Assays. Data compiled from multiple sources.[1][4][7][13]
Selectivity
AMN082 exhibits high selectivity for mGluR7. It shows no significant agonist, antagonist, or modulatory effects on other mGluR subtypes (mGluR1-6, 8) or selected ionotropic glutamate receptors (NMDA, AMPA) at concentrations up to 10 µM.[1][4] Additionally, screening against a panel of other CNS targets, including various neurotransmitter receptors and reuptake sites, revealed no significant interactions.[4]
In Vivo Profile and Limitations
AMN082 is orally active and brain-penetrable, which initially made it a valuable tool for in vivo studies.[1][4] However, subsequent research revealed that AMN082 is rapidly metabolized in rodents to its major metabolite, N-benzhydrylethane-1,2-diamine (Met-1).[5] This metabolite lacks activity at mGluR7 but functions as a potent inhibitor of serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters.[5] This off-target activity of the metabolite complicates the interpretation of behavioral and systemic effects following AMN082 administration, as they may not be solely attributable to mGluR7 activation.[5][6]
Key Experimental Protocols
The characterization of AMN082's mechanism of action relies on established in vitro functional assays.
cAMP Accumulation Assay
This assay measures the ability of a compound to inhibit the production of cAMP.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human mGluR7 are cultured to confluence.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition: Cells are treated with varying concentrations of AMN082.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin (B1673556) (e.g., 30 µM) to induce cAMP production.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is quantified using a suitable method, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP levels is measured, and an EC₅₀ value is calculated.
References
- 1. pnas.org [pnas.org]
- 2. AMN082 - Wikipedia [en.wikipedia.org]
- 3. consensus.app [consensus.app]
- 4. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KEGG PATHWAY: cAMP signaling pathway - Homo sapiens (human) [kegg.jp]
- 10. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 11. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 12. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Metabotropic Glutamate Receptor 7 (mGluR7) Allosteric Agonist AMN082 Modulates Nucleus Accumbens GABA and Glutamate, but not Dopamine, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
AMN082 Free Base: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMN082, with the chemical name N,N′-dibenzhydrylethane-1,2-diamine, is a pioneering pharmacological tool in the study of metabotropic glutamate (B1630785) receptor 7 (mGluR7).[1] It was the first selective, orally active, and brain-penetrable allosteric agonist for this receptor.[2][3] AMN082 does not bind to the orthosteric glutamate binding site but rather to a distinct allosteric site within the transmembrane domain of the mGluR7, leading to the receptor's activation.[3][4] This unique mechanism of action has made AMN082 an invaluable tool for elucidating the physiological and pathophysiological roles of mGluR7 in the central nervous system. However, it is important to note that AMN082 is rapidly metabolized in vivo to a compound that can inhibit monoamine transporters, which may contribute to its overall pharmacological profile.[2][5] This guide provides a comprehensive technical overview of AMN082 free base, including its chemical properties, mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols.
Chemical and Physical Properties
AMN082 is typically used in its dihydrochloride (B599025) salt form for improved solubility and stability.[6] The following table summarizes the key chemical properties of this compound and its dihydrochloride salt.
| Property | Value | Reference |
| Chemical Name | N,N′-dibenzhydrylethane-1,2-diamine | [1] |
| Synonyms | AMN082 | [1] |
| Chemical Formula | C₂₈H₂₈N₂ | [1] |
| Molar Mass | 392.546 g/mol | [1] |
| CAS Number | 83027-13-8 | [1] |
| AMN082 Dihydrochloride Formula | C₂₈H₂₈N₂ · 2HCl | [6] |
| AMN082 Dihydrochloride Molar Mass | 465.45 g/mol | [6] |
| AMN082 Dihydrochloride CAS Number | 97075-46-2 | [6] |
| Solubility (Dihydrochloride) | Soluble in water to 5 mM and in DMSO to 100 mM. | [7] |
| Purity | ≥99% (HPLC) | [6] |
Mechanism of Action and Signaling Pathways
AMN082 acts as a positive allosteric modulator and direct agonist at the mGluR7 receptor. Its binding to the transmembrane domain of the receptor triggers a conformational change that leads to the activation of inhibitory G proteins (Gi/o).[3][4] This initiates a downstream signaling cascade, primarily characterized by the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[3][6][8]
The activation of mGluR7 by AMN082 also stimulates the binding of guanosine (B1672433) triphosphate (GTP) to the Gα subunit of the G-protein, which can be measured using a GTPγS binding assay.[3][6][8] Furthermore, studies have shown that AMN082 can modulate downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK) and eukaryotic initiation factor 4E (eIF4E), which are involved in protein synthesis.[9]
Signaling Pathway of AMN082 at mGluR7
References
- 1. AMN082 - Wikipedia [en.wikipedia.org]
- 2. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AMN 082 dihydrochloride | Glutamat Group III Receptors | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - PubMed [pubmed.ncbi.nlm.nih.gov]
AMN082: A Technical Guide to its mGluR7 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity profile of AMN082, a widely utilized allosteric agonist of the metabotropic glutamate (B1630785) receptor 7 (mGluR7). This document details its on-target potency, selectivity against other glutamate receptor subtypes, and significant off-target interactions. Detailed experimental methodologies and signaling pathway visualizations are included to provide a thorough understanding for research and drug development applications.
Quantitative Selectivity Profile
AMN082 is a potent agonist of the mGluR7 receptor, demonstrating activity in the nanomolar range. However, its utility as a selective tool is complicated by its rapid metabolism and the off-target activity of both the parent compound and its primary metabolite. The following tables summarize the quantitative data on the potency and selectivity of AMN082 and its major metabolite, Met-1.
| Target | Parameter | Value (nM) | Species | Assay Type | Reference |
| AMN082 | |||||
| mGluR7 | EC₅₀ | 64 - 290 | Various | cAMP Accumulation, GTPγS Binding | [1][2][3][4] |
| Other mGluRs | Activity | No appreciable effect up to 10,000 | Various | Functional Assays | [3][4] |
| iGluRs (NMDA, AMPA) | Activity | No appreciable effect up to 10,000 | Various | Functional Assays | [3] |
| Norepinephrine (B1679862) Transporter (NET) | Kᵢ | 1385 | Rat | Radioligand Binding | [1] |
| Metabolite: Met-1 (N-benzhydrylethane-1,2-diamine) | |||||
| Serotonin Transporter (SERT) | Kᵢ | 323 | Rat | Radioligand Binding | [1] |
| Dopamine Transporter (DAT) | Kᵢ | 3020 | Rat | Radioligand Binding | [1] |
| Norepinephrine Transporter (NET) | Kᵢ | 3410 | Rat | Radioligand Binding | [1] |
Table 1: Quantitative Potency and Selectivity of AMN082 and its Metabolite (Met-1). This table provides a summary of the half-maximal effective concentration (EC₅₀) of AMN082 at its target receptor, mGluR7, and its binding affinities (Kᵢ) at key off-target sites. It also includes the binding affinities of its primary metabolite, Met-1, for monoamine transporters.
Signaling Pathways and Experimental Workflows
To fully appreciate the functional consequences of AMN082's selectivity profile, it is crucial to understand the mGluR7 signaling cascade and the experimental procedures used to characterize this compound.
mGluR7 Signaling Pathway
mGluR7 is a presynaptic G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, mGluR7 activation can inhibit voltage-gated Ca²⁺ channels, leading to a reduction in neurotransmitter release. The following diagram illustrates the canonical signaling pathway of mGluR7.
Caption: Canonical mGluR7 signaling pathway activated by AMN082.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of AMN082's activity at mGluR7 typically involves a series of functional assays performed in recombinant cell lines. A general workflow for these experiments is depicted below.
Caption: A typical experimental workflow for in vitro characterization of AMN082.
Detailed Experimental Protocols
cAMP Accumulation Assay
This assay quantifies the ability of AMN082 to inhibit the production of cyclic AMP (cAMP) following the activation of mGluR7.
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR7 are commonly used.
-
Principle: mGluR7 is a Gαi/o-coupled receptor, and its activation inhibits adenylyl cyclase, the enzyme responsible for cAMP synthesis. To measure this inhibition, intracellular cAMP levels are first elevated using a direct activator of adenylyl cyclase, such as forskolin (B1673556). The ability of AMN082 to reduce this forskolin-stimulated cAMP accumulation is then quantified.
-
Protocol Outline:
-
Cell Seeding: Plate the mGluR7-expressing cells in a suitable multi-well plate and culture overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of AMN082.
-
Stimulation: Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and initiate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA). In these assays, cellular cAMP competes with a labeled cAMP for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: Plot the concentration-response curve for AMN082 and calculate the EC₅₀ value, which represents the concentration of AMN082 that produces 50% of its maximal inhibitory effect.
-
GTPγS Binding Assay
This assay directly measures the activation of G-proteins following receptor stimulation by a ligand.
-
Preparation: Cell membranes are prepared from mGluR7-expressing cells.
-
Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation, GDP is exchanged for GTP. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated G-proteins. The amount of bound [³⁵S]GTPγS is proportional to the level of G-protein activation.
-
Protocol Outline:
-
Membrane Incubation: Incubate the cell membranes with varying concentrations of AMN082 in the presence of GDP and [³⁵S]GTPγS.
-
Reaction Termination: After a defined incubation period, terminate the reaction by rapid filtration through a filter plate.
-
Washing: Wash the filters to remove unbound [³⁵S]GTPγS.
-
Detection: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Determine the concentration-dependent increase in [³⁵S]GTPγS binding stimulated by AMN082 and calculate the EC₅₀ value.
-
In Vivo Microdialysis
This technique is used to measure the extracellular concentrations of neurotransmitters in the brains of living animals, providing insight into the in vivo effects of AMN082.
-
Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a specific brain region of an anesthetized or freely moving animal. The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid). Neurotransmitters and other small molecules in the extracellular fluid diffuse across the membrane into the perfusion fluid (dialysate) down their concentration gradient. The collected dialysate is then analyzed to determine the concentration of the substances of interest.
-
Protocol Outline:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens, prefrontal cortex) of the animal.
-
Baseline Collection: After a recovery period, perfuse the probe with artificial cerebrospinal fluid at a constant, slow flow rate and collect baseline dialysate samples.
-
Drug Administration: Administer AMN082 to the animal (e.g., via intraperitoneal injection or oral gavage).
-
Post-Drug Collection: Continue to collect dialysate samples at regular intervals after drug administration.
-
Sample Analysis: Analyze the concentration of neurotransmitters (e.g., glutamate, GABA, dopamine, serotonin) in the dialysate samples using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry or electrochemical detection.
-
Data Analysis: Compare the neurotransmitter levels in the post-drug samples to the baseline levels to determine the effect of AMN082 on neurotransmitter release and reuptake.
-
Summary and Conclusion
AMN082 is a potent allosteric agonist of mGluR7. While it exhibits high selectivity over other mGluR subtypes and ionotropic glutamate receptors in vitro, its pharmacological profile is significantly influenced by its off-target activities and rapid metabolism. The parent compound has a notable affinity for the norepinephrine transporter. Furthermore, its primary metabolite, Met-1, demonstrates considerable affinity for the serotonin, dopamine, and norepinephrine transporters. These off-target interactions, particularly at monoamine transporters, are crucial considerations when interpreting in vivo data and may contribute to the observed behavioral effects of AMN082 administration. This technical guide provides the essential quantitative data and methodological context for researchers to effectively utilize and interpret data generated with AMN082.
References
- 1. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
AMN082: An In-Depth Technical Guide for Researchers
An Overview of the Selective mGluR7 Allosteric Agonist
This technical guide provides a comprehensive overview of AMN082, a selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 7 (mGluR7). It is intended for researchers, scientists, and drug development professionals. This document details the compound's chemical properties, mechanism of action, pharmacological data, and key experimental protocols.
Compound Identification and Chemical Properties
AMN082, with the IUPAC name N,N′-Dibenzhydrylethane-1,2-diamine, is a well-characterized neuropharmacological tool. It is commercially available in its dihydrochloride (B599025) salt form.
| Identifier | Value |
| IUPAC Name | N,N′-Dibenzhydrylethane-1,2-diamine |
| CAS Number | 83027-13-8 (free base) |
| 97075-46-2 (dihydrochloride)[1] | |
| Molecular Formula | C₂₈H₂₈N₂ |
| Molecular Weight | 392.54 g/mol (free base) |
| 465.45 g/mol (dihydrochloride)[1] | |
| Chemical Structure |
|
Mechanism of Action and Signaling Pathway
AMN082 acts as a positive allosteric modulator of the mGluR7 receptor, meaning it binds to a site topographically distinct from the orthosteric glutamate binding site. This allosteric binding potentiates the receptor's response to glutamate. mGluR7 is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit.
Upon activation by AMN082, the Gαi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This primary signaling event triggers a cascade of downstream effects, including the modulation of the ERK1/2 and eIF4E signaling pathways, which are implicated in the regulation of protein synthesis.[3][4]
Figure 1: AMN082-mediated mGluR7 signaling pathway.
Pharmacological Data
In Vitro Potency and Selectivity
AMN082 is a potent agonist of mGluR7 with EC₅₀ values in the nanomolar range. It displays high selectivity for mGluR7 over other mGluR subtypes.[1][2][5][6]
| Assay | Cell Line | Parameter | Value (nM) |
| cAMP Accumulation | Recombinant cells expressing mGluR7 | EC₅₀ | 64 - 290[1][5][6] |
| GTPγS Binding | Membranes from cells expressing mGluR7 | EC₅₀ | 64 - 290[5][6] |
AMN082 shows minimal activity at other mGluR subtypes and selected ionotropic glutamate receptors at concentrations up to 10 µM.[1][6]
Pharmacokinetics and Metabolism
AMN082 is orally bioavailable and brain-penetrant.[1][5] However, it undergoes rapid metabolism in rat liver microsomes, with a half-life of less than one minute.[1] The major metabolite, N-benzhydrylethane-1,2-diamine (Met-1), exhibits significant off-target activity.[1]
| Compound | Transporter | Binding Affinity (nM) |
| AMN082 | Norepinephrine Transporter (NET) | 1385[1] |
| Met-1 | Serotonin Transporter (SERT) | 323[1] |
| Dopamine Transporter (DAT) | 3020[1] | |
| Norepinephrine Transporter (NET) | 3410[1] |
The rapid metabolism and off-target activity of its primary metabolite should be carefully considered when interpreting in vivo data.
In Vivo Studies
AMN082 has been evaluated in a variety of preclinical models, demonstrating its potential therapeutic utility and providing insights into the role of mGluR7 in the central nervous system.
| Animal Model | Doses | Key Findings | Reference |
| Fragile X Syndrome (Fmr1 KO mice) | 1 mg/kg | Represses protein synthesis, reduces neuronal excitability and audiogenic seizures, alleviates repetitive behavior, and improves learning and memory. | [3][4] |
| Drug Addiction (mice) | 1.25 - 5.0 mg/kg, i.p. | Attenuates the development and expression of cocaine and morphine locomotor sensitization. | [5] |
| Anxiety (rats) | 1-10 µM (bath application) | Produced a concentration-dependent inhibition of synaptic transmission in the basolateral amygdala. | [7] |
| Stress (mice) | 6 mg/kg, p.o. | Induces an increase in stress hormones in an mGluR7-dependent manner. | [5] |
Experimental Protocols
cAMP Accumulation Assay
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP accumulation in cells expressing mGluR7 following treatment with AMN082.
Figure 2: Workflow for a cAMP accumulation assay.
Methodology:
-
Cell Culture: Culture cells stably expressing mGluR7 (e.g., CHO or HEK293 cells) in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Preparation: Prepare serial dilutions of AMN082 in the assay buffer.
-
Pre-incubation: Remove the culture medium from the cells and add the AMN082 dilutions. Incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Stimulation: Add a solution of forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
cAMP Detection: Quantify the intracellular cAMP levels using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the AMN082 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes expressing mGluR7.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing mGluR7. This typically involves cell homogenization and differential centrifugation to isolate the membrane fraction.
-
Assay Buffer Preparation: Prepare a GTPγS binding buffer containing components such as HEPES, MgCl₂, NaCl, and GDP.
-
Reaction Setup: In a 96-well plate, add the cell membranes, serial dilutions of AMN082, and [³⁵S]GTPγS.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat to separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Washing: Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS). Plot the specific binding against the AMN082 concentration to calculate the EC₅₀ and Emax values.
Conclusion
AMN082 is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the mGluR7 receptor. Its selectivity and in vivo activity have enabled significant advances in understanding the involvement of mGluR7 in various neurological and psychiatric conditions. However, researchers should remain mindful of its rapid metabolism and the off-target effects of its primary metabolite when designing and interpreting in vivo experiments. This guide provides a foundational understanding of AMN082 to support further research and drug development efforts targeting the mGluR7 receptor.
References
- 1. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 4. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. AMN082, an allosteric mGluR7 agonist that inhibits afferent glutamatergic transmission in rat basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of mGluR7 Modulation: A Technical Guide to the Discovery and History of AMN082
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AMN082, or N,N'-dibenzhydrylethane-1,2-diamine, emerged as a pioneering pharmacological tool, being the first selective allosteric agonist for the metabotropic glutamate (B1630785) receptor 7 (mGluR7).[1][2] Its discovery opened new avenues for investigating the physiological and pathological roles of this highly conserved, yet underexplored, receptor in the central nervous system. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data associated with AMN082. It details the methodologies of pivotal assays used in its characterization, presents quantitative data in a structured format, and illustrates the core signaling pathways and experimental workflows.
Introduction: The Quest for an mGluR7 Probe
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability.[3] They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms.[2] Group III mGluRs, which includes mGluR7, are typically located presynaptically and are coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase upon activation.[4]
Prior to the advent of AMN082, the study of mGluR7 was hampered by a lack of selective pharmacological tools.[3] Existing ligands were often group-III-selective but not subtype-specific. The discovery of AMN082, a compound structurally distinct from glutamate, provided a breakthrough, enabling more precise interrogation of mGluR7 function.[2]
Discovery and Synthesis
AMN082 was identified through high-throughput screening of chemical libraries.[5] Its chemical structure, N,N'-dibenzhydrylethane-1,2-diamine, is notably different from the amino acid-based orthosteric ligands of mGluRs.
While the precise, proprietary synthesis protocol by Novartis is not publicly detailed, the structure of AMN082 strongly suggests a synthesis route via reductive amination . This common organic reaction involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to a more stable amine.
Plausible Synthesis Workflow
A likely two-step synthesis would involve the reductive amination of benzophenone (B1666685) with ethylenediamine.
Mechanism of Action: An Allosteric Approach
AMN082 acts as a positive allosteric modulator (PAM) and agonist at the mGluR7 receptor.[3] Unlike orthosteric ligands that bind to the glutamate binding site in the extracellular Venus flytrap domain, AMN082 binds to a distinct allosteric site located within the seven-transmembrane (7TM) domain of the receptor.[3][6] This binding event induces a conformational change that activates the receptor, initiating downstream signaling cascades.
Signaling Pathway
Activation of the Gi/o-coupled mGluR7 by AMN082 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This primary signaling event can subsequently modulate various downstream effectors, including the ERK1/2 and eIF4E pathways, which have been implicated in the regulation of protein synthesis.[4]
Quantitative Data
The following tables summarize the key quantitative parameters of AMN082 from various in vitro and in vivo studies.
Table 1: In Vitro Activity of AMN082
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| cAMP Accumulation | CHO cells expressing human mGluR7b | EC50 | 64 ± 32 | [1] |
| GTPγS Binding | CHO cells expressing mGluR7 | EC50 | 64 - 290 | [3][7] |
Table 2: Selectivity Profile of AMN082
| Receptor/Transporter | Binding Affinity (nM) | Activity | Reference |
| mGluR7 | - | Agonist | [1] |
| Other mGluR subtypes (1-6, 8) | >10,000 | No appreciable effect | [1][3] |
| Ionotropic Glutamate Receptors | >10,000 | No appreciable effect | [1][3] |
| Norepinephrine Transporter (NET) | 1385 | Appreciable affinity | [8] |
| Serotonin Transporter (SERT) | - | Metabolite (Met-1) has affinity (323 nM) | [8] |
| Dopamine Transporter (DAT) | - | Metabolite (Met-1) has affinity (3020 nM) | [8] |
Table 3: Pharmacokinetic Properties of AMN082
| Species | Administration | Dose (mg/kg) | Brain Concentration (µmol/kg) | Time Point | Reference |
| Rats | Oral | 10 | 0.29 | 1 hour | [1] |
| Mice | Oral | 14 | 0.62 | 1 hour | [1] |
| Rats | - | - | Rapid metabolism (t1/2 < 1 min in liver microsomes) | - | [8] |
Detailed Experimental Protocols
The characterization of AMN082 relied on two fundamental in vitro functional assays: the cAMP accumulation assay and the GTPγS binding assay.
cAMP Accumulation Assay
This assay measures the ability of a compound to modulate the intracellular levels of cAMP. For Gi/o-coupled receptors like mGluR7, an agonist will inhibit the production of cAMP.
Objective: To determine the EC50 of AMN082 for the inhibition of forskolin-stimulated cAMP accumulation.
Materials:
-
CHO cells stably expressing human mGluR7.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (B1673556) solution.
-
AMN082 serial dilutions.
-
cAMP detection kit (e.g., HTRF-based).
Workflow:
Procedure:
-
Cell Plating: Seed CHO-mGluR7 cells into 96- or 384-well plates and culture overnight.
-
Compound Addition: Remove culture medium and add assay buffer containing serial dilutions of AMN082. Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except negative controls) to stimulate cAMP production. Incubate for a further 30 minutes.
-
Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Measurement: Incubate for 1 hour at room temperature and read the plate on an HTRF-compatible reader. The signal is inversely proportional to the cAMP concentration.
-
Data Analysis: Plot the HTRF signal against the logarithm of AMN082 concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
[35S]GTPγS Binding Assay
This is a functional membrane-based assay that directly measures the activation of G proteins by a GPCR agonist.
Objective: To determine the EC50 of AMN082 for stimulating [35S]GTPγS binding to membranes from cells expressing mGluR7.
Materials:
-
Membrane preparations from CHO cells expressing mGluR7.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2).
-
GDP solution.
-
AMN082 serial dilutions.
-
[35S]GTPγS (radioligand).
-
Unlabeled GTPγS (for non-specific binding).
-
Glass fiber filter mats and a cell harvester.
-
Scintillation fluid and counter.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Off-target potential of AMN082 on sleep EEG and related physiological variables: Evidence from mGluR7 (-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 8. benchchem.com [benchchem.com]
AMN082: A Technical Guide to its Allosteric Agonist Function at the mGluR7 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMN082, or N,N'-dibenzhydrylethane-1,2-diamine dihydrochloride, is a pioneering pharmacological tool recognized as the first selective allosteric agonist for the metabotropic glutamate (B1630785) receptor 7 (mGluR7).[1][2][3] This technical guide provides a comprehensive overview of the core functions of AMN082, detailing its mechanism of action, quantitative pharmacological parameters, effects on signaling pathways, and relevant experimental protocols. It is designed to serve as an in-depth resource for researchers and professionals in the fields of neuroscience and drug development. AMN082's ability to directly activate mGluR7 via a transmembrane allosteric site has paved the way for investigating the therapeutic potential of targeting this highly conserved presynaptic receptor.[2][4] However, it is crucial to consider its metabolic profile and the potential for off-target effects in the interpretation of in vivo studies.[1]
Mechanism of Action: Allosteric Agonism
AMN082 functions as a direct agonist at the mGluR7 receptor, activating it through a binding site distinct from the orthosteric site where the endogenous ligand, glutamate, binds.[2][4] This allosteric binding site is located within the heptahelical transmembrane domain of the receptor.[2][4][[“]] A key characteristic of AMN082's action is that it can induce a full agonist response, comparable in efficacy to the orthosteric agonist L-2-amino-4-phosphonobutyrate (L-AP4), even in the absence of orthosteric ligands.[2][6] Furthermore, its activity is not blocked by orthosteric mGluR7 antagonists.[6][7] This direct activation of the receptor via an allosteric site represents a significant finding in the pharmacology of G protein-coupled receptors (GPCRs).[2][6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the potency and efficacy of AMN082 from in vitro studies.
Table 1: In Vitro Potency and Efficacy of AMN082
| Assay | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation Inhibition | CHO cells expressing mGluR7b | EC50 | 64 ± 32 nM | [6] |
| GTPγS Binding Stimulation | Membranes from CHO cells expressing mGluR7 | EC50 | 64-290 nM | [2][8][9] |
| GTPγS Binding Stimulation | Membranes from CHO mGluR7b cells | % of L-glutamate max | 167 ± 8% | [6] |
Table 2: Selectivity Profile of AMN082
| Receptor/Transporter | Assay Type | Parameter | Value | Reference |
| Other mGluR subtypes (1-6, 8) | Functional Assays | Activating/Inhibitory Effects | No appreciable effect up to 10 µM | [2][4] |
| Ionotropic Glutamate Receptors | Functional Assays | Activating/Inhibitory Effects | No appreciable effect up to 10 µM | [2] |
| Norepinephrine (B1679862) Transporter (NET) | Binding Affinity | Ki | 1385 nM | [1] |
Note: The metabolite of AMN082, N-benzhydrylethane-1,2-diamine (Met-1), shows affinity for monoamine transporters (SERT, DAT, NET), which should be considered in the interpretation of in vivo data.[1]
Signaling Pathways Modulated by AMN082
Activation of mGluR7 by AMN082 initiates several downstream signaling cascades, primarily through its coupling to Gi/o proteins.[[“]]
Gi/o-Mediated Signaling
The primary signaling pathway engaged by AMN082 upon binding to mGluR7 is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[2][[“]][9] This is a canonical pathway for Gi/o-coupled receptors.
Caption: AMN082 allosterically activates mGluR7, leading to Gi/o protein-mediated inhibition of adenylyl cyclase and reduced cAMP production.
Modulation of ERK1/2 and eIF4E Signaling
Recent studies have revealed that AMN082 can repress protein synthesis by inhibiting the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and subsequently the eukaryotic translation initiation factor 4E (eIF4E).[10][11][12][13] This effect has been observed to be independent of the Fragile X Messenger Ribonucleoprotein (FMRP).[10][12]
Caption: AMN082-mediated mGluR7 activation inhibits the ERK1/2 and eIF4E signaling pathway, leading to a repression of protein synthesis.
In Vivo Effects and Considerations
AMN082 is orally active and penetrates the blood-brain barrier.[2][4] In vivo studies have demonstrated its ability to modulate neurotransmitter levels and influence behavior.
Neurotransmitter Modulation
In the nucleus accumbens, systemic or local administration of AMN082 has been shown to decrease extracellular GABA levels while increasing extracellular glutamate levels.[8] These effects were blocked by a group III mGluR antagonist, confirming the involvement of these receptors.[8] Interestingly, AMN082 did not affect extracellular dopamine (B1211576) levels in this brain region.[8]
Caption: In the nucleus accumbens, AMN082 decreases GABA release, which may lead to a disinhibition of glutamatergic neurons and a subsequent increase in glutamate release.
Behavioral and Physiological Effects
AMN082 has been shown to produce antidepressant-like effects in behavioral assays such as the forced swim and tail-suspension tests.[14] These effects are suggested to be mediated, at least in part, by the modulation of AMPA and NMDA receptor activity.[14] Additionally, AMN082 elevates plasma levels of the stress hormones corticosterone (B1669441) and corticotropin (B344483) (ACTH) in an mGluR7-dependent manner.[2][15]
Metabolism and Off-Target Considerations
A critical aspect for in vivo studies is the rapid metabolism of AMN082.[1] In rat liver microsomes, it has a very short half-life (< 1 minute) and is metabolized to N-benzhydrylethane-1,2-diamine (Met-1).[1] This major metabolite has physiologically relevant binding affinity for the serotonin (B10506) transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[1] Therefore, the in vivo actions of AMN082 may be a composite of its direct effects on mGluR7 and the monoaminergic effects of its metabolite, warranting careful interpretation of results.[1] Some studies have also reported conflicting results regarding its effects on sleep and wakefulness, with evidence suggesting off-target actions contributing to its waking properties.[16][17]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize the function of AMN082.
cAMP Accumulation Assay
This assay measures the ability of a compound to inhibit the production of cAMP, typically stimulated by forskolin.
Protocol Outline:
-
Cell Culture: Stably transfected Chinese Hamster Ovary (CHO) cells expressing the mGluR7b subtype are cultured under standard conditions.
-
Assay Preparation: Cells are plated in multi-well plates and grown to confluence.
-
Compound Incubation: Cells are pre-incubated with various concentrations of AMN082.
-
Stimulation: Forskolin (e.g., 30 µM) is added to stimulate adenylyl cyclase and cAMP production.
-
Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., RIA or HTRF-based assays).
-
Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is calculated, and EC50 values are determined from concentration-response curves.
Caption: A generalized workflow for the cAMP accumulation assay to determine the inhibitory potency of AMN082.
[35S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by a receptor agonist.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing mGluR7.
-
Assay Buffer: A buffer containing GDP, MgCl2, and other necessary components is prepared.
-
Reaction Mixture: Membranes, various concentrations of AMN082, and [35S]GTPγS are combined in the assay buffer.
-
Incubation: The mixture is incubated to allow for G protein activation and binding of [35S]GTPγS.
-
Termination and Filtration: The reaction is terminated by rapid filtration through filter plates, which traps the radiolabeled GTPγS bound to the G proteins on the membranes.
-
Scintillation Counting: The radioactivity on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The stimulation of [35S]GTPγS binding is calculated relative to a basal level, and EC50 values are determined.
In Vivo Microdialysis
This technique is used to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Protocol Outline:
-
Animal Surgery: Rats are anesthetized, and a guide cannula is surgically implanted into the target brain region (e.g., nucleus accumbens).
-
Recovery: Animals are allowed to recover from surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF), and baseline dialysate samples are collected at regular intervals.
-
Drug Administration: AMN082 (or vehicle) is administered systemically (e.g., i.p.) or locally through the probe.
-
Sample Collection: Dialysate samples are continuously collected post-administration.
-
Neurotransmitter Analysis: The concentrations of neurotransmitters (e.g., GABA, glutamate, dopamine) in the dialysate are quantified using HPLC with electrochemical or fluorescence detection.
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline levels and analyzed over time.
Conclusion
AMN082 remains an invaluable tool for probing the function of the mGluR7 receptor. Its characterization as a selective allosteric agonist has significantly advanced our understanding of mGluR7's role in synaptic transmission, neurotransmitter release, and its potential as a therapeutic target for psychiatric and neurological disorders.[1][2] However, for drug development professionals and researchers utilizing AMN082, particularly in vivo, a thorough understanding of its rapid metabolism and the pharmacological activity of its primary metabolite is essential for the accurate interpretation of experimental outcomes.[1] This guide provides the core technical information necessary to effectively employ AMN082 in research and to contextualize its effects within the broader landscape of glutamate receptor pharmacology.
References
- 1. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. AMN082 - Wikipedia [en.wikipedia.org]
- 4. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Metabotropic Glutamate Receptor 7 (mGluR7) Allosteric Agonist AMN082 Modulates Nucleus Accumbens GABA and Glutamate, but not Dopamine, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 11. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 12. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mGluR7 allosteric agonist AMN082 produces antidepressant-like effects by modulating glutamatergic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uni-regensburg.de [uni-regensburg.de]
- 16. Positive allosteric modulation of mGlu7 receptors by AMN082 affects sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Off-target potential of AMN082 on sleep EEG and related physiological variables: Evidence from mGluR7 (-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Blood-Brain Barrier Penetration of AMN082: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo blood-brain barrier (BBB) penetration of AMN082, a selective allosteric agonist of the metabotropic glutamate (B1630785) receptor 7 (mGluR7). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support further research and development.
Quantitative Data on AMN082 Brain Penetration
AMN082 has been demonstrated to be orally active and capable of penetrating the blood-brain barrier.[1][2][3] The following table summarizes the available quantitative data on its concentration in brain tissue following oral administration.
| Species | Dose (Oral) | Time Post-Administration | Brain Tissue Concentration | Reference |
| Rat | 10 mg/kg | 1 hour | 0.29 µmol/kg | [1] |
| Mouse | 14 mg/kg | 1 hour | 0.62 µmol/kg | [1] |
| Mouse | 1 mg/kg (i.p.) | 1 hour | Sufficient to assess protein synthesis in the hippocampus | [4] |
Experimental Protocols
While the precise, detailed experimental protocol for the specific in vivo studies on AMN082 cited above is not publicly available, this section outlines a representative and widely accepted methodology for quantifying the concentration of a small molecule, such as AMN082, in rodent brain tissue following systemic administration.
Representative Protocol: Quantification of a Small Molecule in Brain Tissue Following Intravenous Injection
This protocol describes a common procedure for assessing brain penetration of a test compound.
Objective: To determine the brain-to-plasma concentration ratio (Kp) of a test compound.
Materials:
-
Test compound (e.g., AMN082)
-
Male Wistar rats (250-300g)
-
Vehicle for dosing (e.g., saline, DMSO/saline mixture)
-
Anesthesia (e.g., isoflurane)
-
Heparinized tubes for blood collection
-
Ice-cold saline
-
Brain homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Tissue homogenizer
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Dosing: Administer the test compound to the rats via intravenous (e.g., tail vein) injection at the desired dose.
-
Blood Sampling: At a predetermined time point post-administration (e.g., 1 hour), anesthetize the rat and collect a blood sample via cardiac puncture into a heparinized tube.
-
Plasma Separation: Centrifuge the blood sample (e.g., 3000 rpm for 15 minutes at 4°C) to separate the plasma. Collect the plasma and store it at -80°C until analysis.
-
Transcardial Perfusion: Immediately following blood collection, perform a transcardial perfusion with ice-cold saline to remove intravascular blood from the brain.
-
Brain Homogenization: Harvest the brain, weigh it, and homogenize it in a known volume of ice-cold homogenization buffer.
-
Sample Preparation for Analysis:
-
For plasma and brain homogenate samples, perform a protein precipitation step (e.g., with acetonitrile) to extract the compound of interest.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Bioanalysis:
-
Determine the concentration of the test compound in the plasma and brain homogenate supernatant using a validated LC-MS/MS method.
-
Prepare a standard curve of the test compound in the corresponding matrix (plasma and blank brain homogenate) to quantify the concentrations in the study samples.
-
-
Calculation:
-
Calculate the brain-to-plasma ratio (Kp) using the following formula: Kp = Cbrain / Cplasma Where:
-
Cbrain is the concentration of the compound in the brain (e.g., ng/g)
-
Cplasma is the concentration of the compound in the plasma (e.g., ng/mL)
-
-
Visualizations: Signaling Pathways and Experimental Workflows
AMN082 Signaling Pathway
AMN082 acts as a positive allosteric modulator of the mGluR7, which is a G-protein coupled receptor (GPCR) linked to Gαi/o proteins.[5][6][7] Activation of mGluR7 by AMN082 leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1][3] Furthermore, recent studies have shown that AMN082-mediated activation of mGluR7 can repress protein synthesis through the inhibition of the ERK1/2 and eIF4E signaling pathways.[4]
Experimental Workflow for In Vivo BBB Penetration Study
The following diagram illustrates a typical workflow for an in vivo study to determine the brain penetration of a compound like AMN082.
References
- 1. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uni-regensburg.de [uni-regensburg.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of AMN082 Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMN082 is a pioneering pharmacological tool, distinguished as the first selective allosteric agonist for the metabotropic glutamate (B1630785) receptor 7 (mGluR7).[1] This technical guide provides an in-depth overview of the pharmacology of AMN082 free base, consolidating key findings on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies. The document is intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of targeting the mGluR7 receptor.
Introduction
Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission in the central nervous system (CNS).[2] mGluRs are divided into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling pathways. mGluR7, a member of the group III mGluRs, is predominantly located on presynaptic terminals, where it acts as an autoreceptor to inhibit neurotransmitter release.[2] The development of selective pharmacological probes for mGluR7 has been crucial in elucidating its physiological roles and its potential as a therapeutic target for CNS disorders. AMN082, N,N′-dibenzhydrylethane-1,2-diamine, was the first identified selective mGluR7 allosteric agonist, offering a unique tool to probe the function of this receptor.[1] Unlike orthosteric agonists that bind to the glutamate binding site, AMN082 binds to an allosteric site within the transmembrane domain of the receptor.[3][4]
Mechanism of Action
AMN082 functions as a positive allosteric modulator and agonist of mGluR7.[4] Its binding to an allosteric site within the seven-transmembrane domain of the receptor induces a conformational change that leads to receptor activation, even in the absence of the endogenous ligand, glutamate.[5][6] Activation of the Gi/o protein-coupled mGluR7 by AMN082 initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][6] Furthermore, AMN082 has been shown to stimulate the binding of guanosine (B1672433) 5′-[γ-thio]triphosphate (GTPγS) to G proteins, a direct measure of G protein activation.[3] More recent studies have revealed that AMN082 can also modulate downstream signaling pathways, including the inhibition of ERK1/2 and eIF4E phosphorylation.[7][8]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data describing the potency and selectivity of AMN082.
Table 1: In Vitro Potency of AMN082 at mGluR7
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| cAMP Accumulation Inhibition | CHO cells expressing mGluR7b | EC50 | 64 ± 32 | [6] |
| GTPγS Binding Stimulation | Membranes from CHO cells expressing mGluR7 | EC50 | 64 - 290 | [3] |
| Allosteric Agonist Activity | Recombinantly expressed human mGluR7 | EC50 | 64 | [4] |
Table 2: Selectivity Profile of AMN082
| Receptor Subtype | Activity | Concentration Tested (µM) | Reference |
| Group I mGluRs (mGluR1b, mGluR5a) | No agonist or positive modulatory activity | ≤ 10 | [9] |
| Group II mGluRs (mGluR2, mGluR3) | No appreciable activating or inhibitory effects | ≤ 10 | [2][5] |
| Group III mGluRs (mGluR4, mGluR6, mGluR8a) | No appreciable activating or inhibitory effects | ≤ 10 | [2][5] |
| Ionotropic Glutamate Receptors (NMDA, AMPA) | No agonist or antagonist activity | ≤ 10 | [9] |
| Norepinephrine Transporter (NET) | Appreciable affinity | 1.385 (Ki in µM) | [10] |
Note: While highly selective for mGluR7 over other mGluRs, AMN082 and its primary metabolite, N-benzhydrylethane-1,2-diamine (Met-1), have shown affinity for monoamine transporters, which should be considered when interpreting in vivo data.[10]
Experimental Protocols
cAMP Accumulation Assay
This assay measures the ability of AMN082 to inhibit the production of cAMP, a functional consequence of mGluR7 activation.
Principle: mGluR7 is coupled to a Gi/o protein, which inhibits adenylyl cyclase upon activation. In this assay, adenylyl cyclase is first stimulated with forskolin (B1673556) to increase basal cAMP levels. The addition of an mGluR7 agonist like AMN082 will inhibit this forskolin-stimulated cAMP production in a dose-dependent manner. The amount of cAMP is then quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).[11]
Methodology:
-
Cell Culture: CHO (Chinese Hamster Ovary) cells stably expressing the human or rat mGluR7b subtype are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and grown to confluence.
-
Assay Procedure:
-
The growth medium is removed, and cells are washed with assay buffer.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin is added to all wells (except for the negative control) to stimulate adenylyl cyclase.
-
AMN082 is added at various concentrations to the test wells.
-
The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Quantification:
-
Cells are lysed, and the cAMP levels in the lysate are measured using a commercially available cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit).
-
The signal is read on a plate reader compatible with the assay format.
-
-
Data Analysis: The data are normalized to the forskolin-only control (100%) and the basal level (0%). An EC50 value is determined by fitting the concentration-response curve with a sigmoidal dose-response equation.
GTPγS Binding Assay
This assay provides a direct measure of G protein activation following receptor agonism.
Principle: In the inactive state, the Gα subunit of a heterotrimeric G protein is bound to GDP. Upon receptor activation, GDP is exchanged for GTP. This assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit. The amount of bound [35S]GTPγS is proportional to the extent of receptor activation and can be quantified by scintillation counting.[12][13]
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing mGluR7.
-
Assay Buffer: The assay is performed in a buffer containing GDP, MgCl2, and NaCl.
-
Assay Procedure:
-
Cell membranes are incubated with varying concentrations of AMN082 in the assay buffer.
-
[35S]GTPγS is added to initiate the binding reaction.
-
The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
-
-
Termination and Detection:
-
The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with the bound [35S]GTPγS.
-
The filters are washed to remove unbound [35S]GTPγS.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled GTPγS) from the total binding. The data are then analyzed to determine the EC50 and Emax values for AMN082.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a specific brain region. The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF). Neurotransmitters and other small molecules in the extracellular fluid diffuse across the membrane into the perfusion fluid (dialysate) down their concentration gradient. The collected dialysate can then be analyzed to determine the concentration of various neurochemicals.[14][15][16][17]
Methodology:
-
Animal Surgery: A guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens, prefrontal cortex) of an anesthetized rat or mouse. The animal is allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Sample Collection: The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period to allow for the tissue to equilibrate, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: AMN082 can be administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Neurochemical Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with a sensitive detection method (e.g., electrochemical detection for monoamines, fluorescence detection for amino acids after derivatization).
-
Data Analysis: Neurotransmitter concentrations in the dialysate are expressed as a percentage of the baseline levels (the average of several samples collected before drug administration).
Western Blotting for Signaling Proteins
This technique is used to measure the phosphorylation state of key signaling proteins downstream of mGluR7 activation.
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell or tissue lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest. For signaling studies, antibodies that specifically recognize the phosphorylated form of a protein are used.
Methodology:
-
Cell or Tissue Treatment: Cortical neuron cultures or brain tissue from animals treated with AMN082 are lysed to extract proteins.[18]
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK1/2, phospho-eIF4E).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: A chemiluminescent substrate is added to the membrane, and the light produced by the enzyme-catalyzed reaction is detected using a digital imaging system.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified. To normalize for loading differences, the membrane is often stripped and re-probed with an antibody that recognizes the total amount of the protein of interest. The ratio of phosphorylated protein to total protein is then calculated.[18][19]
Mandatory Visualizations
Caption: Signaling pathway of AMN082 at the mGluR7 receptor.
Caption: Experimental workflow for in vivo microdialysis with AMN082.
References
- 1. AMN082 - Wikipedia [en.wikipedia.org]
- 2. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 8. researchgate.net [researchgate.net]
- 9. uni-regensburg.de [uni-regensburg.de]
- 10. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 15. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 18. rhodeslab.beckman.illinois.edu [rhodeslab.beckman.illinois.edu]
- 19. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]
AMN082: An In-Depth Technical Guide to its Effects on the Glutamatergic System
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMN082, or N,N'-dibenzhydrylethane-1,2-diamine dihydrochloride, has been identified as a selective agonist for the metabotropic glutamate (B1630785) receptor 7 (mGluR7).[1][2][3] It operates through an allosteric mechanism, binding to a site on the receptor distinct from the orthosteric glutamate binding site.[1][3] This unique mode of action has positioned AMN082 as a critical pharmacological tool for investigating the physiological roles of mGluR7 in the central nervous system. This technical guide provides a comprehensive overview of the effects of AMN082 on the glutamatergic system, detailing its mechanism of action, impact on neurotransmitter dynamics, and the underlying signaling pathways. The information is intended to support researchers and professionals in the field of drug development in their understanding and potential application of mGluR7 modulation.
Core Mechanism of Action
AMN082 functions as a positive allosteric modulator (PAM) and a direct agonist of the mGluR7 receptor, activating it even in the absence of glutamate.[1][4] Its binding site is located within the transmembrane domain of the receptor.[1][3] This allosteric activation leads to the initiation of downstream signaling cascades typically associated with Gi/o-protein coupled receptors.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of AMN082.
| Parameter | Value | Cell/Tissue Type | Assay | Reference |
| EC50 (cAMP accumulation inhibition) | 64 ± 32 nM | CHO cells expressing human mGluR7b | cAMP Assay | [1] |
| EC50 (GTPγS binding stimulation) | 64-290 nM | Mammalian cells expressing mGluR7 | GTPγS Binding Assay | [1][3][5] |
| AMN082 Concentration for Inhibition of Synaptic Transmission | 1-10 µM | Rat basolateral amygdala slices | Electrophysiology | [6] |
| AMN082 Concentration for Glutamate Release Inhibition | 1 µM | Rat cerebral cortex synaptosomes | Glutamate Release Assay | [5] |
Table 1: In Vitro Potency and Efficacy of AMN082
| Brain Region | Effect on Glutamate | Effect on GABA | Dosage and Administration | Experimental Model | Reference |
| Nucleus Accumbens | Increased | Decreased | 3-20 mg/kg, i.p. or local infusion | Rat | [4][7][8] |
| Amygdala | Increased | Decreased | Not specified | Not specified | [4] |
| Periaqueductal Gray (PAG) | Decreased | Not specified | Not specified | Not specified | [4] |
| Cerebral Cortex | Decreased (evoked release) | Not specified | 1 µM (in vitro) | Rat synaptosomes | [9] |
Table 2: In Vivo and Ex Vivo Effects of AMN082 on Neurotransmitter Levels
Signaling Pathways
Activation of mGluR7 by AMN082 initiates a canonical Gi/o-protein signaling cascade. This primarily involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels and subsequent decreased activity of protein kinase A (PKA).[9] This pathway ultimately modulates neuronal excitability and neurotransmitter release. Furthermore, AMN082 has been shown to inhibit N- and P/Q-type calcium channels, contributing to its inhibitory effects on glutamate release.[4][9] In some contexts, AMN082 can also modulate the ERK1/2 and eIF4E signaling pathways, impacting protein synthesis.[10][11][12]
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Measurement
Objective: To measure extracellular levels of glutamate and GABA in specific brain regions following AMN082 administration.
Methodology:
-
Animal Model: Male Long-Evans rats are typically used.[7]
-
Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., nucleus accumbens).[7]
-
Microdialysis Probe: A microdialysis probe with a semipermeable membrane is inserted through the guide cannula.[7]
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after systemic (intraperitoneal) or local administration of AMN082.[7]
-
Analysis: The concentrations of glutamate and GABA in the dialysate are quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.[7]
-
Data Normalization: Neurotransmitter levels are often expressed as a percentage of the baseline levels, which are established from the samples collected before drug administration.
Electrophysiology in Brain Slices
Objective: To assess the effect of AMN082 on synaptic transmission in specific neural circuits.
Methodology:
-
Brain Slice Preparation: Animals (e.g., rats) are euthanized, and their brains are rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal or sagittal slices containing the region of interest (e.g., basolateral amygdala) are prepared using a vibratome.[6]
-
Recording Chamber: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Electrode Placement: A stimulating electrode is placed to activate afferent fibers, and a recording electrode is positioned to record postsynaptic potentials or currents from a target neuron.
-
Baseline Recording: Synaptic responses are evoked at a specific frequency (e.g., 0.05 Hz or 2 Hz) to establish a stable baseline.[6]
-
AMN082 Application: AMN082 is bath-applied at various concentrations (e.g., 1-10 µM), and synaptic responses are recorded.[6]
-
Data Analysis: The amplitude and/or frequency of the synaptic responses before and after AMN082 application are compared to determine the drug's effect.
Glutamate Release from Synaptosomes
Objective: To directly measure the effect of AMN082 on glutamate release from presynaptic terminals.
Methodology:
-
Synaptosome Preparation: Brain tissue (e.g., cerebral cortex) is homogenized, and synaptosomes (isolated nerve terminals) are purified by differential and density gradient centrifugation.[9]
-
Pre-incubation: Synaptosomes are pre-incubated with AMN082 (e.g., 1 µM) for a specified time.[5]
-
Depolarization: Glutamate release is stimulated by a depolarizing agent such as 4-aminopyridine (B3432731) (4-AP) or a high concentration of KCl.[5][9]
-
Sample Collection: The supernatant containing the released glutamate is collected.
-
Glutamate Quantification: The amount of glutamate is measured using an enzymatic assay coupled to fluorescence detection or HPLC.
-
Data Analysis: The amount of glutamate released in the presence of AMN082 is compared to the amount released in its absence.
Considerations and Caveats
It is crucial to note that AMN082 is rapidly metabolized in vivo to an active compound that inhibits monoamine transporters, including those for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET).[4][13] This off-target activity can confound the interpretation of in vivo studies, as the observed behavioral effects may not be solely attributable to mGluR7 activation.[13] Therefore, caution is warranted when interpreting the results of in vivo experiments with AMN082, and complementary studies with more selective compounds or genetic models are recommended to validate the role of mGluR7.
Conclusion
AMN082 is a potent and selective allosteric agonist of mGluR7 that has been instrumental in elucidating the role of this receptor in modulating the glutamatergic system. Its primary mechanism involves the activation of Gi/o-protein signaling, leading to the inhibition of adenylyl cyclase, reduced cAMP levels, and modulation of ion channel activity, which collectively regulate neurotransmitter release. The effects of AMN082 on glutamate and GABA levels are brain-region specific. While a valuable research tool, the in vivo metabolic profile of AMN082 necessitates careful consideration in experimental design and data interpretation. This guide provides a foundational understanding of AMN082's complex interactions with the glutamatergic system to aid in the design of future research and the development of novel therapeutics targeting mGluR7.
References
- 1. pnas.org [pnas.org]
- 2. AMN082 - Wikipedia [en.wikipedia.org]
- 3. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AMN082, an allosteric mGluR7 agonist that inhibits afferent glutamatergic transmission in rat basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Metabotropic Glutamate Receptor 7 (mGluR7) Allosteric Agonist AMN082 Modulates Nucleus Accumbens GABA and Glutamate, but not Dopamine, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The metabotropic glutamate receptor 7 (mGluR7) allosteric agonist AMN082 modulates nucleus accumbens GABA and glutamate, but not dopamine, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabotropic glutamate 7 receptor agonist AMN082 inhibits glutamate release in rat cerebral cortex nerve terminal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 11. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 12. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
AMN082 Free Base: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMN082 is a selective, orally active, and brain-penetrant allosteric agonist of the metabotropic glutamate (B1630785) receptor 7 (mGluR7).[1][2] It activates the receptor by binding to a site within the transmembrane domain, distinct from the orthosteric glutamate-binding site.[2][3] This document provides detailed application notes, experimental protocols, and a summary of the quantitative data for the use of AMN082 free base in research settings. AMN082 has been instrumental in exploring the physiological and pathological roles of mGluR7, demonstrating potential therapeutic implications for central nervous system (CNS) disorders such as anxiety, depression, and Fragile X syndrome.[4][5] However, it is important to note that AMN082 can be rapidly metabolized in vivo, and its primary metabolite may exhibit off-target effects on monoaminergic transporters, which should be considered when interpreting in vivo data.[4][6]
Data Presentation
In Vitro Efficacy and Potency of AMN082
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| cAMP Accumulation Inhibition | CHO cells expressing human mGluR7b | EC50 | 64 ± 32 | [7] |
| GTPγS Binding Stimulation | CHO cells expressing mGluR7 | EC50 | 64 - 290 | [1][2][3][8][9][10] |
In Vivo Effects of AMN082
| Animal Model | Administration Route | Dose | Effect | Reference |
| C57BL/6 Mice | p.o. | 6 mg/kg | Induces stress hormone (corticosterone and ACTH) increases. | [1] |
| Mice | i.p. | 1.25-5.0 mg/kg | Attenuates the development and expression of cocaine or morphine locomotor sensitization. | [1] |
| Fmr1 KO Mice | i.p. | 1 mg/kg | Reduces repetitive behavior and improves learning and memory. | [5][11] |
| Rats | Systemic or Intra-NAc | Not Specified | Dose-dependently lowered Nucleus Accumbens extracellular GABA and increased extracellular glutamate. | [12] |
Signaling Pathway
AMN082 acts as a positive allosteric modulator and agonist of the mGluR7 receptor.[7] Upon binding, it activates the receptor, which is coupled to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][[“]] Furthermore, activation of mGluR7 by AMN082 can trigger intracellular signaling cascades, including the PI3K/Akt and MAPK/ERK1/2 pathways, which are associated with cell survival and neuroprotection.[5][[“]] In the context of Fragile X syndrome, AMN082 has been shown to repress protein synthesis by inhibiting ERK1/2 phosphorylation and subsequently eIF4E phosphorylation in an FMRP-independent manner.[5][14]
Caption: AMN082 allosterically activates mGluR7, leading to inhibition of cAMP and downstream signaling.
Experimental Protocols
In Vitro cAMP Accumulation Inhibition Assay
This assay measures the ability of AMN082 to inhibit the forskolin-stimulated accumulation of cyclic AMP (cAMP) in cells expressing the mGluR7 receptor.
Materials:
-
CHO cells stably expressing human mGluR7b.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin.
-
This compound.
-
cAMP assay kit (e.g., HTRF or ELISA-based).
-
384-well microplates.
Procedure:
-
Cell Seeding: Seed the CHO-mGluR7b cells into 384-well plates at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of AMN082 in the assay buffer.
-
Assay: a. Remove the culture medium from the cells. b. Add the AMN082 dilutions to the respective wells. c. Add a fixed concentration of forsklin (e.g., 30 μM) to all wells to stimulate adenylyl cyclase.[3] d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Normalize the results to the control (forskolin-stimulated cAMP levels) and plot the concentration-response curve to determine the EC50 value for AMN082.
In Vitro [³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon activation of the mGluR7 receptor by AMN082.[7]
Materials:
-
Membranes prepared from CHO cells stably expressing mGluR7.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA.[7]
-
GDP.
-
[³⁵S]GTPγS.
-
This compound.
-
Scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the cell membranes, GDP (10 µM), and varying concentrations of AMN082 in the assay buffer.[7]
-
Initiate Reaction: Add [³⁵S]GTPγS (0.1 nM) to initiate the binding reaction.[7]
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.[7]
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of AMN082 concentration to determine the EC50 value.
In Vivo Assessment of Locomotor Sensitization in Mice
This protocol is designed to evaluate the effect of AMN082 on the development and expression of locomotor sensitization induced by psychostimulants like cocaine or morphine.[1]
Materials:
-
Male mice (e.g., C57BL/6).[1]
-
This compound.
-
Cocaine or Morphine.
-
Vehicle (e.g., saline).
-
Open-field activity chambers.
Procedure:
-
Acclimation: Acclimate the mice to the open-field chambers for a set period (e.g., 30-60 minutes) for several days.
-
Development of Sensitization Phase: a. Divide the mice into groups: Vehicle + Saline, Vehicle + Drug (Cocaine/Morphine), AMN082 + Drug. b. Administer AMN082 (1.25-5.0 mg/kg, i.p.) or vehicle 30 minutes before each injection of the psychostimulant or saline for a defined period (e.g., 5-7 days).[1] c. Immediately after the psychostimulant or saline injection, place the mice in the open-field chambers and record their locomotor activity for a set duration (e.g., 60 minutes).
-
Withdrawal Period: House the mice without any treatment for a period of time (e.g., 7-14 days).
-
Expression of Sensitization Phase (Challenge Day): a. To assess the expression of sensitization, administer a challenge dose of the psychostimulant to all groups. b. To test the effect of AMN082 on the expression, a separate group of sensitized mice can be pre-treated with AMN082 (1.25-5.0 mg/kg, i.p.) 30 minutes before the psychostimulant challenge.[1] c. Record locomotor activity as described above.
-
Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled) to compare the development and expression of sensitization between the different treatment groups.
Caption: Workflow for in vitro and in vivo characterization of AMN082.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 6. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AMN 082 dihydrochloride | Glutamat Group III Receptors | Tocris Bioscience [tocris.com]
- 10. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 12. The Metabotropic Glutamate Receptor 7 (mGluR7) Allosteric Agonist AMN082 Modulates Nucleus Accumbens GABA and Glutamate, but not Dopamine, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]
AMN082 In Vivo Application Notes and Protocols for Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
AMN082 is a selective and orally active allosteric agonist of the metabotropic glutamate (B1630785) receptor 7 (mGluR7).[1][2][3] It acts on a novel allosteric site within the transmembrane domain of the receptor to directly activate its signaling cascade.[1][2] As a brain-penetrant compound, AMN082 has become a valuable pharmacological tool for investigating the physiological roles of mGluR7 in the central nervous system, particularly in preclinical models of stress, anxiety, depression, and Fragile X syndrome.[4][5][6] These application notes provide a comprehensive overview of the in vivo dosages, experimental protocols, and relevant signaling pathways for the use of AMN082 in mice.
Quantitative Data Summary
The following table summarizes the reported in vivo dosages of AMN082 in mice from various studies. It is crucial to note that the optimal dose can vary depending on the specific mouse strain, age, sex, and the experimental paradigm.
| Dosage Range | Administration Route | Mouse Strain | Experimental Context | Reference |
| 1 - 6 mg/kg | Oral (p.o.) | C57BL/6 | Stress-induced hormone release | [2] |
| 1.25 - 10.0 mg/kg | Intraperitoneal (i.p.) | Not Specified | Locomotor sensitization to cocaine and morphine | [7] |
| 1 mg/kg | Intraperitoneal (i.p.) | Fmr1 KO | Fragile X syndrome phenotypes (protein synthesis, neuronal excitability, behavior) | [4][6] |
| 6 mg/kg | Oral (p.o.) | mGluR7+/+ and mGluR7-/- | Stress hormone (corticosterone and ACTH) increase | [3] |
Signaling Pathway of AMN082-activated mGluR7
AMN082, as an allosteric agonist of mGluR7, activates downstream signaling pathways primarily through the Gαi/o subunit of the G-protein. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] The reduction in cAMP can subsequently modulate the activity of various downstream effectors, including ion channels and protein kinases. Notably, mGluR7 activation has been shown to inhibit N- and P/Q-type voltage-gated calcium channels (VGCC) and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[8] Furthermore, mGluR7 signaling can influence the ERK/eIF4E pathway, which plays a role in protein synthesis.[4][6] The receptor's intracellular C-terminus also interacts with various proteins, such as calmodulin (CaM) and protein interacting with C kinase 1 (PICK1), which can further modulate its signaling.[9]
Caption: AMN082-activated mGluR7 signaling pathway.
Experimental Protocols
1. Preparation of AMN082 for In Vivo Administration
a. Vehicle Selection and Preparation:
The choice of vehicle depends on the administration route and the solubility of the AMN082 salt form (e.g., dihydrochloride).
-
For Oral (p.o.) Administration: AMN082 dihydrochloride (B599025) can be dissolved in sterile, distilled water.[1] Gentle warming may be required to achieve complete dissolution.[1]
-
For Intraperitoneal (i.p.) Administration:
-
Saline: If soluble, AMN082 can be dissolved directly in sterile 0.9% saline.
-
DMSO/Saline Mixture: For compounds with lower aqueous solubility, AMN082 can first be dissolved in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and then diluted to the final volume with sterile 0.9% saline. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
-
b. Stock Solution Preparation (Example):
-
Weigh the required amount of AMN082 dihydrochloride (MW: 465.45 g/mol ).
-
For a 1 mg/mL stock solution, dissolve 1 mg of AMN082 in 1 mL of the chosen vehicle.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Prepare fresh solutions on the day of the experiment or store aliquots at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
2. In Vivo Administration Protocol
a. Animal Handling:
-
All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Handle mice gently to minimize stress, which can influence experimental outcomes.
b. Administration Procedure:
-
Oral Gavage (p.o.):
-
Calculate the required volume of AMN082 solution based on the mouse's body weight and the target dose. The typical administration volume is 5-10 mL/kg.
-
Use a proper-sized, blunt-ended gavage needle.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the solution.
-
-
Intraperitoneal Injection (i.p.):
-
Calculate the required volume of AMN082 solution. The typical injection volume is 10 mL/kg.
-
Gently restrain the mouse to expose the abdomen.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Inject the solution slowly.
-
c. Control Group:
-
Administer the vehicle alone to a control group of mice using the same volume and administration route as the AMN082-treated group.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study using AMN082 in mice.
Caption: A typical experimental workflow for in vivo studies with AMN082 in mice.
Disclaimer: These protocols and application notes are intended for guidance and informational purposes only. Researchers should adapt these protocols to their specific experimental needs and always adhere to institutional and national guidelines for animal research. The off-target effects of AMN082's metabolites should be considered when interpreting in vivo data.[10]
References
- 1. AMN 082 dihydrochloride | Glutamat Group III Receptors | Tocris Bioscience [tocris.com]
- 2. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AMN082, a metabotropic glutamate receptor 7 allosteric agonist, attenuates locomotor sensitization and cross-sensitization induced by cocaine and morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes: Preparing AMN082 Free Base for Injection
Introduction
AMN082 is a selective and orally active allosteric agonist for the metabotropic glutamate (B1630785) receptor 7 (mGluR7).[1][2][3] As a member of the Group III mGluRs, mGluR7 is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating neurotransmission.[2][[“]] AMN082 binds to a novel allosteric site within the transmembrane domain of the receptor, distinct from the glutamate binding site, to activate it.[1][[“]][[“]] Its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies investigating the central nervous system.[1][[“]] These notes provide detailed protocols for the preparation of AMN082 free base for administration in research settings.
Mechanism of Action
AMN082's activation of the mGluR7 receptor triggers several downstream signaling cascades. The receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular accumulation of cyclic AMP (cAMP).[1][[“]][[“]] This modulation of the cAMP pathway is a primary mechanism of its action. Furthermore, mGluR7 activation by AMN082 can trigger intracellular pathways such as PI3K/Akt and MAPK/ERK1/2, which are associated with cell survival and neuroprotection.[[“]][[“]] Recent studies have also shown that AMN082 can repress protein synthesis by inhibiting ERK1/2 and subsequently eIF4E phosphorylation.[6] This complex signaling profile allows AMN082 to modulate neurotransmitter release, notably inhibiting GABA and increasing glutamate in certain brain regions, and to elicit antidepressant-like effects in animal models.[1][[“]][[“]]
Key Considerations for In Vivo Use
-
Formulation: this compound has limited solubility in aqueous solutions. Therefore, a suspension is typically prepared for in vivo administration, particularly for intraperitoneal (i.p.) and oral (p.o.) routes.[7]
-
Vehicle Selection: A common and effective vehicle involves the use of a solubilizing agent like Dimethyl Sulfoxide (DMSO) to create a stock solution, which is then suspended in an aqueous solution containing a cyclodextrin, such as sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD), to improve bioavailability and stability.[7]
-
Stability: Stock solutions in DMSO should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[1] Working solutions for in vivo experiments should be prepared fresh on the day of use to ensure stability and prevent precipitation.[7]
-
Animal Models: Dosing can vary depending on the animal model and the intended biological effect. Published studies have used doses ranging from 1.25 to 6 mg/kg in mice for both i.p. and p.o. administration.[1][8]
Data Presentation
Table 1: Solubility of AMN082 Forms
| Compound Form | Solvent | Maximum Concentration/Solubility | Notes |
| This compound | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 1.25 mg/mL (3.18 mM) | Forms a suspended solution; requires sonication.[7] |
| AMN082 Dihydrochloride (B599025) | DMSO | 100 mM (46.55 mg/mL) | Clear solution.[9][10] |
| Water | 2 mM (0.93 mg/mL) | Requires gentle warming.[10] | |
| Ethanol | 1 mM |
Table 2: Example In Vivo Dosing Regimens from Literature
| Species | Route of Administration | Dose Range | Reference Study Context |
| Mouse | Oral (p.o.) | 1 - 6 mg/kg | Modulation of stress hormones.[8] |
| Mouse | Intraperitoneal (i.p.) | 1.25 - 5.0 mg/kg | Attenuation of cocaine and morphine locomotor sensitization.[1] |
| Rat | Not specified | 2.5 mg/kg | Inhibition of apomorphine-induced circling in a Parkinson's model.[9] |
Experimental Protocols
Protocol 1: Preparation of 20% SBE-β-CD in Saline Vehicle
This protocol outlines the preparation of the vehicle used to suspend the AMN082 stock solution.
-
Materials:
-
Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) powder
-
Sterile 0.9% saline solution
-
Sterile conical tubes or beakers
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Weigh the required amount of SBE-β-CD powder. To make 50 mL of a 20% (w/v) solution, weigh 10 g of SBE-β-CD.
-
Add the SBE-β-CD powder to a sterile container.
-
Measure out the required volume of sterile 0.9% saline. For a 50 mL final volume, start with approximately 40 mL of saline.
-
Add the saline to the SBE-β-CD powder while stirring with a magnetic stir bar.
-
Continue to stir until the SBE-β-CD is completely dissolved. The solution should be clear.
-
Adjust the final volume to 50 mL with sterile saline.
-
Sterile-filter the final solution using a 0.22 µm filter into a sterile storage bottle.
-
Store the vehicle at 4°C.
-
Protocol 2: Preparation of this compound Suspension for Injection
This protocol details the preparation of a 1.25 mg/mL suspended solution suitable for oral or intraperitoneal injection.[7]
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Prepared 20% SBE-β-CD in Saline vehicle (from Protocol 1)
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic bath (sonicator)
-
Vortex mixer
-
-
Step 1: Prepare a 12.5 mg/mL Stock Solution in DMSO
-
Weigh the desired amount of this compound powder into a sterile vial.
-
Add the appropriate volume of sterile DMSO to achieve a concentration of 12.5 mg/mL. For example, add 80 µL of DMSO to 1 mg of this compound.
-
Vortex thoroughly until the powder is completely dissolved, creating a clear stock solution.
-
-
Step 2: Prepare the Final Suspended Working Solution (1.25 mg/mL)
-
This protocol uses a 1:10 dilution of the DMSO stock into the SBE-β-CD vehicle.[7]
-
To prepare 1 mL of the final working solution, add 100 µL of the 12.5 mg/mL AMN082 DMSO stock solution to 900 µL of the 20% SBE-β-CD in Saline vehicle.[7]
-
Mix the solution thoroughly by vortexing.
-
Place the vial in an ultrasonic bath and sonicate until a uniform suspension is achieved.[7] The final solution will be a suspension, not a clear solution.
-
Prepare this working solution fresh on the day of the experiment. Do not store the final suspension.
-
Mandatory Visualizations
Caption: Signaling pathway of the mGluR7 agonist AMN082.
Caption: Workflow for preparing this compound suspension.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMN082 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. consensus.app [consensus.app]
- 5. consensus.app [consensus.app]
- 6. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. AMN 082 dihydrochloride | Glutamat Group III Receptors | Tocris Bioscience [tocris.com]
AMN082: Application Notes and Protocols for a Selective mGluR7 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMN082 (N,N′-dibenzhydrylethane-1,2-diamine dihydrochloride) is a pioneering pharmacological tool used in neuroscience research.[1] It is the first identified selective, orally active, and brain-penetrable allosteric agonist for the metabotropic glutamate (B1630785) receptor 7 (mGluR7).[2][3] AMN082 activates the mGluR7 receptor at a site distinct from the glutamate binding site, offering a nuanced way to modulate neuronal activity.[2][3] This compound has become invaluable for investigating the physiological and pathological roles of mGluR7 in the central nervous system, particularly in the context of stress, anxiety, and other neurological disorders.[2][4][5]
Mechanism of Action
AMN082 functions as a positive allosteric modulator that directly activates mGluR7 signaling.[5][6] mGluR7 is a G protein-coupled receptor (GPCR) that, when activated, couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][[“]] More recent studies have revealed that AMN082-mediated mGluR7 activation can also repress protein synthesis by inhibiting the ERK1/2 and eIF4E signaling pathways.[6][8] This modulation of key signaling pathways underlies its effects on neurotransmission and synaptic plasticity.
Solubility and Stock Solution Preparation
Proper preparation of AMN082 solutions is critical for experimental success. Due to its different solubilities in aqueous and organic solvents, distinct protocols should be followed.
Quantitative Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 46.55 | 100 | - |
| Water | 0.93 | 2 | Requires gentle warming to fully dissolve.[9] |
The data is based on a molecular weight of 465.45 g/mol for AMN082 dihydrochloride (B599025).[9] Batches may vary.
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
This high-concentration stock is ideal for long-term storage and for dilution into aqueous buffers or cell culture media for in vitro experiments.
Materials:
-
AMN082 dihydrochloride powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of AMN082 powder. For 1 mL of a 100 mM stock solution, use 46.55 mg.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the AMN082 powder.
-
Vortexing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for several months or at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
For cell-based experiments, the DMSO stock solution is diluted to the final working concentration in the appropriate cell culture medium or buffer.
Materials:
-
100 mM AMN082 DMSO stock solution
-
Pre-warmed cell culture medium or assay buffer
Procedure:
-
Serial Dilution: Perform serial dilutions of the 100 mM DMSO stock to an intermediate concentration (e.g., 10 mM or 1 mM) using cell culture medium. This helps to minimize the final concentration of DMSO.
-
Final Dilution: Add the required volume of the intermediate stock to the cell culture medium to achieve the desired final concentration (e.g., 1 µM, 10 µM).
-
DMSO Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of AMN082 used in the experiment. This is crucial to control for any effects of the solvent on the cells.
-
Application: Immediately apply the prepared working solutions to the cells.
Protocol 3: Preparation and Administration for In Vivo Studies
AMN082 is orally active and brain-penetrable.[2][3] For intraperitoneal (i.p.) injections, a suspension is typically prepared.
Materials:
-
AMN082 dihydrochloride powder
-
DMSO
-
0.9% Saline
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution, which is often 3% DMSO in 0.9% saline.[10]
-
Dissolving AMN082: Dissolve the required amount of AMN082 in the vehicle to achieve the target concentration for dosing (e.g., 1 mg/kg, 5.6 mg/kg, 10 mg/kg).[10][11] The volume of injection will depend on the animal's weight.
-
Administration: Administer the solution via the desired route (e.g., intraperitoneal injection or oral gavage).
Applications and Considerations
-
In Vitro Studies: AMN082 is used in a variety of cell-based assays, including cAMP accumulation assays, GTPγS binding assays, and studies of protein synthesis.[2][3] Typical concentrations for in vitro studies range from the low nanomolar to the micromolar range (e.g., 64 nM to 10 µM).[9][12]
-
In Vivo Studies: In animal models, AMN082 has been used to investigate its effects on stress, anxiety, and motor symptoms in models of Parkinson's disease.[13] It is important to note that AMN082 is rapidly metabolized in vivo to a compound that can inhibit monoamine transporters, which may contribute to its observed behavioral effects.[5][14] This should be considered when interpreting in vivo data.
-
Selectivity: While highly selective for mGluR7, at higher concentrations AMN082 may show some activity at other mGluR subtypes and also binds to the norepinephrine (B1679862) transporter (NET) and the α1-adrenergic receptor.[13]
References
- 1. AMN082 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. uni-regensburg.de [uni-regensburg.de]
- 5. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 9. AMN 082 dihydrochloride | Glutamat Group III Receptors | Tocris Bioscience [tocris.com]
- 10. Nonselective suppression of operant ethanol and sucrose self-administration by the mGluR7 positive allosteric modulator AMN082 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMN082, an allosteric mGluR7 agonist that inhibits afferent glutamatergic transmission in rat basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMN082 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of AMN082, a selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 7 (mGluR7), in behavioral research. This document outlines the mechanism of action of AMN082, summarizes key quantitative data from preclinical studies, and offers detailed protocols for its application in fear conditioning, elevated plus maze, and novel object recognition paradigms. Additionally, signaling pathways and experimental workflows are visualized to facilitate experimental design and data interpretation.
Introduction to AMN082
AMN082 is a first-in-class, orally active, and brain-penetrant selective allosteric agonist of mGluR7.[1][2] It binds to a site within the transmembrane domain of the receptor, distinct from the orthosteric glutamate binding site, to positively modulate its activity.[3] AMN082 has become an invaluable pharmacological tool for investigating the physiological roles of mGluR7 in the central nervous system, particularly in the context of neuropsychiatric and neurodevelopmental disorders.[4][5]
Mechanism of Action and Signaling Pathway
AMN082 potentiates the effect of glutamate on mGluR7, a G-protein coupled receptor (GPCR) predominantly coupled to inhibitory Gαi/o proteins.[6] Activation of mGluR7 by AMN082 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] Downstream of this, mGluR7 activation can modulate various signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are implicated in cell survival and synaptic plasticity.[8] At the presynaptic terminal, where mGluR7 is abundantly expressed, its activation typically leads to an inhibition of neurotransmitter release.[6]
Figure 1: Simplified signaling pathway of AMN082-mediated mGluR7 activation.
Quantitative Data Summary
The following tables summarize key quantitative parameters of AMN082 from various in vitro and in vivo studies.
Table 1: In Vitro Activity of AMN082
| Parameter | Value | Cell Type | Assay | Reference |
| EC50 | 64 ± 32 nM | CHO cells expressing mGluR7b | cAMP accumulation | [7] |
| EC50 | 260 nM (200-360 nM) | CHO mGluR7b cells | GTPγS binding | [3] |
| GTPγS Stimulation | 167 ± 8% (relative to L-glutamate) | CHO mGluR7b cells | GTPγS binding | [7] |
Table 2: In Vivo Dosages and Effects of AMN082 in Rodents
| Species | Dose Range (mg/kg) | Route | Behavioral Test | Observed Effect | Reference |
| Mice | 1.25 - 10.0 | i.p. | Locomotor Sensitization | Attenuation of cocaine- and morphine-induced sensitization | [1] |
| Mice | 1.0 | i.p. | Contextual Fear Conditioning | Improved learning and memory in Fmr1 KO mice | [8] |
| Mice | 1.25, 2.5, 5.0 | i.p. | Passive Avoidance | 5 mg/kg decreased step-through latency | [9] |
| Rats | 2.5, 5.0 | i.p. | Elevated Plus Maze | Decreased withdrawal-induced anxiety-like behavior | [9] |
| Rats | 10.0 | i.p. | Alcohol Consumption | Decreased ethanol (B145695) consumption and preference | [10] |
| Mice | 1.0, 6.0 | p.o. | Stress-Induced Hormone Release | Increased plasma corticosterone (B1669441) and ACTH | [7] |
Experimental Protocols
The following are detailed protocols for utilizing AMN082 in common behavioral assays.
Fear Conditioning in Mice
This protocol is designed to assess the effect of AMN082 on the acquisition, consolidation, and retrieval of conditioned fear memories.
Figure 2: Experimental workflow for a fear conditioning study with AMN082.
Materials:
-
Fear conditioning apparatus (with grid floor for footshock and speaker for auditory cues)
-
AMN082
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Syringes and needles for injection
-
Animal scale
-
Video recording and analysis software
Procedure:
-
Drug Preparation: Dissolve AMN082 in the chosen vehicle to the desired concentration. The solution should be prepared fresh daily.
-
Animal Habituation (Day 1):
-
Handle mice for several days prior to the experiment to reduce stress.
-
On Day 1, place each mouse individually into the conditioning chamber for 5-10 minutes to allow for habituation to the context. No stimuli are presented.
-
-
Conditioning (Day 2):
-
To study effects on acquisition: Administer AMN082 (e.g., 1.0 - 5.0 mg/kg, i.p.) or vehicle 30-60 minutes prior to the conditioning session.[8][9]
-
Place the mouse in the conditioning chamber.
-
Allow a 2-3 minute acclimation period.
-
Present a neutral conditioned stimulus (CS), such as an 80 dB tone, for 30 seconds.
-
During the last 2 seconds of the CS, deliver a mild footshock (unconditioned stimulus, US), for example, 0.5-0.7 mA for 2 seconds.
-
Repeat the CS-US pairing 2-5 times with an inter-trial interval of 1-2 minutes.
-
Record the freezing behavior (cessation of all movement except for respiration) throughout the session.
-
-
Contextual Fear Testing (Day 3):
-
To study effects on retrieval: Administer AMN082 or vehicle 30-60 minutes prior to the test.
-
Place the mouse back into the original conditioning chamber for 5 minutes without presenting the CS or US.
-
Record freezing behavior. Increased freezing indicates memory of the context associated with the footshock.
-
-
Cued Fear Testing (Day 4):
-
To study effects on retrieval: Administer AMN082 or vehicle 30-60 minutes prior to the test.
-
Place the mouse in a novel context (different shape, color, and odor).
-
After a 2-3 minute acclimation period, present the auditory CS for 3 minutes without the US.
-
Record freezing behavior. Increased freezing during the CS presentation indicates memory of the cue associated with the footshock.
-
-
Data Analysis: Calculate the percentage of time spent freezing during each phase of the experiment. Compare the freezing levels between the AMN082-treated and vehicle-treated groups.
Elevated Plus Maze (EPM) in Rats
This protocol is for assessing anxiety-like behavior in rats following treatment with AMN082.
References
- 1. AMN082, a metabotropic glutamate receptor 7 allosteric agonist, attenuates locomotor sensitization and cross-sensitization induced by cocaine and morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 6. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of the metabotropic glutamate receptor7 (mGlu7) allosteric agonist, AMN082, on fear learning and memory and anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uni-regensburg.de [uni-regensburg.de]
Application Notes and Protocols for AMN082 in Fragile X Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AMN082, a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 7 (mGluR7), in preclinical research for Fragile X syndrome (FXS). This document details the underlying mechanism of action, experimental protocols, and key findings from studies using Fmr1 knockout (KO) mouse models, the primary animal model for FXS.
Introduction
Fragile X syndrome is the most common inherited cause of intellectual disability and autism spectrum disorder.[1][2] It is caused by the silencing of the FMR1 gene, which leads to the absence of the Fragile X Messenger Ribonucleoprotein (FMRP).[1][2] FMRP is a crucial repressor of protein synthesis, and its absence results in excessive translation, contributing to the core cellular and behavioral pathologies of FXS.[1][2]
AMN082 has emerged as a promising investigational compound. It activates mGluR7, which has been shown to repress protein synthesis through a novel pathway, independent of FMRP.[3][4] This document provides detailed methodologies for researchers to investigate the effects of AMN082 on the molecular, cellular, and behavioral phenotypes of FXS.
Mechanism of Action
AMN082 acts as a positive allosteric modulator of mGluR7. In the context of Fragile X syndrome, its therapeutic potential stems from its ability to reduce the exaggerated protein synthesis characteristic of the disorder. Activation of mGluR7 by AMN082 initiates a signaling cascade that leads to the inhibition of the Extracellular signal-regulated kinase (ERK1/2) pathway. This, in turn, reduces the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), a key regulator of cap-dependent translation.[3][4][5] By downregulating eIF4E activity, AMN082 effectively dampens the excessive protein synthesis in an FMRP-independent manner, thereby correcting several pathological phenotypes in Fmr1 KO mice.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of AMN082 in Fmr1 KO mice.
Table 1: Molecular and Cellular Effects of AMN082
| Assay | Model System | Treatment | Outcome | Fold Change / % Change | Reference |
| Protein Synthesis (SUnSET) | Fmr1 KO Primary Cortical Neurons | 1 µM AMN082 | Reduction in Protein Synthesis | Significant reduction to wild-type levels | [3][6] |
| Protein Synthesis (in vivo) | Fmr1 KO Mouse Hippocampus | 1 mg/kg AMN082 (IP) | Reduction in Protein Synthesis | Significant reduction | [3][6] |
| p-ERK1/2 Levels | Fmr1 KO Mouse Hippocampus | 1 mg/kg AMN082 (IP) | Decreased ERK1/2 Phosphorylation | Significant decrease | [3][6] |
| p-eIF4E Levels | Fmr1 KO Mouse Hippocampus | 1 mg/kg AMN082 (IP) | Decreased eIF4E Phosphorylation | Significant decrease | [3][6] |
| eIF4E-eIF4G Interaction | Fmr1 KO Primary Cortical Neurons | 1 µM AMN082 | Decreased Interaction | Significant decrease | [3][7] |
| Action Potential Firing | Fmr1 KO Primary Cortical Neurons | 1 µM AMN082 | Reduced Neuronal Firing Rate | Significant reduction | [3][6] |
Table 2: Behavioral Effects of AMN082 in Fmr1 KO Mice
| Behavioral Test | Treatment | Key Phenotype Corrected | Outcome Measure | Result | Reference |
| Audiogenic Seizures | 1 mg/kg AMN082 (IP) | Seizure Susceptibility | Seizure Score | Significant reduction | [3][6] |
| Marble Burying | 1 mg/kg AMN082 (IP) | Repetitive/Perseverative Behavior | Number of Marbles Buried | Significant reduction to wild-type levels | [3][6] |
| Novel Object Recognition | 1 mg/kg AMN082 (IP) | Learning and Memory Deficits | Discrimination Index | Significant improvement | [6] |
| Contextual Fear Conditioning | 1 mg/kg AMN082 (IP) | Associative Learning and Memory | Freezing Time (%) | Significant increase in freezing behavior | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and should be adapted to specific laboratory conditions.
Protocol 1: In Vitro Protein Synthesis Assay (SUnSET)
This protocol, Surface Sensing of Translation (SUnSET), is a non-radioactive method to measure global protein synthesis.[8][9][10]
Materials:
-
Primary cortical neurons from wild-type (WT) and Fmr1 KO mice (cultured for 12-14 days in vitro)
-
AMN082 (1 µM final concentration)
-
Puromycin (B1679871) (10 µg/ml final concentration)[6]
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-puromycin antibody
-
Appropriate secondary antibody and detection reagents
Procedure:
-
Treat primary cortical neurons with 1 µM AMN082 or DMSO for 2 hours.[6]
-
Add puromycin to a final concentration of 10 µg/ml to the culture medium and incubate for an additional 1 hour.[6]
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform western blotting with equal amounts of protein per lane.
-
Probe the membrane with an anti-puromycin antibody to detect puromycin-incorporated peptides, which reflects the rate of protein synthesis.
-
Use a loading control (e.g., GAPDH or β-actin) for normalization.
-
Quantify band intensities using densitometry software.
Protocol 2: In Vivo Administration and Behavioral Testing
Animal Models:
-
Male Fmr1 KO mice and wild-type littermates (C57BL/6J background). Age ranges are specified for each test.
Drug Administration:
-
Dissolve AMN082 in saline.
-
Administer AMN082 via intraperitoneal (IP) injection at a dose of 1 mg/kg.[3][6]
-
Administer saline to control animals.
-
Conduct behavioral tests after the specified pre-treatment time.
2.1 Audiogenic Seizure (AGS) Test:
-
Age: Postnatal days 20-22 (P20-22).[6]
-
Procedure:
-
Administer AMN082 (1 mg/kg, IP) or saline 30 minutes before the test.[3]
-
Place the mouse in a seizure chamber.
-
Present a loud auditory stimulus (e.g., 110 dB) for 2 minutes.[6]
-
Score the seizure severity based on a standardized scale (e.g., wild running, clonic seizures, tonic seizures, respiratory arrest).
-
2.2 Marble Burying Test:
-
Age: 6-8 weeks old.
-
Procedure:
-
Administer AMN082 (1 mg/kg, IP) or saline 1 hour before the test.[3]
-
Prepare a standard mouse cage with 5 cm of clean bedding.
-
Evenly space 20 glass marbles on the surface of the bedding.[11]
-
Place a single mouse in the cage and leave it undisturbed for 30 minutes.[12]
-
After 30 minutes, remove the mouse.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
2.3 Contextual Fear Conditioning (CFC):
-
Age: 6-8 weeks old.
-
Procedure:
-
Training Day:
-
Administer AMN082 (1 mg/kg, IP) or saline 1 hour before training.[3]
-
Place the mouse in the conditioning chamber.
-
After a 2-minute acclimation period, deliver a series of foot shocks (e.g., 3 shocks, 0.7 mA, 2 seconds each) with an inter-shock interval.
-
Return the mouse to its home cage.
-
-
Testing Day (24 hours later):
-
Place the mouse back into the same conditioning chamber (no shocks delivered).
-
Record the mouse's behavior for 5 minutes.
-
Quantify the amount of time the mouse spends "freezing" (complete immobility except for respiration) as a measure of fear memory.
-
-
Protocol 3: Western Blotting for Signaling Proteins
This protocol is for analyzing protein expression and phosphorylation in hippocampal tissue.
Materials:
-
Hippocampal lysates from treated and control mice
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-eIF4E (Ser209), anti-eIF4E
-
Loading control antibody (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Dissect hippocampi from mice 1 hour after IP injection of AMN082 or saline.
-
Homogenize tissue in lysis buffer with protease and phosphatase inhibitors.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize bands using an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Protocol 4: Whole-Cell Patch-Clamp Recording
This protocol is for measuring neuronal excitability in cultured neurons.[13][14]
Materials:
-
Primary cortical neurons from WT and Fmr1 KO mice (DIV 14)
-
AMN082 (1 µM)
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution (K-Gluconate based)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Culture neurons on coverslips.
-
Place a coverslip in the recording chamber and perfuse with aCSF.
-
Prepare recording pipettes with a resistance of 3-7 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a neuron.
-
Switch to current-clamp mode.
-
Inject a series of depolarizing current steps (e.g., 0 to 200 pA in 20 pA increments, 500 ms (B15284909) duration) to elicit action potentials.[3]
-
Record the number of action potentials fired at each current step.
-
Apply 1 µM AMN082 to the bath and repeat the current injection steps.
-
Compare the action potential firing rate before and after AMN082 application.
References
- 1. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 3. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - CNS-dominant human FMRP isoform rescues seizures, fear, and sleep abnormalities in Fmr1-KO mice [insight.jci.org]
- 5. Spatial learning, contextual fear conditioning and conditioned emotional response in Fmr1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axionbiosystems.com [axionbiosystems.com]
- 7. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 8. SUnSET, a nonradioactive method to monitor protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Marble burying reflects a repetitive and perseverative behavior more than novelty-induced anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. Making sure you're not a bot! [lilloa.univ-lille.fr]
Application of AMN082 in Preclinical Anxiety Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of AMN082, a selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 7 (mGluR7), in various preclinical models of anxiety. These notes are intended to serve as a practical guide for researchers investigating the anxiolytic potential of mGluR7 modulation.
Introduction
AMN082 has emerged as a critical pharmacological tool for probing the role of mGluR7 in the neurocircuitry underlying fear and anxiety.[1] As an allosteric modulator, AMN082 enhances the receptor's response to the endogenous ligand, glutamate, offering a nuanced approach to modulating glutamatergic neurotransmission.[2][3] Dysregulation of glutamatergic signaling is implicated in the pathophysiology of anxiety disorders, making mGluR7 a promising target for novel therapeutic interventions.[2][4] Studies in animal models have demonstrated the potential of AMN082 to influence anxiety-like behaviors and fear memory processes, including acquisition, consolidation, and extinction.[1][5]
Mechanism of Action
AMN082 acts as a positive allosteric modulator of mGluR7, a presynaptic G-protein coupled receptor that plays a role in regulating glutamate release.[1] Activation of mGluR7 by AMN082 leads to a decrease in cyclic AMP (cAMP) production, which in turn can modulate downstream signaling cascades such as the extracellular signal-regulated kinase (ERK) pathway.[1] Research indicates that AMN082 can suppress protein synthesis by reducing the phosphorylation of ERK1/2 and the eukaryotic translation initiation factor 4E (eIF4E).[1][6] This modulation of protein synthesis within key brain regions like the amygdala is believed to be a fundamental mechanism through which AMN082 exerts its effects on fear and anxiety.[1][[“]]
It is important for researchers to consider that AMN082 is rapidly metabolized in vivo to N-benzhydrylethane-1,2-diamine (Met-1).[8] This major metabolite has shown affinity for monoamine transporters, including the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT).[8] Therefore, the observed in vivo effects of AMN082 administration may be a composite of mGluR7 modulation and off-target effects on monoaminergic systems.[8]
Signaling Pathway of AMN082
Caption: Signaling cascade initiated by AMN082 binding to mGluR7.
Data Presentation: AMN082 in Anxiety Models
The following tables summarize the quantitative data from key studies investigating the effects of AMN082 in various preclinical anxiety paradigms.
Table 1: Fear Conditioning and Passive Avoidance
| Animal Model | Anxiety Test | AMN082 Dosage (mg/kg, i.p.) | Administration Timing | Key Findings | Reference |
| Mice | Cued Fear Conditioning & Extinction | 10 | 30-60 min before extinction training | Facilitates extinction of conditioned fear | [1] |
| Mice | Passive Avoidance | 1.25, 2.5, 5 | Before acquisition, consolidation, or retrieval | 5 mg/kg significantly decreased step-through latency (impaired memory) | [5] |
| Fmr1 KO Mice | Contextual Fear Conditioning | 1 | 1 hour before testing | Improved learning and memory behavior | [6] |
Table 2: Elevated Plus Maze (EPM)
| Animal Model | Anxiety Test | AMN082 Dosage (mg/kg, i.p.) | Condition | Key Findings | Reference |
| Rats | Elevated Plus Maze | 2.5, 5 | Ethanol withdrawal-induced anxiety | Decreased anxiety-like behavior | [5] |
| Rats | Elevated Plus Maze | 2.5, 5 | Morphine withdrawal-induced anxiety | Decreased anxiety-like behavior | [5] |
| Fmr1 KO Mice | Elevated Plus Maze | 1 | Baseline | Did not affect anxiety-like behavior | [6] |
Experimental Protocols
Detailed methodologies for key experiments involving AMN082 are provided below.
General Experimental Workflow
Caption: A generalized workflow for behavioral experiments with AMN082.
Protocol 1: Cued Fear Conditioning and Extinction in Mice
This protocol is adapted from studies examining the effect of AMN082 on the extinction of conditioned fear.[1]
Materials:
-
AMN082 (e.g., 10 mg/kg)
-
Vehicle (e.g., 0.9% saline)
-
Fear conditioning apparatus with a distinct context (Context A) and a novel context (Context B)
-
Auditory cue generator (e.g., 80 dB tone)
-
Shock generator
Procedure:
-
Habituation (Day 1):
-
Place mice individually into the conditioning chamber (Context A) and allow for a 3-minute exploration period.
-
-
Fear Conditioning (Day 1):
-
Following habituation, present the auditory cue (Conditioned Stimulus, CS; e.g., 30-second tone) that co-terminates with a mild footshock (Unconditioned Stimulus, US; e.g., 0.5 mA for 2 seconds).
-
Repeat the CS-US pairing 3-5 times with an inter-trial interval of 1-2 minutes.
-
Return mice to their home cages.
-
-
Drug Administration (Day 2):
-
Administer AMN082 (10 mg/kg, i.p.) or vehicle 30-60 minutes before the extinction training session.
-
-
Extinction Training (Day 2):
-
Place mice in the novel context (Context B) to minimize context-dependent fear.
-
Present the CS repeatedly (e.g., 20-30 times) without the US.
-
Record freezing behavior throughout the session.
-
-
Extinction Recall (Day 3):
-
Place mice back into Context B and present the CS a few times without the US.
-
Measure freezing behavior to assess the retention of extinction memory.
-
Protocol 2: Elevated Plus Maze (EPM) Test in Rodents
This protocol is a standard method for assessing anxiety-like behavior and is based on the natural aversion of rodents to open and elevated spaces.[9][10][11]
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[12] Dimensions can vary but are typically around 50 cm long and 10-12 cm wide for rats.[12]
Procedure:
-
Habituation:
-
Drug Administration:
-
Administer AMN082 (e.g., 2.5 or 5 mg/kg, i.p.) or vehicle at a predetermined time before the test (e.g., 30 minutes).
-
-
Testing:
-
Data Analysis:
Conclusion
AMN082 is a valuable tool for investigating the role of mGluR7 in anxiety and fear-related behaviors. The provided protocols and data summaries offer a starting point for researchers aiming to incorporate this compound into their studies. Careful consideration of the experimental design, including appropriate controls and awareness of the compound's metabolic profile, is crucial for the accurate interpretation of results. Future research utilizing AMN082 and other selective mGluR7 modulators will continue to elucidate the therapeutic potential of targeting this receptor for the treatment of anxiety disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabotropic glutamate receptors: Allosteric structural modulation and new treatments for anxiety disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMN082, an allosteric mGluR7 agonist that inhibits afferent glutamatergic transmission in rat basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of the metabotropic glutamate receptor7 (mGlu7) allosteric agonist, AMN082, on fear learning and memory and anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elevated plus maze protocol [protocols.io]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
Application Notes and Protocols for AMN082 in cAMP Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing AMN082, a selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 7 (mGluR7), in cyclic AMP (cAMP) accumulation assays. This document outlines the mechanism of action, experimental procedures, data interpretation, and visual representations of the signaling pathway and experimental workflow.
Introduction
AMN082 is a valuable pharmacological tool for studying the function of mGluR7, a presynaptic G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.[1][2][3] As a positive allosteric modulator, AMN082 binds to a site on the mGluR7 receptor distinct from the endogenous ligand glutamate, enhancing the receptor's response to glutamate.[1][[“]][5] mGluR7 is coupled to the Gi/o protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[2][3][[“]] Therefore, cAMP accumulation assays are a robust method to quantify the activity of AMN082 on mGluR7.
Mechanism of Action
AMN082 acts as a selective mGluR7 agonist, directly activating the receptor's signaling cascade through an allosteric site within the transmembrane domain.[5][6][7] This activation of mGluR7, a member of the Group III mGluRs, leads to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP.[2][8] The subsequent decrease in intracellular cAMP concentration can be measured to determine the potency and efficacy of AMN082.
Quantitative Data Summary
The following table summarizes the quantitative data for AMN082 in inhibiting cAMP accumulation from various studies. This data is crucial for experimental design and interpretation.
| Parameter | Value (nM) | Cell Type | Assay Conditions | Reference |
| EC₅₀ | 64 - 290 | Transfected mammalian cells expressing mGluR7 | Forskolin-stimulated cAMP accumulation | [5][6][7] |
Note: EC₅₀ values can vary depending on the specific cell line, expression level of the receptor, and the specific assay conditions used.
Experimental Protocol: cAMP Accumulation Assay
This protocol provides a general framework for measuring the effect of AMN082 on forskolin-stimulated cAMP accumulation. It can be adapted for various detection formats, such as TR-FRET, ELISA, or luminescence-based assays.
Materials:
-
Cells stably expressing mGluR7 (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
AMN082
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP assay kit (e.g., TR-FRET, ELISA, or luminescence-based)
-
White or black opaque 96-well or 384-well microplates (depending on the assay kit)
-
Multichannel pipette
-
Plate reader capable of detecting the signal from the chosen assay kit
Procedure:
-
Cell Culture:
-
Culture mGluR7-expressing cells in the appropriate medium supplemented with FBS and antibiotics.
-
Seed the cells into the microplate at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of AMN082 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of AMN082 in assay buffer to create a range of concentrations to be tested.
-
Prepare a solution of forskolin in assay buffer at a concentration known to stimulate a submaximal level of cAMP production (e.g., 1-10 µM).
-
Prepare a solution of the PDE inhibitor in the assay buffer.
-
-
Assay Protocol:
-
Wash the cells once with warm PBS.
-
Add the assay buffer containing the PDE inhibitor to each well and incubate for a short period to inhibit cAMP degradation.
-
Add the different concentrations of AMN082 to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add the forskolin solution to all wells except for the basal control wells (which receive only assay buffer).
-
Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 15-60 minutes).
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and detect the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit. This typically involves adding a lysis buffer followed by the detection reagents.
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw data from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the AMN082 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value of AMN082 for the inhibition of forskolin-stimulated cAMP accumulation.
-
Visualizations
Signaling Pathway of AMN082 at mGluR7
Caption: Signaling pathway of AMN082 at the mGluR7 receptor.
Experimental Workflow for AMN082 cAMP Assay
References
- 1. AMN082 - Wikipedia [en.wikipedia.org]
- 2. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. consensus.app [consensus.app]
- 5. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes and Protocols for AMN082 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AMN082, a selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 7 (mGluR7), in electrophysiological studies. Detailed protocols for key experimental techniques are provided to facilitate the investigation of mGluR7 function in neuronal circuits.
AMN082 is a valuable pharmacological tool for elucidating the role of mGluR7 in modulating synaptic transmission and plasticity.[1][2][3] As an allosteric agonist, it binds to a site on the mGluR7 receptor distinct from the glutamate binding site, leading to the potentiation of the receptor's response to endogenous glutamate.[3][4][5] This mechanism allows for a more nuanced modulation of receptor activity compared to direct orthosteric agonists.
Mechanism of Action
AMN082's primary mechanism of action is the selective positive allosteric modulation of mGluR7, a G-protein coupled receptor. Activation of mGluR7 is coupled to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[3][4] This signaling cascade ultimately modulates the activity of various ion channels, resulting in a presynaptic inhibition of neurotransmitter release, primarily glutamate and GABA.[6]
Data Presentation: Quantitative Effects of AMN082
The following tables summarize the quantitative data on the effects of AMN082 from various electrophysiological studies.
Table 1: In Vitro Electrophysiology
| Brain Region | Neuron Type | Recording Type | AMN082 Concentration | Observed Effect | Reference |
| Basolateral Amygdala | Principal Neurons | Whole-cell patch clamp | 1-10 µM | Concentration-dependent inhibition of synaptic transmission evoked at 2Hz.[1] | Ugolini et al., 2008 |
| Central Nucleus of the Amygdala (CeLC) | Not specified | Patch-clamp | Not specified | Increased excitatory post-synaptic currents (EPSCs) and E-S coupling in normal rats.[2] | Palazzo et al., 2014 |
| Cerebral Cortex | Synaptosomes | Not applicable | 1 µM | Inhibited 4-aminopyridine-evoked glutamate release.[4] | Wang et al., 2018 |
Table 2: In Vivo Electrophysiology & Neurochemistry
| Brain Region | Animal Model | Technique | AMN082 Dose | Observed Effect | Reference |
| Nucleus Accumbens | Rat | Microdialysis | 3-20 mg/kg, i.p. | Dose-dependently decreased extracellular GABA and increased extracellular glutamate.[6] | Li et al., 2008 |
| Whole Brain | Mouse | Not specified | 1 mg/kg, i.p. | Reduced neuronal excitability.[7] | Gholizadeh et al., 2024 |
| Not specified | Rat | Sleep EEG | 2.5 mg/kg, s.c. | Elicited a primary waking effect.[8] | Ahnaou et al., 2016 |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Brain Slices
This protocol is adapted from standard procedures for preparing acute brain slices and performing whole-cell patch-clamp recordings, suitable for studying the effects of AMN082 on synaptic transmission in various brain regions like the amygdala or hippocampus.
1. Preparation of Artificial Cerebrospinal Fluid (aCSF)
-
Slicing ACSF (ice-cold): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 25 mM glucose, 7 mM MgCl2, 0.5 mM CaCl2. Continuously bubble with 95% O2 / 5% CO2.
-
Recording ACSF: 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 25 mM glucose, 1 mM MgCl2, 2 mM CaCl2. Continuously bubble with 95% O2 / 5% CO2.
2. Acute Brain Slice Preparation
-
Anesthetize a rodent (e.g., Sprague-Dawley rat) and perform transcardial perfusion with ice-cold, oxygenated slicing aCSF.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated slicing aCSF.
-
Mount the brain on a vibratome stage and cut coronal or sagittal slices (typically 300-400 µm thick) of the desired brain region (e.g., amygdala, hippocampus).
-
Transfer the slices to a holding chamber with oxygenated recording aCSF and allow them to recover for at least 1 hour at room temperature before recording.
3. Whole-Cell Patch-Clamp Recording
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated recording aCSF (2-3 ml/min).
-
Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Intracellular Solution (example for voltage-clamp): 130 mM Cs-methanesulfonate, 10 mM CsCl, 4 mM NaCl, 10 mM HEPES, 1 mM MgCl2, 5 mM EGTA, 2 mM ATP-Mg, 0.3 mM GTP-Na, 10 mM phosphocreatine. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.
-
Approach a neuron and form a giga-ohm seal.
-
Rupture the membrane to obtain the whole-cell configuration.
-
Record baseline synaptic activity (e.g., evoked excitatory postsynaptic currents - EPSCs) by stimulating afferent fibers with a bipolar electrode.
-
Bath-apply AMN082 (e.g., 1-10 µM) to the recording chamber and record the changes in synaptic transmission.
Protocol 2: In Vivo Microdialysis
This protocol outlines the general steps for in vivo microdialysis to measure extracellular neurotransmitter levels in response to systemic administration of AMN082 in the nucleus accumbens of a rat.
1. Surgical Implantation of Guide Cannula
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the nucleus accumbens.
-
Secure the cannula with dental cement and allow the animal to recover for several days.
2. Microdialysis Procedure
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µl/min).
-
Allow for a stabilization period to obtain a baseline of extracellular neurotransmitter levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer AMN082 systemically (e.g., 3-20 mg/kg, i.p.).
-
Continue collecting dialysate samples to measure the drug-induced changes in neurotransmitter levels.
-
Analyze the dialysate samples using high-performance liquid chromatography (HPLC) to quantify neurotransmitter concentrations (e.g., GABA, glutamate).
Concluding Remarks
AMN082 is a powerful tool for investigating the physiological and pathological roles of mGluR7. The protocols provided here offer a foundation for conducting electrophysiological experiments to further characterize the effects of this compound on neuronal function. Researchers should carefully consider the specific experimental question to optimize parameters such as drug concentration, brain region of interest, and recording technique.
References
- 1. AMN082, an allosteric mGluR7 agonist that inhibits afferent glutamatergic transmission in rat basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of mGluR7 and mGluR8 activation on pain-related synaptic activity in the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Metabotropic Glutamate Receptor 7 (mGluR7) Allosteric Agonist AMN082 Modulates Nucleus Accumbens GABA and Glutamate, but not Dopamine, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 8. Off-target potential of AMN082 on sleep EEG and related physiological variables: Evidence from mGluR7 (-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMN082 in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMN082 (N,N′-dibenzhydrylethane-1,2-diamine dihydrochloride) is the first selective, orally active, and brain-penetrant allosteric agonist for the metabotropic glutamate (B1630785) receptor 7 (mGluR7).[1][2][3] As a member of the Group III mGluRs, mGluR7 is a presynaptic G-protein coupled receptor (GPCR) that plays a crucial role in regulating neurotransmission and synaptic plasticity throughout the central nervous system.[[“]][5][6] AMN082 has become an invaluable pharmacological tool for elucidating the specific functions of mGluR7 in physiological processes like learning and memory and in pathological conditions such as anxiety, depression, and Fragile X syndrome.[7][8][9][10][11] These notes provide detailed data, protocols, and visualizations for utilizing AMN082 in the study of synaptic plasticity.
Mechanism of Action
AMN082 activates mGluR7 by binding to an allosteric site located within the receptor's transmembrane (heptahelical) domain, a site distinct from the orthosteric binding site for glutamate.[[“]][6][7][12] This direct activation does not require the presence of orthosteric ligands.[12] Upon binding, AMN082 induces a conformational change that activates the coupled inhibitory G-protein (Gi/o).[[“]][13] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3][12] The activation of mGluR7 by AMN082 can also trigger other signaling cascades, including the PI3K/Akt and MAPK/ERK1/2 pathways, and modulate presynaptic calcium channels to regulate neurotransmitter release.[[“]][5][14]
Data Presentation
Quantitative Data for AMN082
This table summarizes the key pharmacological parameters and effective concentrations of AMN082 from various experimental paradigms.
| Parameter | Value | Assay / Model System | Reference |
| EC₅₀ | 64 - 290 nM | cAMP accumulation inhibition & GTPγS binding in mGluR7-expressing cells | [2][3][6][12][13][15] |
| Selectivity | >30-fold vs. other mGluRs | Functional assays in recombinant cell lines | [12][13] |
| Effective Conc. | 1 - 10 µM | Inhibition of synaptic transmission in rat basolateral amygdala slices | [16] |
| Effective Conc. | 1 µM | Inhibition of 4-aminopyridine-evoked glutamate release from synaptosomes | [2] |
| Effective Dose | 1.25 - 5.0 mg/kg (i.p.) | Attenuation of cocaine/morphine-induced locomotor sensitization in mice | [2] |
| Effective Dose | 5 mg/kg (i.p.) | Impairment of memory acquisition in passive avoidance task in mice | [17] |
| Effective Dose | 2.5 mg/kg (s.c.) | Induction of waking effects in rats | [18] |
Solubility and Storage
| Solvent | Max Concentration | Storage Conditions | Reference |
| DMSO | 33.33 mg/mL (~71.6 mM) | Powder: -20°C (3 years) | [2] |
| Water | 0.93 mg/mL (~2 mM) | Stock Solution: -80°C (6 months) | [3] |
Application Notes
-
Modulation of Neurotransmitter Release: AMN082 has complex, region-dependent effects on neurotransmission. In the nucleus accumbens, it decreases GABA release, which subsequently leads to a disinhibition of glutamate release.[5][13] Conversely, in cortical nerve terminals and the periaqueductal gray, AMN082 has been shown to inhibit glutamate release.[2][5] This highlights the importance of mGluR7's role as both an autoreceptor on glutamatergic terminals and a heteroreceptor on GABAergic terminals.
-
Studying Synaptic Plasticity (LTP/LTD): Presynaptic mGluR7 is critically positioned to modulate synaptic strength.[19] While specific studies detailing AMN082's direct impact on the induction of long-term potentiation (LTP) or long-term depression (LTD) are context-dependent, its ability to alter neurotransmitter release makes it a key tool for investigating these phenomena.[20] For example, by reducing presynaptic release probability, AMN082 can influence the threshold for inducing plasticity. It has been used to correct pathological phenotypes related to protein synthesis and plasticity in a mouse model of Fragile X Syndrome.[8][21]
-
Behavioral Studies: Due to its ability to cross the blood-brain barrier, AMN082 is effective in vivo.[15] It has been used to study the role of mGluR7 in fear, anxiety, and depression.[9][13][17] Studies have shown it can modulate fear memory consolidation and reduce anxiety-like behaviors.[17]
-
Important Considerations & Limitations:
-
Rapid Metabolism: AMN082 is rapidly metabolized in vivo. Its primary metabolite shows significant affinity for monoamine transporters (SERT, DAT, NET), which can confound the interpretation of behavioral results and lead to off-target effects.[7][22]
-
Off-Target Effects: Some in vivo effects of AMN082, such as wakefulness and hypothermia, have been observed even in mGluR7 knockout mice, confirming the existence of off-target actions.[18] Researchers should consider these possibilities when designing and interpreting experiments.
-
Experimental Protocols
Protocol 1: In Vitro Electrophysiology in Hippocampal Slices
This protocol details how to assess the effect of AMN082 on basal synaptic transmission at the Schaffer collateral-CA1 synapse, a key pathway for studying synaptic plasticity.[7][23]
Materials:
-
Rodent (rat or mouse)
-
Vibrating microtome
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂
-
Recording chamber with perfusion system
-
Glass microelectrodes, amplifier, digitizer, and data acquisition software
-
AMN082 stock solution (e.g., 10 mM in DMSO)
Methodology:
-
Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rodent brain in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour at room temperature in a holding chamber with continuously oxygenated aCSF.[7]
-
Recording Setup: Transfer a single slice to a submerged recording chamber perfused with oxygenated aCSF at a constant rate (e.g., 2-3 mL/min). Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[7]
-
Baseline Recording: Establish a stable baseline of synaptic transmission by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes. Adjust stimulus intensity to elicit an fEPSP that is 30-40% of the maximal response.[7]
-
AMN082 Application: Switch the perfusion to aCSF containing the desired final concentration of AMN082 (e.g., 1, 3, or 10 µM). To prepare, dilute the DMSO stock solution into the aCSF (ensure final DMSO concentration is <0.1%).
-
Data Acquisition: Continue recording for 30-60 minutes during drug application to observe the effect on fEPSP amplitude and/or slope. Following this, a washout period with standard aCSF can be performed to test for reversibility.
-
Data Analysis: Normalize the fEPSP slope or amplitude measurements to the average of the stable baseline period. Plot the normalized response over time to visualize the effect of AMN082.[7]
Protocol 2: cAMP Accumulation Assay in Cultured Cells
This protocol measures the functional activation of mGluR7 by quantifying AMN082's ability to inhibit adenylyl cyclase activity in cells expressing the receptor.[15]
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human mGluR7
-
Cell culture medium and multi-well plates
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Forskolin
-
AMN082 serial dilutions
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
Methodology:
-
Cell Plating: Seed the mGluR7-expressing CHO cells into 96- or 384-well plates and culture until they reach appropriate confluency.
-
Assay Preparation: Wash the cells with assay buffer. Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 20-30 minutes) to prevent cAMP degradation.
-
Compound Addition: Add serial dilutions of AMN082 to the appropriate wells. Include wells for vehicle control (no drug) and maximum stimulation control (no AMN082).
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10-30 µM) to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Detection: Stop the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the forskolin-only (0% inhibition) and basal (100% inhibition) controls. Plot the percentage inhibition against the log concentration of AMN082 and fit the data with a four-parameter logistic equation to determine the EC₅₀ value.[15]
Conclusion
AMN082 is a potent and selective tool for probing the function of mGluR7 in synaptic transmission and plasticity. While its utility in vivo can be complicated by its pharmacokinetic profile and potential off-target effects, it remains a foundational compound for in vitro studies. The protocols and data provided here offer a comprehensive guide for researchers aiming to leverage AMN082 to explore the nuanced role of mGluR7 in the central nervous system.
References
- 1. AMN082 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMN 082 dihydrochloride | Glutamat Group III Receptors | Tocris Bioscience [tocris.com]
- 4. consensus.app [consensus.app]
- 5. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo. - OAK Open Access Archive [oak.novartis.com]
- 7. benchchem.com [benchchem.com]
- 8. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mGluR7 allosteric agonist AMN082 produces antidepressant-like effects by modulating glutamatergic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 11. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. The Metabotropic Glutamate Receptor 7 (mGluR7) Allosteric Agonist AMN082 Modulates Nucleus Accumbens GABA and Glutamate, but not Dopamine, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AMN082 promotes the proliferation and differentiation of neural progenitor cells with influence on phosphorylation of MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AMN082, an allosteric mGluR7 agonist that inhibits afferent glutamatergic transmission in rat basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impact of the metabotropic glutamate receptor7 (mGlu7) allosteric agonist, AMN082, on fear learning and memory and anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Off-target potential of AMN082 on sleep EEG and related physiological variables: Evidence from mGluR7 (-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Role of mGlu Receptors in Hippocampal Plasticity Deficits in Neurological and Psychiatric Disorders: Implications for Allosteric Modulators as Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. criver.com [criver.com]
Troubleshooting & Optimization
AMN082 Free Base Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of AMN082 free base. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at 4°C and protected from light.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound prepared in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For other solvents, it is recommended to prepare fresh solutions or conduct stability studies for long-term storage.
Q3: Is this compound stable in aqueous solutions and cell culture media?
A3: AMN082 is known to be rapidly metabolized in vivo, suggesting potential instability in aqueous and biological environments.[2] Its rapid breakdown in liver cells has been noted to reduce its bioavailability.[3] Therefore, for experiments in aqueous buffers or cell culture media, it is highly recommended to prepare fresh solutions immediately before use. If storage of aqueous solutions is necessary, it is crucial to perform a stability assessment under your specific experimental conditions.
Q4: What are the known degradation products of AMN082?
A4: In vivo, AMN082 is rapidly metabolized in the liver to its major metabolite, N-benzhydrylethane-1,2-diamine (Met-1).[4] This metabolite has been shown to have off-target activity, notably binding to monoamine transporters.[4] Researchers should be aware of this potential for confounding results in their experiments. Details on degradation products under in vitro experimental conditions are limited.
Q5: How can I assess the stability of my this compound solution?
A5: You can perform a simple stability study by preparing a solution of AMN082 in your solvent or buffer of interest. Aliquots of this solution should be stored under your intended experimental conditions (e.g., 37°C for cell culture experiments). At various time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot can be analyzed by HPLC or LC-MS to quantify the amount of remaining AMN082 and to detect the appearance of any degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of AMN082 in solution. | Always prepare fresh solutions of AMN082, especially in aqueous-based media. If using previously prepared stock solutions, ensure they have been stored correctly and are within the recommended stability period. Consider performing a quick stability check using HPLC or LC-MS. |
| Loss of compound activity over time in multi-day experiments. | Instability of AMN082 under experimental conditions (e.g., in an incubator at 37°C). | For long-term experiments, consider adding freshly prepared AMN082 at regular intervals. It is crucial to determine the stability of AMN082 in your specific experimental setup (e.g., cell culture medium with serum) to establish a suitable re-dosing schedule. |
| Precipitate formation in the stock solution upon thawing. | The solution may have been stored for too long or at an incorrect temperature. The solubility limit may have been exceeded. | Visually inspect the solution after thawing. If a precipitate is observed, gently warm and vortex the solution to try and redissolve the compound. If the precipitate persists, it is recommended to prepare a fresh stock solution. |
| Observed off-target effects not related to mGluR7 activation. | The presence of the active metabolite, Met-1, which has known off-target effects on monoamine transporters.[4] | Be aware of the potential for off-target effects from the metabolite, especially in in vivo studies or experiments with primary cells capable of metabolism. Consider using appropriate controls to distinguish between mGluR7-mediated and off-target effects. |
Experimental Protocols
Protocol for Assessing AMN082 Stability in Solution
This protocol provides a general framework for determining the stability of AMN082 in a specific solvent or buffer.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Preparation of Working Solution: Dilute the stock solution to the final desired concentration in the test solvent or buffer (e.g., cell culture medium).
-
Incubation: Aliquot the working solution into multiple vials and incubate them under the desired experimental conditions (e.g., 4°C, room temperature, 37°C). Protect from light if light sensitivity is a concern.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one vial from each condition.
-
Sample Analysis: Immediately analyze the samples by a validated analytical method such as HPLC-UV or LC-MS/MS to determine the concentration of AMN082 remaining.
-
Data Analysis: Plot the percentage of AMN082 remaining versus time for each condition to determine the degradation rate.
Visualizations
References
AMN082 Technical Support Center: Investigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of AMN082. The primary focus is to address challenges arising from its known off-target effects, ensuring accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is AMN082 and its primary mechanism of action?
A1: AMN082 is the first selective allosteric agonist for the metabotropic glutamate (B1630785) receptor 7 (mGluR7).[1][2] It binds to a site within the transmembrane domain of the receptor, distinct from the glutamate binding site, to potentiate its activity.[3][4][5] In vitro, AMN082 potently inhibits cyclic AMP (cAMP) accumulation and stimulates GTPγS binding in cells expressing mGluR7.[3][5][6]
Q2: What are the known off-target effects of AMN082?
A2: The most significant off-target effects of AMN082 stem from its rapid in vivo metabolism to its major metabolite, N-benzhydrylethane-1,2-diamine (Met-1).[7] This metabolite has physiologically relevant binding affinity for monoamine transporters, including the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET).[7] The parent compound, AMN082, also shows some affinity for NET.[7]
Q3: How can off-target effects of AMN082 influence experimental results?
A3: The monoaminergic activity of AMN082 and its metabolite, Met-1, can produce physiological and behavioral effects independent of mGluR7 activation.[7] For instance, antidepressant-like activity, waking effects, and hypothermia have been observed in both wild-type and mGluR7 knockout mice, indicating these are off-target effects.[7][8] These confounding effects can lead to misinterpretation of the role of mGluR7 in a given physiological process.
Q4: What are the essential controls when using AMN082 in vivo?
A4: Due to the significant off-target effects, the most critical control is the use of mGluR7 knockout mice.[9] Observing a similar effect of AMN082 in both wild-type and mGluR7 knockout animals strongly suggests an off-target mechanism.[8] Additionally, comparing the effects of AMN082 with those of its metabolite, Met-1, can help dissect the contribution of each compound to the observed phenotype.
Q5: Are there challenges associated with chronic administration of AMN082?
A5: Yes, chronic dosing with AMN082 can be challenging. Continuous activation of mGluR7 may lead to receptor desensitization or tolerance.[1] Furthermore, the sustained presence of the active metabolite, Met-1, can lead to cumulative off-target effects on the monoaminergic system.[1]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent behavioral phenotypes in vivo.
-
Possible Cause: The observed phenotype may be due to the off-target effects of AMN082 or its metabolite, Met-1, on monoamine transporters.[7]
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: If possible, measure a downstream marker of mGluR7 activation in your target tissue to confirm the compound is engaging the receptor at the administered dose.
-
Use mGluR7 Knockout Animals: This is the definitive control to differentiate between on-target and off-target effects. An effect that persists in knockout animals is not mediated by mGluR7.[9]
-
Characterize the Metabolite: If feasible, administer Met-1 alone to determine if it recapitulates the observed phenotype.
-
Consider Alternative Compounds: If the off-target effects are prohibitive, consider using other, more recently developed mGluR7 allosteric modulators with cleaner off-target profiles, if available.
-
Issue 2: Discrepancies between in vitro and in vivo results.
-
Possible Cause: AMN082 is highly selective for mGluR7 in recombinant cell lines in vitro.[3] However, in vivo, its rapid metabolism to the monoaminergically active Met-1 introduces off-target activities that are not present in in vitro systems.[7][10]
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Measure the plasma and brain concentrations of both AMN082 and Met-1 over time to understand the exposure profile of each compound.[7]
-
In Vitro Profiling of Metabolite: Test the activity of Met-1 in your in vitro assays to determine if it has any effect on the measured parameters.
-
Re-evaluate In Vivo Data in Light of Metabolism: Interpret the in vivo results considering that the observed effects could be a composite of mGluR7 agonism by AMN082 and monoamine transporter inhibition by Met-1.
-
Issue 3: Inconsistent responses in cAMP or GTPγS binding assays.
-
Possible Cause:
-
Compound Degradation: AMN082 may be unstable under certain storage or experimental conditions.
-
Cell Line Issues: The cell line may have low or inconsistent expression of mGluR7.
-
Assay Conditions: Suboptimal assay parameters can lead to variability.
-
-
Troubleshooting Steps:
-
Compound Handling: Prepare fresh stock solutions of AMN082 for each experiment and avoid repeated freeze-thaw cycles.[1]
-
Cell Line Validation: Regularly verify the expression of mGluR7 in your cell line using techniques like Western blot or qPCR.
-
Assay Optimization: Perform a full dose-response curve to determine the optimal concentration of AMN082 for your specific assay conditions. The reported EC50 for AMN082 is in the range of 64-290 nM.[5][6] Ensure other assay components, like forskolin (B1673556) concentration in cAMP assays, are optimized.[1]
-
Quantitative Data Summary
Table 1: In Vitro Potency of AMN082 at mGluR7
| Assay Type | Cell Line | Potency (EC50) | Reference |
| cAMP Accumulation Inhibition | CHO cells expressing mGluR7 | 64 - 290 nM | [5][6] |
| GTPγS Binding Stimulation | Membranes from cells expressing mGluR7 | 64 - 290 nM | [5][6] |
Table 2: Off-Target Binding Profile of AMN082 and its Metabolite (Met-1)
| Compound | Target | Binding Affinity (nM) | Reference |
| AMN082 | Norepinephrine Transporter (NET) | 1385 | [7] |
| Met-1 | Serotonin Transporter (SERT) | 323 | [7] |
| Met-1 | Dopamine Transporter (DAT) | 3020 | [7] |
| Met-1 | Norepinephrine Transporter (NET) | 3410 | [7] |
Key Experimental Protocols
cAMP Accumulation Assay
This assay measures the ability of AMN082 to inhibit the production of cAMP stimulated by forskolin in cells expressing mGluR7.
-
Cell Culture: Plate CHO or HEK293 cells stably expressing mGluR7 in 96-well plates and grow to confluence.
-
Assay Procedure:
-
Wash cells with serum-free medium.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) for a defined period.
-
Add varying concentrations of AMN082 and incubate.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of AMN082 to determine the EC50 value.
GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to mGluR7 by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Membrane Preparation: Prepare cell membranes from cells overexpressing mGluR7. Homogenize cells in a hypotonic buffer and centrifuge to pellet the membranes.
-
Assay Procedure:
-
In a 96-well plate, combine cell membranes, varying concentrations of AMN082, and GDP.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Plot the stimulated [35S]GTPγS binding against the log concentration of AMN082 to calculate the EC50 and Emax values.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. AMN082 - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. uni-regensburg.de [uni-regensburg.de]
- 7. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target potential of AMN082 on sleep EEG and related physiological variables: Evidence from mGluR7 (-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
AMN082 Metabolism and Active Metabolites: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the mGluR7 allosteric agonist, AMN082. The content is structured in a question-and-answer format to directly address common challenges and queries.
Frequently Asked Questions (FAQs)
Q1: What is AMN082 and what is its primary mechanism of action?
AMN082 (N,N′-dibenzhydrylethane-1,2-diamine) is a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 7 (mGluR7), a G-protein coupled receptor predominantly expressed in the central nervous system.[1] It binds to an allosteric site within the transmembrane domain of mGluR7, distinct from the glutamate binding site, to directly activate the receptor.[2][3] Activation of the Gi/o-coupled mGluR7 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2]
Q2: What are the known metabolites of AMN082?
AMN082 undergoes rapid and extensive metabolism, particularly in liver microsomes. The major metabolite identified is N-benzhydrylethane-1,2-diamine, commonly referred to as Met-1.[4] The metabolic conversion is so rapid that the in vitro half-life of AMN082 in rat liver microsomes is less than one minute.[4]
Q3: Is the primary metabolite of AMN082, Met-1, pharmacologically active?
Yes, Met-1 is an active metabolite with a distinct pharmacological profile from the parent compound, AMN082. While AMN082 is selective for mGluR7, Met-1 exhibits significant binding affinity for monoamine transporters, including the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET).[4] This off-target activity of Met-1 is a critical consideration for in vivo studies, as the observed physiological and behavioral effects of AMN082 administration may be a composite of both mGluR7 activation by the parent compound and monoamine transporter inhibition by the metabolite.
Troubleshooting Guides
In Vitro Experiments
Issue 1: Inconsistent or absent response in cAMP accumulation assays.
-
Possible Cause A: Poor Cell Health or Low Receptor Expression.
-
Troubleshooting:
-
Confirm the viability of your cell line (e.g., CHO or HEK293 cells stably expressing mGluR7) using a standard cell viability assay (e.g., trypan blue exclusion or MTT assay).
-
Verify the expression of mGluR7 in your cell line using techniques such as Western blot or immunocytochemistry.
-
Ensure cells are not overgrown or stressed before the experiment.
-
-
-
Possible Cause B: Degradation of AMN082.
-
Troubleshooting:
-
Prepare fresh stock solutions of AMN082 in a suitable solvent (e.g., DMSO) for each experiment.
-
Avoid multiple freeze-thaw cycles of the stock solution. Aliquot the stock solution upon initial preparation.
-
-
-
Possible Cause C: Suboptimal Assay Conditions.
-
Troubleshooting:
-
Optimize the concentration of forskolin (B1673556) used to stimulate cAMP production to ensure a robust and reproducible signal window.
-
Verify that the incubation time with AMN082 is sufficient to elicit a response. A time-course experiment may be necessary.
-
Ensure all reagents are properly prepared and at the correct concentrations.
-
-
Issue 2: High variability in GTPγS binding assays.
-
Possible Cause A: Poor Quality of Cell Membrane Preparations.
-
Troubleshooting:
-
Ensure that the cell membrane preparation is of high quality, with minimal contamination from cytosolic or nuclear proteins.
-
Follow a validated protocol for membrane preparation and store the membranes appropriately at -80°C in small aliquots.
-
-
-
Possible Cause B: Incorrect Ligand Concentration.
In Vivo Experiments
Issue 1: Unexpected or contradictory behavioral phenotypes compared to mGluR7 knockout models.
-
Possible Cause A: Off-target effects of the active metabolite, Met-1.
-
Troubleshooting:
-
Be aware that the observed in vivo effects may not be solely due to mGluR7 activation. The monoaminergic activity of Met-1 can significantly influence behavioral outcomes.[4]
-
Consider including control experiments to assess the contribution of monoamine transporter inhibition. This could involve co-administration of selective antagonists for SERT, DAT, and NET.
-
Where possible, directly administer Met-1 to a separate cohort of animals to characterize its behavioral effects in your experimental paradigm.
-
-
-
Possible Cause B: Complex Pharmacokinetics of AMN082 and Met-1.
-
Troubleshooting:
-
The rapid conversion of AMN082 to Met-1 leads to a dynamic and changing profile of active compounds over time. At later time points post-dosing, the concentration of Met-1 may be significantly higher than that of AMN082.[4]
-
Conduct pharmacokinetic studies to determine the time course of both AMN082 and Met-1 concentrations in plasma and the brain to correlate with behavioral observations.
-
Optimize the dosing regimen and the timing of behavioral testing based on the pharmacokinetic profile.
-
-
Quantitative Data Summary
Table 1: In Vitro Metabolic Stability of AMN082
| Species | Test System | Half-life (t½) | Reference |
| Rat | Liver Microsomes | < 1 minute | [4] |
Table 2: Pharmacological Profile of AMN082 and its Metabolite (Met-1)
| Compound | Target | Assay | Activity (nM) | Reference |
| AMN082 | mGluR7 | GTPγS Binding (EC50) | 64 - 290 | [2][3] |
| Norepinephrine Transporter (NET) | Binding Affinity (Ki) | 1385 | [4] | |
| Met-1 | Serotonin Transporter (SERT) | Binding Affinity (Ki) | 323 | [4] |
| Dopamine Transporter (DAT) | Binding Affinity (Ki) | 3020 | [4] | |
| Norepinephrine Transporter (NET) | Binding Affinity (Ki) | 3410 | [4] |
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay for AMN082
Objective: To determine the in vitro metabolic stability of AMN082 in liver microsomes.
Materials:
-
AMN082
-
Liver microsomes (from desired species, e.g., rat, human)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
Procedure:
-
Prepare a stock solution of AMN082 in DMSO.
-
In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Add AMN082 to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. For negative controls, add buffer instead of the NADPH system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile with the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining AMN082.
-
Calculate the percentage of AMN082 remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) by plotting the natural logarithm of the percent remaining AMN082 versus time and fitting the data to a first-order decay model.
Protocol 2: Quantification of AMN082 and Met-1 in Biological Matrices by LC-MS/MS
Objective: To quantify the concentrations of AMN082 and its metabolite, Met-1, in biological samples such as plasma or brain homogenate.
Materials:
-
AMN082 and Met-1 analytical standards
-
Stable isotope-labeled internal standards for AMN082 and Met-1 (if available)
-
Biological matrix (e.g., plasma, brain homogenate)
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a known volume of the biological sample (e.g., 50 µL), add 3 volumes of ice-cold acetonitrile containing the internal standards.
-
Vortex vigorously to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 column with a gradient elution program.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Run a gradient from low to high organic content to separate AMN082 and Met-1.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Optimize the MRM transitions (precursor ion → product ion) for AMN082, Met-1, and the internal standards.
-
-
-
Quantification:
-
Generate a calibration curve by spiking known concentrations of AMN082 and Met-1 standards into a blank biological matrix and processing them alongside the unknown samples.
-
Calculate the concentrations of AMN082 and Met-1 in the unknown samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Visualizations
Caption: Metabolic pathway and dual pharmacological action of AMN082.
Caption: AMN082 signaling pathway via mGluR7.
References
- 1. researchgate.net [researchgate.net]
- 2. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The effects of metabotropic glutamate receptor 7 allosteric agonist N,N'-dibenzhydrylethane-1,2-diamine dihydrochloride on developmental sevoflurane neurotoxicity: role of extracellular signal-regulated kinase 1 and 2 mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AMN082 Concentration for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of AMN082 in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when determining the optimal concentration of AMN082, a selective allosteric agonist of the metabotropic glutamate (B1630785) receptor 7 (mGluR7).
Q1: What is the recommended starting concentration range for AMN082 in a new cell line?
A1: For a new cell line, it is advisable to start with a broad concentration range to determine the optimal effective and non-toxic dose. Based on published data, a good starting point is a logarithmic dilution series from 10 nM to 10 µM. AMN082 has been shown to potently inhibit cAMP accumulation and stimulate GTPγS binding with EC50 values typically ranging from 64 to 290 nM in transfected mammalian cells expressing mGluR7.[1][2] Neuroprotective effects have been observed in primary neuronal cultures at concentrations between 0.01 and 1 µM.[3]
Q2: My cells are showing signs of toxicity (e.g., detachment, morphological changes, reduced viability) even at low concentrations of AMN082. What could be the cause?
A2: Cytotoxicity at low concentrations can be due to several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. It is crucial to perform a cytotoxicity assay, such as the MTT or LDH assay, to determine the specific toxic concentration range for your cell line.
-
Off-Target Effects: While AMN082 is selective for mGluR7, off-target effects have been reported, particularly at higher concentrations.[4] Its major metabolite, Met-1, has shown affinity for monoamine transporters like SERT, DAT, and NET, which could contribute to unexpected cellular responses.[4]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. A solvent control (media with the same concentration of solvent as the highest AMN082 concentration) should always be included in your experiments.
Q3: I am not observing the expected biological effect (e.g., inhibition of cAMP, neuroprotection) after treating my cells with AMN082. What should I check?
A3: If you are not seeing the expected effect, consider the following troubleshooting steps:
-
mGluR7 Expression: Confirm that your cell line expresses mGluR7 at a sufficient level. This can be verified by techniques such as qPCR, Western blot, or immunocytochemistry.
-
Compound Integrity and Activity: Ensure the AMN082 stock solution is properly prepared and stored to maintain its activity. It is recommended to prepare fresh dilutions for each experiment from a frozen stock.
-
Dose-Response Curve: A full dose-response experiment is essential to determine if the concentrations used are within the effective range for your specific assay and cell line. It's possible the optimal concentration is higher or lower than initially tested.
-
Assay-Specific Conditions: The efficacy of AMN082 can be influenced by the specific conditions of your assay. For example, as an allosteric modulator, its effect might be dependent on the presence of the endogenous ligand, glutamate, in the culture medium.
-
Rapid Metabolism: AMN082 is known to be rapidly metabolized in vivo.[4] While less of a concern in vitro, its stability in cell culture media over longer incubation periods could be a factor. Consider shorter incubation times or replenishing the media with fresh AMN082 for long-term experiments.
Q4: I am seeing significant variability in my results between experiments. How can I improve reproducibility?
A4: Experimental variability can be minimized by careful experimental planning and execution:
-
Consistent Cell Culture Practices: Maintain consistency in cell passage number, seeding density, and growth conditions (e.g., temperature, CO2 levels, media composition).
-
Standardized Reagent Preparation: Prepare and store all reagents, including AMN082 stock solutions and cell culture media, in a consistent manner. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of AMN082.
-
Inclusion of Controls: Always include appropriate controls in your experiments, such as vehicle controls, positive controls (if available), and negative controls (e.g., a cell line not expressing mGluR7).
-
Detailed Record Keeping: Maintain a detailed laboratory notebook, documenting all experimental parameters for each experiment to help identify potential sources of variability.
Quantitative Data Summary
The following tables summarize effective concentrations of AMN082 from various published studies.
Table 1: Effective Concentrations of AMN082 in In Vitro Assays
| Cell Line/System | Assay | Effective Concentration (EC50) | Reference |
| CHO cells expressing human mGluR7b | cAMP Accumulation Inhibition | 64 ± 32 nM | [2][5] |
| CHO cells expressing mGluR7b | GTPγS Binding | 260 nM (200-360 nM 95% CI) | [5] |
| Primary cortical neuronal cultures | Neuroprotection (against OGD) | 0.01 - 1 µM | [3] |
| Primary cortical and hippocampal cultures | Neuroprotection (against kainate) | 0.5 - 1 µM | [3] |
| Rat basolateral amygdala slices | Inhibition of synaptic transmission | 1 - 10 µM | [6] |
| WT and Fmr1 KO cortical neuron cultures | ERK1/2 Phosphorylation Inhibition | 1 µM | [7] |
Table 2: AMN082 Selectivity Profile
| Receptor/Transporter | Activity | Concentration | Reference |
| mGluR1b, mGluR2, mGluR3, mGluR4, mGluR5a, mGluR6, mGluR8a | No appreciable activating or inhibitory effects | ≤ 10 µM | [2] |
| Ionotropic Glutamate Receptors (selected) | No appreciable activating or inhibitory effects | ≤ 10 µM | [2] |
| Norepinephrine Transporter (NET) | Appreciable affinity | 1385 nM (Ki) | [4] |
| Serotonin Transporter (SERT) - Metabolite (Met-1) | Physiologically relevant binding affinity | 323 nM (Ki) | [4] |
| Dopamine Transporter (DAT) - Metabolite (Met-1) | Physiologically relevant binding affinity | 3020 nM (Ki) | [4] |
Experimental Protocols
Protocol 1: Dose-Response Curve for AMN082 using a cAMP Assay
This protocol outlines a general procedure for determining the dose-response relationship of AMN082 in inhibiting forskolin-stimulated cAMP accumulation.
-
Cell Seeding: Seed cells expressing mGluR7 in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate for 24 hours.
-
Serum Starvation: On the day of the assay, replace the growth medium with serum-free medium and incubate for at least 1 hour.
-
AMN082 Preparation: Prepare a serial dilution of AMN082 in assay buffer. A typical concentration range would be from 1 nM to 10 µM. Also, prepare a vehicle control.
-
Pre-incubation with AMN082: Add the diluted AMN082 or vehicle to the respective wells and pre-incubate for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin (B1673556) (e.g., 1-10 µM, to be optimized for your cell line) to all wells to stimulate cAMP production.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the AMN082 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Cytotoxicity Assessment of AMN082 using MTT Assay
This protocol provides a method to assess the cytotoxic effects of AMN082.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
AMN082 Treatment: Prepare a serial dilution of AMN082 in culture medium. A broad range (e.g., 0.1 µM to 100 µM) is recommended for an initial cytotoxicity screen. Remove the old medium from the cells and add the medium containing different concentrations of AMN082. Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization of Formazan: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against the AMN082 concentration to determine the cytotoxic concentration (e.g., IC50).
Visualizations
Caption: AMN082 signaling pathway via mGluR7 activation.
Caption: Troubleshooting workflow for AMN082 concentration optimization.
Caption: General experimental workflow for AMN082 in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of the allosteric agonist of metabotropic glutamate receptor 7 AMN082 on oxygen-glucose deprivation- and kainate-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMN082, an allosteric mGluR7 agonist that inhibits afferent glutamatergic transmission in rat basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rhodeslab.beckman.illinois.edu [rhodeslab.beckman.illinois.edu]
AMN082 Behavioral Results: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for interpreting the behavioral results of AMN082, a selective metabotropic glutamate (B1630785) receptor 7 (mGluR7) allosteric agonist.
Troubleshooting Guides
This section addresses specific issues that may arise during in-vivo experiments with AMN082.
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected Anxiogenic-like Effects | While often showing anxiolytic or antidepressant-like effects, AMN082 has paradoxically produced anxiogenic-like responses in some studies.[1] The dose, experimental paradigm, and animal species/strain can influence the outcome. | 1. Review Dosage: Ensure the administered dose is within the established range for anxiolytic-like effects (e.g., 2.5-5 mg/kg).[2] 2. Check Experimental Protocol: The timing of administration relative to the behavioral test is crucial. For instance, in the elevated plus maze test, administration is typically 24-72 hours after the last dose of a substance in withdrawal models.[2] 3. Consider Animal Model: The underlying state of the animal (e.g., naive vs. withdrawal model) can significantly alter the behavioral response.[2] |
| Lack of Behavioral Effect | 1. Compound Stability/Solubility: AMN082 can be unstable or have poor solubility if not handled correctly. 2. Route of Administration: The bioavailability and brain penetrance can vary with the administration route. 3. Metabolism: AMN082 is rapidly metabolized in vivo to a major metabolite, N-benzhydrylethane-1,2-diamine (Met-1), which has its own pharmacological profile, including effects on monoamine transporters.[3] | 1. Verify Compound Integrity: Use freshly prepared solutions and verify the solubility in the chosen vehicle. 2. Optimize Administration: AMN082 is orally active and brain-penetrant.[4][5][6][7] Intraperitoneal (i.p.) injection is also commonly used.[2][4] Ensure the chosen route is appropriate for the experimental question. 3. Consider Metabolite Effects: Be aware that the observed in vivo effects might be partially attributable to its metabolite.[3] This is a critical consideration when interpreting results. |
| Conflicting Results with mGluR7 Knockout Models | The behavioral phenotype of AMN082 administration does not always align with that of mGluR7 knockout mice.[1] | 1. Receptor Internalization: AMN082 can induce rapid internalization of mGluR7, which may lead to a different functional outcome than a complete lack of the receptor.[1][[“]] 2. Off-Target Effects: While highly selective for mGluR7, the possibility of off-target effects at higher concentrations cannot be entirely ruled out. The parent compound has some affinity for the norepinephrine (B1679862) transporter (NET), and its major metabolite has affinity for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (NET) transporters.[3] 3. Allosteric Mechanism: As an allosteric agonist, its effect can be influenced by endogenous glutamate levels, which would not be a factor in a knockout model.[5][9] |
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of AMN082?
AMN082 is a selective allosteric agonist for the metabotropic glutamate receptor 7 (mGluR7).[9] It binds to a site on the receptor distinct from the glutamate binding site, located within the transmembrane domain, to activate it.[5][7] This activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) accumulation.[5][7][[“]]
What are the reported behavioral effects of AMN082?
AMN082 has been shown to have a range of behavioral effects, including:
-
Anxiolytic-like effects , particularly in models of withdrawal-induced anxiety.[2]
-
Modulation of fear and memory , where it can decrease the acquisition of fear memories.[1][2]
-
Attenuation of locomotor sensitization induced by cocaine and morphine.[4]
-
Effects on sleep and wakefulness , with lower doses increasing sleep time and higher doses reducing REM sleep and increasing wakefulness.[10]
-
Reduction of alcohol consumption and preference in rats.[11]
What is the in-vitro potency of AMN082?
AMN082 potently inhibits cAMP accumulation and stimulates GTPγS binding in cells expressing mGluR7, with reported EC50 values ranging from 64 to 290 nM.[4][5][6][7]
Is AMN082 selective for mGluR7?
AMN082 is highly selective for mGluR7 and shows no significant activity at other mGluR subtypes or selected ionotropic glutamate receptors at concentrations up to 10 μM.[4][5][6][7] However, researchers should be aware of the monoaminergic activity of its primary metabolite.[3]
How does AMN082 affect neurotransmitter levels?
In the nucleus accumbens, AMN082 has been shown to decrease extracellular GABA levels and increase extracellular glutamate levels, with no significant effect on dopamine.[12]
Quantitative Data Summary
Table 1: In Vitro Potency of AMN082
| Assay | Cell Type | Potency (EC50) | Reference(s) |
| cAMP Accumulation Inhibition | CHO cells expressing human mGluR7b | 64 ± 32 nM | [5] |
| GTPγS Binding Stimulation | Transfected mammalian cells expressing mGluR7 | 64 - 290 nM | [4][5][7] |
Table 2: In Vivo Behavioral Study Dosages and Effects
| Animal Model | Behavioral Test | AMN082 Dose (Route) | Key Finding | Reference(s) |
| Mice | Passive Avoidance | 1.25, 2.5, 5 mg/kg (i.p.) | 5 mg/kg significantly decreased step-through latency of long-term memory. | [2] |
| Rats | Elevated Plus Maze (Ethanol/Morphine Withdrawal) | 2.5, 5 mg/kg (i.p.) | Decreased withdrawal-induced anxiety-like behavior. | [2] |
| Mice | Cocaine/Morphine Sensitization | 1.25 - 5.0 mg/kg (i.p.) | Dose-dependently attenuated the development and expression of locomotor sensitization. | [4] |
| Rats | Sleep/Wakefulness | 5, 10, 20 mg/kg (i.p.) | 5 and 10 mg/kg increased total sleep time; 20 mg/kg reduced REM sleep and increased wakefulness. | [10] |
| Rats | Alcohol Consumption | 10 mg/kg (i.p.) | Significantly decreased ethanol (B145695) consumption and preference. | [11] |
| Mice | Stress-Induced Hormone Release | 1, 6 mg/kg (p.o.) | Increased plasma corticosterone (B1669441) and ACTH levels. | [5] |
Experimental Protocols
Protocol 1: Assessment of Antidepressant-like Effects in the Forced Swim Test (FST)
-
Animals: Male C57BL/6 mice.
-
Drug Administration: Administer AMN082 (e.g., 1, 3, 10 mg/kg) or vehicle intraperitoneally (i.p.) 60 minutes before the test.
-
Procedure:
-
Place individual mice in a glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
The total duration of the test is 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis: Compare the duration of immobility between the AMN082-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Protocol 2: Evaluation of Anxiolytic-like Effects in the Elevated Plus Maze (EPM)
-
Animals: Male Wistar rats.
-
Drug Administration: Administer AMN082 (e.g., 2.5, 5 mg/kg) or vehicle i.p. 30 minutes prior to the test. For withdrawal models, administer AMN082 24 hours (ethanol) or 72 hours (morphine) after the last dose of the dependence-inducing drug.[2]
-
Procedure:
-
The EPM consists of two open arms and two closed arms (enclosed by high walls) elevated above the floor.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters in the AMN082-treated groups compared to the vehicle group suggests an anxiolytic-like effect.
Visualizations
Caption: Signaling pathway of AMN082 via the mGluR7 receptor.
Caption: A typical experimental workflow for AMN082 behavioral studies.
Caption: A logical workflow for troubleshooting unexpected AMN082 results.
References
- 1. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of the metabotropic glutamate receptor7 (mGlu7) allosteric agonist, AMN082, on fear learning and memory and anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. AMN 082 dihydrochloride | Glutamat Group III Receptors | Tocris Bioscience [tocris.com]
- 7. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. AMN082 - Wikipedia [en.wikipedia.org]
- 10. Positive allosteric modulation of mGlu7 receptors by AMN082 affects sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uni-regensburg.de [uni-regensburg.de]
- 12. The Metabotropic Glutamate Receptor 7 (mGluR7) Allosteric Agonist AMN082 Modulates Nucleus Accumbens GABA and Glutamate, but not Dopamine, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
AMN082 Specificity Confirmation: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on confirming the specificity of the mGluR7 allosteric agonist, AMN082, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is AMN082 and what is its primary mechanism of action?
A1: AMN082, or N,N′-dibenzhydrylethane-1,2-diamine dihydrochloride (B599025), is the first selective allosteric agonist for the metabotropic glutamate (B1630785) receptor 7 (mGluR7).[1][2] It activates the receptor by binding to a site within the transmembrane domain, distinct from the orthosteric site where glutamate binds.[1] This activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels, a hallmark of Gαi/o-coupled receptor signaling.[1][3]
Q2: How specific is AMN082 for mGluR7?
A2: In vitro studies have demonstrated that AMN082 is highly selective for mGluR7. At concentrations up to 10 μM, it shows little to no activating or inhibitory effects on other mGluR subtypes (mGluR1-6, 8) or selected ionotropic glutamate receptors.[1][2] However, it's crucial to be aware of potential off-target effects, especially in in vivo experiments.
Q3: What are the known off-target effects of AMN082?
A3: A primary concern with in vivo applications of AMN082 is its rapid metabolism to N-benzhydrylethane-1,2-diamine (Met-1).[4] This metabolite has been shown to have affinity for monoamine transporters, including the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT).[4] This can lead to confounding effects that are not mediated by mGluR7.[4][5][6] Some studies have also noted that AMN082 can induce rapid internalization of the mGluR7 receptor, which could lead to functional antagonism over time.
Q4: My results with AMN082 are inconsistent or unexpected. What could be the cause?
A4: Inconsistent results can stem from several factors. One key aspect is the "context-dependent" activity of AMN082. Its ability to activate mGluR7 can vary depending on the specific signaling pathway being measured and the cellular background. Additionally, the aforementioned off-target effects of its metabolite can produce results that are independent of mGluR7 activation. For in vivo studies, it is highly recommended to use mGluR7 knockout animals as a negative control to confirm that the observed effects are indeed mediated by the target receptor.[7]
Q5: How can I experimentally confirm that the effects I'm seeing are specific to mGluR7 activation by AMN082?
A5: To rigorously confirm specificity, a multi-pronged approach is recommended:
-
Use Control Cell Lines: In cell-based assays, compare the effects of AMN082 in cells expressing mGluR7 to a parental cell line lacking the receptor.
-
Employ mGluR7 Knockout Models: For in vivo or ex vivo tissue experiments, the use of mGluR7 knockout mice is the gold standard for demonstrating specificity.[7]
-
Use an Antagonist: The effects of AMN082 should be blocked by a selective mGluR7 negative allosteric modulator (NAM), such as MMPIP.
-
Test for Off-Target Effects: If possible, conduct counter-screens to assess the activity of AMN082 and its primary metabolite on monoamine transporters.
Data Presentation
Table 1: In Vitro Potency of AMN082 at mGluR7
| Assay Type | Parameter | Reported Value (nM) | Cell System | Reference |
| cAMP Accumulation | EC₅₀ | 64 - 290 | Transfected mammalian cells | [1] |
| GTPγS Binding | EC₅₀ | 64 - 290 | Transfected mammalian cells | [1] |
Table 2: Off-Target Profile of AMN082 and its Metabolite (Met-1)
| Compound | Target | Parameter | Reported Value (nM) | Reference |
| AMN082 | Norepinephrine Transporter (NET) | Affinity (Ki) | 1385 | [4] |
| Met-1 | Serotonin Transporter (SERT) | Binding Affinity | 323 | [4] |
| Met-1 | Norepinephrine Transporter (NET) | Binding Affinity | 3410 | [4] |
| Met-1 | Dopamine Transporter (DAT) | Binding Affinity | 3020 | [4] |
Experimental Protocols
cAMP Accumulation Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay to measure changes in intracellular cAMP levels following mGluR7 activation.
Materials:
-
CHO-K1 cells stably expressing mGluR7
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
AMN082
-
TR-FRET cAMP assay kit (e.g., LanthaScreen™) containing Eu-anti-cAMP antibody and Alexa Fluor™ 647-cAMP tracer
-
Lysis buffer
-
384-well assay plates
Procedure:
-
Cell Preparation: Seed CHO-K1-mGluR7 cells into a 384-well plate and culture overnight.
-
Compound Treatment:
-
Remove the culture medium and add stimulation buffer containing a PDE inhibitor.
-
Add serial dilutions of AMN082 to the wells.
-
Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate at room temperature for 30 minutes.
-
-
Cell Lysis and Detection:
-
Add the Eu-anti-cAMP antibody and the Alexa Fluor™ 647-cAMP tracer, diluted in lysis buffer, to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor and donor emission signals and plot the results against the concentration of AMN082 to determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes expressing mGluR7.
Materials:
-
Cell membranes from cells stably expressing mGluR7
-
[³⁵S]GTPγS
-
GTPγS (unlabeled)
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA)
-
AMN082
-
96-well microplates
-
Glass fiber filter mats
-
Scintillation fluid
-
Microplate scintillation counter
-
Cell harvester
Procedure:
-
Reagent Preparation: Prepare stock solutions of AMN082, GDP, and [³⁵S]GTPγS in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
AMN082 at various concentrations
-
Cell membranes expressing mGluR7
-
GDP solution (final concentration typically 10-100 µM)
-
-
Initiation and Incubation:
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration typically 0.05-0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
-
Quantification:
-
Dry the filter mat completely.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a saturating concentration of unlabeled GTPγS.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of AMN082 concentration to determine EC₅₀ and Emax values.
-
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity of AMN082 for mGluR7 by measuring its ability to compete with a radiolabeled antagonist.
Materials:
-
Cell membranes from cells stably expressing mGluR7
-
Radiolabeled mGluR antagonist (e.g., [³H]LY341495)
-
Unlabeled AMN082
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
96-well microplates
-
Glass fiber filter mats
-
Scintillation fluid
-
Microplate scintillation counter
-
Cell harvester
Procedure:
-
Reagent Preparation: Prepare serial dilutions of unlabeled AMN082 and a fixed concentration of the radiolabeled antagonist in assay buffer.
-
Assay Setup: In a 96-well plate, add:
-
150 µL of cell membranes
-
50 µL of the competing AMN082 solution
-
50 µL of the radioligand solution
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration:
-
Terminate the incubation by vacuum filtration onto glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer.
-
-
Quantification:
-
Dry the filters for 30 minutes at 50°C.
-
Add scintillation cocktail and count the radioactivity.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.
-
Calculate the specific binding at each concentration of AMN082.
-
Plot the percent inhibition of radioligand binding versus the concentration of AMN082 to determine the IC₅₀, from which the Ki can be calculated.
-
Visualizations
Caption: mGluR7 signaling pathway activated by AMN082.
Caption: Workflow for confirming AMN082 specificity.
Caption: Troubleshooting unexpected AMN082 results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMN 082 dihydrochloride | Glutamat Group III Receptors | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target potential of AMN082 on sleep EEG and related physiological variables: Evidence from mGluR7 (-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AMN082 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the mGluR7 allosteric agonist, AMN082, in animal models. The information provided is intended to help minimize and navigate the compound's known toxicities and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AMN082?
A1: AMN082 is a selective positive allosteric modulator (PAM), or agonist, of the metabotropic glutamate (B1630785) receptor 7 (mGluR7).[1] It binds to a novel allosteric site within the transmembrane domain of the receptor, distinct from the glutamate binding site, to potentiate its activity.[2][3][4] This activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) accumulation.[2][3]
Q2: What are the major toxicities or adverse effects observed with AMN082 in animal models?
A2: The primary challenges with AMN082 in vivo are not classical toxicities but rather confounding physiological and off-target effects. These include:
-
Off-target monoamine transporter activity: AMN082 is rapidly metabolized to N-benzhydrylethane-1,2-diamine (Met-1), which has significant affinity for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters.[5] This means the observed in vivo effects may not be solely attributable to mGluR7 agonism.
-
Hypothermia and Wakefulness: AMN082 can induce a decrease in body temperature and promote wakefulness.[6] These effects have been observed in both wild-type and mGluR7 knockout mice, indicating they are likely off-target effects.[6]
-
Motor Effects: At higher doses, AMN082 can induce involuntary movements, such as tremors.[7] It has also shown mixed pro-convulsant and anti-convulsant properties.[7]
-
HPA Axis Activation: AMN082 has been shown to increase plasma levels of corticosterone (B1669441) and adrenocorticotropic hormone (ACTH) in an mGluR7-dependent manner.[3][8]
-
Receptor Internalization: As an agonist, AMN082 can cause the rapid internalization of mGluR7 receptors, which may lead to a state of functional antagonism over time.[8][9]
Q3: How can I differentiate between on-target mGluR7 effects and off-target effects of AMN082?
A3: This is a critical experimental consideration. The most robust method is a multi-pronged approach:
-
Use of Knockout Models: The gold standard is to compare the effects of AMN082 in wild-type animals versus mGluR7 knockout (Grm7-/-) mice.[6][9] An effect that is absent in knockout animals is likely mediated by mGluR7.
-
Pharmacological Blockade: Pre-treat animals with a selective mGluR7 antagonist, such as MMPIP. If the antagonist blocks the effect of AMN082, it provides strong evidence for an on-target mechanism.[10][11]
-
Dose-Response Analysis: Conduct careful dose-response studies. Off-target effects may have a different dose-dependency than on-target effects. Use the lowest effective dose to minimize potential off-target engagement.[10]
-
Metabolite Profiling: If possible, measure plasma and brain concentrations of both AMN082 and its major metabolite, Met-1, to correlate with the observed phenotype.[5]
Troubleshooting Guides
Issue 1: Unexpected Behavioral or Physiological Outcomes (e.g., hyperactivity, hypothermia)
-
Possible Cause: Off-target effects are a significant confounder with AMN082. The compound and its primary metabolite can interact with monoamine transporters, leading to effects on wakefulness, body temperature, and locomotor activity that are independent of mGluR7.[5][6]
-
Troubleshooting Steps:
-
Confirm On-Target Action: Run a parallel experiment using mGluR7 knockout mice. If the unexpected phenotype persists in the knockout animals, it is definitively an off-target effect.[6]
-
Antagonist Control: In wild-type animals, pre-administer an mGluR7 antagonist (e.g., MMPIP) before AMN082 treatment. If the antagonist fails to reverse the phenotype, it confirms an off-target mechanism.[10]
-
Lower the Dose: High doses of AMN082 (e.g., >5 mg/kg) are more likely to produce off-target effects and motor disturbances like tremors.[7][10] Reduce the dose to the lowest concentration that elicits the desired on-target effect in pilot studies.
-
Monitor Core Body Temperature: Routinely monitor core body temperature, as AMN082-induced hypothermia can independently affect other physiological and behavioral readouts.[6]
-
Issue 2: Inconsistent or Diminishing Effects with Repeated Dosing
-
Possible Cause: AMN082, as a full agonist, can induce rapid internalization and desensitization of mGluR7 receptors.[8][9] This can lead to tachyphylaxis or a state of functional antagonism, where the receptor is no longer available on the cell surface to be activated.
-
Troubleshooting Steps:
-
Adjust Dosing Regimen: Avoid frequent, repeated administrations. Allow for sufficient washout periods between doses to permit receptor re-sensitization and recycling to the cell surface. The exact timing will need to be determined empirically for your specific model and endpoint.
-
Consider a Different Modulator: If chronic activation is required, AMN082 may not be the ideal tool. Newer mGluR7 negative allosteric modulators (NAMs) or potentially more subtly acting PAMs might be more suitable for long-term studies.[8]
-
Measure Receptor Expression: If feasible, perform post-mortem tissue analysis (e.g., Western blot or immunohistochemistry) to assess mGluR7 surface expression levels in key brain regions after acute versus chronic treatment.
-
Data Summary Tables
Table 1: In Vitro Profile of AMN082 and its Major Metabolite
| Compound | Primary Target | EC₅₀ / Kᵢ (nM) | Off-Targets | Kᵢ (nM) | Reference |
| AMN082 | mGluR7 Agonist | 64 - 290 | NET | 1385 | [2][3][5] |
| Met-1 | N/A | N/A | SERT | 323 | [5] |
| DAT | 3020 | [5] | |||
| NET | 3410 | [5] |
EC₅₀ values for mGluR7 represent the concentration for half-maximal agonist response (cAMP inhibition or GTPγS binding). Kᵢ values represent the binding affinity for off-targets.
Table 2: Summary of Key In Vivo Effects of AMN082 in Rodent Models
| Effect | Species | Dose Range (mg/kg) | Administration | mGluR7 Dependent? | Reference |
| Increased Wakefulness | Rat, Mouse | 2.5 | s.c. | No | [6] |
| Hypothermia | Mouse | Not specified | Not specified | No | [6] |
| Increased Corticosterone | Mouse | 6 | p.o. | Yes | [3] |
| Increased ACTH | Mouse | 6 | p.o. | Yes | [3] |
| Attenuation of Sensitization | Mouse | 1.25 - 5.0 | i.p. | Yes | [10] |
| Tremors/Involuntary Movements | Rat | 2 - 10 | i.p. | Not determined | [7] |
| Decreased Glutamate Release | Rat | Not specified | Systemic/Intra-NAc | Yes | [12] |
Methodologies & Diagrams
Experimental Protocol: Differentiating On-Target vs. Off-Target Effects
This protocol outlines the key steps to determine if an observed effect of AMN082 is mediated by mGluR7.
-
Animal Groups: Prepare four experimental groups:
-
Group A: Wild-type (WT) + Vehicle
-
Group B: Wild-type (WT) + AMN082
-
Group C: mGluR7 Knockout (KO) + Vehicle
-
Group D: mGluR7 Knockout (KO) + AMN082 (Optional)
-
Group E: Wild-type (WT) + mGluR7 Antagonist (e.g., MMPIP) + AMN082
-
-
Dosing:
-
Administer the mGluR7 antagonist to Group E approximately 30-60 minutes before AMN082.
-
Administer Vehicle or AMN082 to the respective groups. Use a dose known to cause the effect , ideally the lowest effective dose.
-
-
Behavioral/Physiological Assessment:
-
At the appropriate time point post-injection, perform the relevant assay (e.g., locomotor activity, body temperature measurement, fear conditioning).
-
-
Data Analysis and Interpretation:
-
On-Target Effect: The effect observed in WT+AMN082 (Group B) should be absent or significantly attenuated in KO+AMN082 (Group D) and in WT+Antagonist+AMN082 (Group E).
-
Off-Target Effect: The effect will be present in both WT+AMN082 (Group B) and KO+AMN082 (Group D).
-
Diagrams
Caption: Signaling pathway of AMN082 at the mGluR7 receptor.
Caption: Workflow to differentiate on-target vs. off-target effects.
Caption: Logical relationship of AMN082's toxicity and confounding effects.
References
- 1. AMN082 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target potential of AMN082 on sleep EEG and related physiological variables: Evidence from mGluR7 (-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMN 082, an agonist of mGluR7, exhibits mixed anti- and proconvulsant effects in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMN082, a metabotropic glutamate receptor 7 allosteric agonist, attenuates locomotor sensitization and cross-sensitization induced by cocaine and morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of the metabotropic glutamate receptor7 (mGlu7) allosteric agonist, AMN082, on fear learning and memory and anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Metabotropic Glutamate Receptor 7 (mGluR7) Allosteric Agonist AMN082 Modulates Nucleus Accumbens GABA and Glutamate, but not Dopamine, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AMN082 and mGluR7 Desensitization
Welcome to the technical support center for researchers utilizing the mGluR7 allosteric agonist, AMN082. This resource provides troubleshooting guidance and answers to frequently asked questions regarding AMN082-induced desensitization of the metabotropic glutamate (B1630785) receptor 7 (mGluR7).
Frequently Asked Questions (FAQs)
Q1: What is AMN082 and how does it activate mGluR7?
AMN082 is a selective, orally active, and brain-penetrant positive allosteric modulator (PAM) of mGluR7.[1] Unlike the endogenous ligand glutamate, which binds to the orthosteric site in the extracellular domain, AMN082 binds to an allosteric site within the transmembrane domain of the receptor.[1][2] This binding directly activates the receptor and its downstream signaling pathways.[1][2]
Q2: What is mGluR7 desensitization and why is it important?
mGluR7 desensitization is a process where the receptor's response to a continuous or repeated stimulus, such as prolonged exposure to an agonist like AMN082, is attenuated.[3][4] This is a crucial cellular mechanism to prevent overstimulation and maintain homeostasis.[3][4] A key mechanism of AMN082-induced desensitization is the rapid internalization (endocytosis) of mGluR7 from the cell surface.[5][6] Understanding this process is vital for interpreting experimental results and for the development of therapeutics targeting mGluR7.
Q3: What are the primary signaling pathways activated by mGluR7?
mGluR7 is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[6][7] Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][7] The βγ subunits of the G-protein can also modulate downstream effectors, including inhibiting N- and P/Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.[6][7] Additionally, mGluR7 activation can influence other pathways, such as the ERK1/2 and Akt signaling cascades.[8]
Q4: Does AMN082 have any known off-target effects?
While AMN082 is a selective agonist for mGluR7, some studies suggest that it may have off-target effects, particularly at higher concentrations.[6][9] These can include interactions with monoamine transporters.[6] Therefore, it is crucial to use the lowest effective concentration and include appropriate controls in your experiments.
Troubleshooting Guides
Issue 1: No or low response to AMN082 application.
| Possible Cause | Troubleshooting Step |
| AMN082 Degradation | Ensure fresh stocks of AMN082 are used. Prepare aliquots to avoid repeated freeze-thaw cycles. |
| Low mGluR7 Expression | Verify mGluR7 expression in your cell line or tissue preparation using techniques like Western Blot or qPCR. Consider using a system with confirmed high mGluR7 expression. |
| Incorrect AMN082 Concentration | Perform a dose-response curve to determine the optimal concentration for your specific assay. EC50 values typically range from 64-290 nM for cAMP accumulation and GTPγS binding assays.[1] |
| Cell Health | Ensure cells are healthy and not over-confluent, which can affect receptor expression and signaling. |
| Assay Sensitivity | Confirm that your assay (e.g., cAMP assay, calcium imaging) is sensitive enough to detect changes induced by mGluR7 activation. |
Issue 2: Rapid desensitization observed, complicating downstream measurements.
| Possible Cause | Troubleshooting Step |
| AMN082-induced Internalization | This is an expected phenomenon.[5] To measure initial activation, use short incubation times with AMN082. For studying the effects of desensitization, longer pre-incubation times are necessary. |
| High AMN082 Concentration | Higher concentrations can accelerate desensitization. Use the lowest effective concentration determined from your dose-response curve. |
| Receptor Phosphorylation | Agonist-induced phosphorylation by G-protein-coupled receptor kinases (GRKs) is a key step in desensitization.[4] To investigate this, you can use GRK inhibitors or cell lines with modified GRK expression. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture | Maintain consistent cell passage numbers, seeding densities, and culture conditions. |
| Inconsistent AMN082 Preparation | Prepare fresh dilutions of AMN082 for each experiment from a concentrated stock. |
| Assay Timing | Be precise with incubation times, especially for kinetic experiments, as desensitization can occur rapidly. |
| Presence of Endogenous Glutamate | In neuronal cultures, endogenous glutamate can activate mGluR7. Ensure your experimental buffer conditions are consistent and consider using antagonists for other glutamate receptors if necessary. |
Quantitative Data Summary
Table 1: AMN082 Potency at Human mGluR7
| Assay | EC50 (nM) | Cell Line | Reference |
| cAMP Accumulation Inhibition | 64 - 290 | Transfected mammalian cells | [1] |
| GTPγS Binding | 64 - 290 | Transfected mammalian cells | [1] |
Key Experimental Protocols
Protocol 1: Immunofluorescence Assay for mGluR7 Internalization
Objective: To visualize the AMN082-induced internalization of mGluR7.
Methodology:
-
Cell Culture: Plate cells expressing mGluR7 (e.g., dissociated hippocampal neurons or a transfected cell line) onto coverslips.[5]
-
AMN082 Treatment: Treat the cells with the desired concentration of AMN082 or vehicle control for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.[5]
-
Fixation: Wash the cells with ice-cold PBS and fix with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.
-
Permeabilization & Blocking: Wash with PBS and permeabilize the cells with a solution containing a detergent (e.g., 0.1% Triton X-100) and a blocking agent (e.g., 5% normal goat serum) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for mGluR7 overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence or confocal microscope. A decrease in surface staining and an increase in intracellular puncta indicate receptor internalization.[5]
Protocol 2: cAMP Accumulation Assay
Objective: To measure the inhibition of adenylyl cyclase activity upon mGluR7 activation by AMN082.
Methodology:
-
Cell Culture: Seed cells expressing mGluR7 in a multi-well plate.
-
Pre-treatment: Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Forskolin (B1673556) and AMN082 Co-treatment: Stimulate the cells with forskolin (to activate adenylyl cyclase and raise basal cAMP levels) in the presence of varying concentrations of AMN082 for a defined time at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the cAMP levels using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a fluorescence-based assay.
-
Data Analysis: Plot the percentage of forskolin-stimulated cAMP accumulation against the concentration of AMN082 to determine the EC50 value.
Signaling and Experimental Workflow Diagrams
Caption: mGluR7 signaling pathway activated by AMN082.
Caption: Workflow of AMN082-induced mGluR7 desensitization.
Caption: Troubleshooting logic for AMN082 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 4. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mGluR7 undergoes rapid internalization in response to activation by the allosteric agonist AMN082 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
troubleshooting AMN082 inconsistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experimental results when using the mGluR7 selective allosteric agonist, AMN082.
Frequently Asked Questions (FAQs)
Q1: What is AMN082 and what is its primary mechanism of action?
AMN082, or N,N′-dibenzhydrylethane-1,2-diamine dihydrochloride (B599025), is the first selective agonist for the metabotropic glutamate (B1630785) receptor 7 (mGluR7).[1] It functions as an allosteric agonist, binding to a site within the transmembrane domain of the mGluR7 receptor, distinct from the glutamate binding site.[1][[“]] This binding directly activates the receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) accumulation.[1][[“]][3] It also stimulates GTPγS binding, indicative of G protein coupling, specifically to Gαi/o proteins.[1][[“]]
Q2: What are the known off-target effects of AMN082?
While AMN082 is selective for mGluR7 over other mGluR subtypes, it and its primary metabolite have been shown to interact with other targets, which may contribute to inconsistent or unexpected results.[4][5] The parent compound, AMN082, has an appreciable affinity for the norepinephrine (B1679862) transporter (NET).[4] Its major metabolite, N-benzhydrylethane-1,2-diamine (Met-1), displays physiologically relevant binding affinity for the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine transporter (NET).[4]
Q3: How stable is AMN082 in solution and how should it be stored?
Proper storage of AMN082 is critical for maintaining its activity. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[3] For solubility, AMN082 dihydrochloride is soluble in DMSO at a concentration of 100 mM and in water at 2 mM with gentle warming.
Q4: Can AMN082 act as a functional antagonist?
Yes, under certain conditions, AMN082 can lead to a functional antagonism of mGluR7. This is due to its ability to induce the rapid internalization (endocytosis) of the mGluR7 receptor.[[“]][5] This reduction in surface receptor expression can diminish the overall signaling capacity of the cell, leading to effects that might be interpreted as antagonistic.[5]
Troubleshooting Inconsistent Results
Problem: Observed effects are not consistent with mGluR7 agonism.
Possible Cause 1: Off-Target Effects Your experimental results may be influenced by the off-target activities of AMN082 or its primary metabolite, Met-1.[4][5] This is particularly relevant in in vivo studies where metabolism is a key factor.[4]
-
Recommendation: To confirm that the observed effects are mediated by mGluR7, consider using mGluR7 knockout/knockdown models as a negative control.[1][6] If the effect of AMN082 persists in the absence of mGluR7, it is likely due to off-target interactions.[6]
Possible Cause 2: Rapid Metabolism AMN082 is rapidly metabolized in vivo to its major metabolite, Met-1, which has its own distinct pharmacological profile, including activity at monoamine transporters.[4] The pharmacokinetic profile of AMN082 and Met-1 can vary, leading to different effects at different time points post-administration.[4]
-
Recommendation: When conducting in vivo studies, perform pharmacokinetic analysis to measure the concentrations of both AMN082 and Met-1 in plasma and brain tissue at relevant time points. This will help correlate the observed effects with the concentration of each compound.
Possible Cause 3: Receptor Internalization Prolonged or high-concentration exposure to AMN082 can induce mGluR7 internalization, leading to a desensitization of the cellular response or even a functional antagonism.[[“]][5]
-
Recommendation: Perform concentration-response and time-course experiments to determine the optimal concentration and duration of AMN082 treatment that elicits the desired agonist effect without causing significant receptor internalization.
Data Summary
Table 1: AMN082 and Metabolite Off-Target Binding Affinities
| Compound | Target | Binding Affinity (nM) |
| AMN082 | NET | 1385[4] |
| Met-1 | SERT | 323[4] |
| DAT | 3020[4] | |
| NET | 3410[4] |
Table 2: AMN082 In Vitro Potency
| Assay | Cell Line | EC50 |
| cAMP Accumulation Inhibition | CHO cells expressing human mGluR7b | 64 ± 32 nM[1] |
| GTPγS Binding Stimulation | Membranes from CHO mGluR7b cells | 290 nM[1] |
Experimental Protocols
1. cAMP Accumulation Assay
This protocol is a general guideline for measuring the inhibition of forskolin-stimulated cAMP accumulation in cells expressing mGluR7.
-
Cell Culture: Plate CHO cells stably expressing mGluR7b in 96-well plates and grow to confluency.
-
Pre-incubation: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA). Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 10-20 minutes at 37°C.
-
Compound Addition: Add varying concentrations of AMN082 to the wells.
-
Stimulation: Add a fixed concentration of forskolin (B1673556) (e.g., 3-10 µM) to all wells except the basal control and incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Normalize the data to the forskolin-stimulated control and plot the concentration-response curve to determine the EC50 value.
2. GTPγS Binding Assay
This protocol provides a general method for measuring the stimulation of [35S]GTPγS binding to cell membranes expressing mGluR7.
-
Membrane Preparation: Prepare crude cell membranes from CHO cells stably expressing mGluR7b.
-
Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg of protein), GDP (10 µM), and varying concentrations of AMN082 in the assay buffer.
-
Initiation of Reaction: Add [35S]GTPγS (0.05-0.1 nM) to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of excess unlabeled GTPγS (10 µM). Subtract non-specific binding from all measurements and plot the specific binding as a function of AMN082 concentration to determine the EC50 and Emax values.
Visualizations
Caption: AMN082 signaling pathway.
Caption: Troubleshooting workflow for AMN082.
Caption: Potential causes of inconsistent results.
References
- 1. pnas.org [pnas.org]
- 2. consensus.app [consensus.app]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target potential of AMN082 on sleep EEG and related physiological variables: Evidence from mGluR7 (-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
AMN082 in Focus: A Comparative Guide to mGluR7 Agonists
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the pioneering mGluR7 agonist, AMN082, with other available alternatives. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document aims to facilitate informed decisions in the selection of pharmacological tools for investigating the role of the metabotropic glutamate (B1630785) receptor 7 (mGluR7) in health and disease.
Metabotropic glutamate receptor 7 (mGluR7) stands as a crucial presynaptic G-protein coupled receptor (GPCR) involved in the modulation of neurotransmitter release. Its activation is linked to a variety of physiological and pathological processes, making it a compelling target for therapeutic intervention in neurological and psychiatric disorders. AMN082 was the first selective allosteric agonist identified for mGluR7, paving the way for in-depth studies of this receptor's function.[1][2][3][4] However, the landscape of mGluR7 modulators has since evolved, with newer compounds offering distinct pharmacological profiles.
Comparative Analysis of mGluR7 Agonists and Positive Allosteric Modulators
AMN082 is an allosteric agonist, meaning it binds to a site distinct from the glutamate binding site and can directly activate the receptor.[2][4][5][6] More recent compounds, such as VU0155094 and VU0422288, are classified as positive allosteric modulators (PAMs). PAMs exhibit little to no intrinsic agonist activity but potentiate the effect of the endogenous ligand, glutamate.[1][7][8] A newer compound, CVN636, has emerged as a potent and selective allosteric agonist with an improved pharmacological profile compared to AMN082.[5]
The following table summarizes the quantitative data for AMN082 and other key mGluR7 agonists and PAMs, providing a clear comparison of their in vitro potency and selectivity.
| Compound | Mechanism of Action | Potency (EC50/IC50) | Selectivity Profile | Key Remarks |
| AMN082 | Allosteric Agonist | 64 - 290 nM (cAMP/GTPγS assays)[2][3][4][6] | Selective for mGluR7 over other mGluR subtypes and ionotropic glutamate receptors.[2][6] | Orally active and brain-penetrant.[1][2] However, it is rapidly metabolized, and its primary metabolite has off-target effects on monoamine transporters.[1] |
| CVN636 | Allosteric Agonist | 7 nM[5] | Highly selective for mGluR7 over other mGluRs and a broad panel of other CNS targets.[5] | CNS penetrant and does not exhibit the functional desensitization observed with AMN082.[5] |
| VU0155094 | Positive Allosteric Modulator (PAM) | 1.5 µM (at mGluR7)[7][8] | Pan-group III mGluR PAM, also active at mGluR4 (3.2 µM) and mGluR8 (900 nM).[7][8] | Lacks selectivity for mGluR7, making it a tool for studying group III mGluRs more broadly.[1][8] |
| VU0422288 | Positive Allosteric Modulator (PAM) | 146 nM (at mGluR7)[8] | Pan-group III mGluR PAM, also active at mGluR4 (108 nM) and mGluR8 (125 nM).[8] | More potent than VU0155094 but also lacks selectivity for mGluR7.[1][8] |
Signaling Pathways of mGluR7
Activation of mGluR7, a Gi/o-coupled receptor, initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This, in turn, modulates the activity of downstream effectors. Furthermore, the Gβγ subunits released upon G-protein activation can directly modulate the activity of ion channels, including the inhibition of P/Q-type voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This dual mechanism allows mGluR7 to effectively regulate neurotransmitter release at presynaptic terminals.
Experimental Protocols
cAMP Accumulation Assay (HTRF)
This protocol outlines a representative Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of forskolin-stimulated cAMP production by an mGluR7 agonist.
Materials:
-
CHO or HEK293 cells stably expressing human mGluR7.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).
-
mGluR7 agonist (e.g., AMN082).
-
HTRF cAMP detection kit (e.g., from Cisbio or Revvity).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Culture mGluR7-expressing cells to ~80% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density (e.g., 2,500 cells/well).
-
Compound Preparation: Prepare serial dilutions of the mGluR7 agonist in assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of the cell suspension to each well of the 384-well plate.
-
Add 2.5 µL of the agonist dilutions or vehicle control to the respective wells.
-
Add 2.5 µL of forskolin solution (at a final concentration that stimulates ~80% of the maximal response, e.g., 1-10 µM) to all wells except the basal control.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Detection:
-
Add 5 µL of the HTRF cAMP-d2 reagent to each well.
-
Add 5 µL of the HTRF anti-cAMP-cryptate reagent to each well.
-
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Data Analysis: Calculate the 665/620 nm ratio and normalize the data to the forskolin-stimulated (0% inhibition) and basal (100% inhibition) controls. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon agonist binding to mGluR7.[9]
Materials:
-
Cell membranes prepared from cells overexpressing mGluR7.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
GDP (Guanosine 5'-diphosphate).
-
[³⁵S]GTPγS (Guanosine 5'-[γ-³⁵S]thiotriphosphate).
-
Unlabeled GTPγS.
-
mGluR7 agonist (e.g., AMN082).
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the mGluR7 agonist and perform serial dilutions in assay buffer.
-
Prepare a solution of GDP in assay buffer (e.g., 100 µM).
-
Prepare a solution of [³⁵S]GTPγS in assay buffer (e.g., 1 nM).
-
-
Assay Reaction: In a 96-well plate, combine the following in order:
-
50 µL of assay buffer or agonist dilution.
-
20 µL of cell membrane suspension (5-10 µg of protein).
-
10 µL of GDP solution (final concentration 10 µM).
-
20 µL of [³⁵S]GTPγS solution (final concentration 0.1-0.2 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection:
-
Dry the filter mats.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
-
Data Acquisition: Measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of 10 µM unlabeled GTPγS) from the total binding. Plot the specific binding against the agonist concentration and determine the EC50 and Emax values using non-linear regression.
Experimental Workflow for mGluR7 Agonist Characterization
The following diagram illustrates a typical workflow for the identification and characterization of novel mGluR7 agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMN 082 dihydrochloride | Glutamat Group III Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of CVN636: A Highly Potent, Selective, and CNS Penetrant mGluR7 Allosteric Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of positive allosteric modulators VU0155094 (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Guide: AMN082 Versus Orthosteric Agonists at the mGluR7 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the allosteric agonist AMN082 with traditional orthosteric agonists, L-glutamate and L-2-amino-4-phosphonobutyric acid (L-AP4), for the metabotropic glutamate (B1630785) receptor 7 (mGluR7). This document synthesizes experimental data to offer an objective evaluation of their performance, aiding in the selection of appropriate pharmacological tools for research and drug development.
Executive Summary
Metabotropic glutamate receptor 7 (mGluR7) is a presynaptic G-protein coupled receptor that plays a crucial role in the modulation of neurotransmission. While orthosteric agonists like the endogenous ligand L-glutamate and the synthetic compound L-AP4 bind to the highly conserved extracellular Venus flytrap domain, the allosteric agonist AMN082 binds to a distinct site within the transmembrane domain. This fundamental difference in binding modality translates to significant variations in their pharmacological profiles, including potency, efficacy, and mechanism of action. AMN082 exhibits significantly higher potency than orthosteric agonists but its efficacy is comparable to L-AP4 and superior to L-glutamate in functional assays.
Data Presentation
The following tables summarize the quantitative pharmacological data for AMN082 and the orthosteric agonists L-glutamate and L-AP4 at the mGluR7 receptor.
Table 1: In Vitro Potency of AMN082 and Orthosteric Agonists at mGluR7
| Compound | Agonist Type | Assay Type | Cell Line | Parameter | Value | Reference(s) |
| AMN082 | Allosteric Agonist | cAMP Accumulation Inhibition | CHO cells expressing h-mGluR7b | EC₅₀ | 64 ± 32 nM | [1] |
| GTPγS Binding Stimulation | CHO cells expressing mGluR7 | EC₅₀ | 64-290 nM | [2][3] | ||
| L-AP4 | Orthosteric Agonist | GTPγS Binding Stimulation | CHO cells expressing mGluR7b | EC₅₀ | 540 µM | [1] |
| Calcium Mobilization | HEK293 cells expressing r-mGluR7 | EC₅₀ | ~170 µM | [4] | ||
| Inhibition of Forskolin-stimulated cAMP | CHO-K1 cells expressing r-mGluR7 | EC₅₀ | 337 µM | [5] | ||
| L-Glutamate | Orthosteric Agonist | GTPγS Binding Stimulation | CHO cells expressing mGluR7b | EC₅₀ | 700 µM | [1] |
| Calcium Mobilization | HEK293 cells expressing r-mGluR7 | EC₅₀ | High µM to mM range | [5] |
Table 2: Binding Affinity of Orthosteric Ligands at mGluR7
| Compound | Ligand Type | Assay Type | Cell Line | Parameter | Value (µM) | Reference(s) |
| L-AP4 | Orthosteric Agonist | [³H]LY341495 Displacement | CHO cells expressing mGluR7a | Kᵢ | 193 (165; 224) | [1] |
| L-Glutamate | Orthosteric Agonist | [³H]LY341495 Displacement | CHO cells expressing mGluR7a | Kᵢ | 624 (446; 870) | [1] |
Note: Direct binding affinity (Kᵢ) for AMN082 is not typically determined in the same manner as orthosteric ligands due to its different binding site. AMN082 does not displace orthosteric radioligands.[1]
Mechanism of Action and Signaling Pathways
Orthosteric and allosteric agonists activate mGluR7 through distinct mechanisms, although they converge on the same downstream signaling cascades.
-
Orthosteric Agonists (L-glutamate, L-AP4): These agonists bind to the extracellular Venus flytrap domain of the mGluR7 receptor, inducing a conformational change that promotes the activation of intracellular G-proteins.[1]
-
Allosteric Agonist (AMN082): AMN082 binds within the seven-transmembrane (7TM) domain of the receptor, a site topographically distinct from the orthosteric binding pocket.[1] This binding event directly stabilizes an active conformation of the receptor, leading to G-protein activation, independent of orthosteric ligand binding.[1]
Upon activation by either class of agonist, mGluR7, which is coupled to inhibitory G-proteins (Gαi/o), initiates several downstream signaling events:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[6]
-
Modulation of Ion Channels: Activation of mGluR7 can lead to the inhibition of voltage-gated Ca²⁺ channels and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
-
Activation of Kinase Cascades: Studies have shown that mGluR7 activation can lead to the phosphorylation and activation of extracellular signal-regulated kinase (ERK1/2) and Akt pathways.[7]
Experimental Protocols
Detailed methodologies for key in vitro functional assays are provided below.
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the ability of an agonist to inhibit the forskolin-induced increase in intracellular cAMP levels in cells expressing mGluR7.
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing human mGluR7b in appropriate growth medium.
-
Seed cells into 384-well plates at a density of approximately 10,000 cells per well and incubate for 24 hours.[8]
2. Assay Procedure:
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 5-10 minutes to prevent cAMP degradation.[8]
-
Add varying concentrations of the test compound (AMN082 or orthosteric agonist).
-
Stimulate the cells with forskolin (B1673556) (typically 1-10 µM, a concentration predetermined to elicit a submaximal but robust cAMP response) for 15-30 minutes at 37°C.[8][9] A common concentration used in similar assays is around 30 µM.[1]
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., chemiluminescent or fluorescence-based).
3. Data Analysis:
-
Generate a standard curve to quantify cAMP concentrations.
-
Plot the percentage of inhibition of the forskolin response against the log concentration of the agonist.
-
Determine the EC₅₀ value using a sigmoidal dose-response curve fit.
[³⁵S]GTPγS Binding Assay
This functional assay measures the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to mGluR7.
1. Membrane Preparation:
-
Harvest CHO cells expressing mGluR7 and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation, resuspend in assay buffer, and determine the protein concentration.
2. Assay Procedure:
-
In a 96-well plate, combine the cell membranes (5-20 µg of protein per well) with assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4).[10]
-
Add GDP to a final concentration of 10-30 µM for Gᵢ/ₒ-coupled receptors.[11]
-
Add varying concentrations of the test compound.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration of 0.1-0.5 nM).[11]
-
Incubate the plate at 30°C for 60 minutes.[11]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
3. Data Analysis:
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Define non-specific binding in the presence of a saturating concentration of unlabeled GTPγS (e.g., 10 µM).
-
Plot the specific binding (total minus non-specific) against the log concentration of the agonist to determine the EC₅₀ and Eₘₐₓ values.
Conclusion
AMN082 stands out as a potent and selective allosteric agonist of mGluR7, offering a valuable tool to probe the function of this receptor with high precision. Its distinct mechanism of action, binding to the transmembrane domain, provides a clear advantage in terms of potency over the endogenous ligand L-glutamate and the classic orthosteric agonist L-AP4. While its efficacy is comparable to L-AP4, its significantly lower EC₅₀ makes it a more efficient tool for in vitro and potentially in vivo studies. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct comparative studies and further elucidate the nuanced roles of mGluR7 in health and disease. The choice between an allosteric and an orthosteric agonist will ultimately depend on the specific experimental goals, with AMN082 being particularly advantageous when high potency and a distinct mechanism of action are desired.
References
- 1. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Constitutive activity of metabotropic glutamate receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Metabotropic Glutamate Receptor 7 (mGluR7) Allosteric Agonist AMN082 Modulates Nucleus Accumbens GABA and Glutamate, but not Dopamine, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
AMN082's Selectivity for mGluR7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the allosteric agonist AMN082's selectivity for the metabotropic glutamate (B1630785) receptor 7 (mGluR7) against other mGluR subtypes and its off-target effects. The performance of AMN082 is contrasted with newer positive allosteric modulators (PAMs), VU0155094 and VU0422288, supported by experimental data to inform research and drug development in this area.
Executive Summary
AMN082 is a pioneering tool compound for probing the function of mGluR7, a presynaptic G-protein coupled receptor implicated in various central nervous system (CNS) disorders. While it demonstrates selectivity as an allosteric agonist for mGluR7, its utility is compromised by rapid metabolism and significant off-target activities, primarily through its metabolite, Met-1. In contrast, newer compounds like VU0155094 and VU0422288, while exhibiting a broader pan-group III mGluR profile, offer alternative pharmacological tools with distinct mechanisms of action. This guide presents a data-driven comparison to aid in the selection of the most appropriate modulator for mGluR7 research.
Data Presentation
Table 1: In Vitro Potency and Selectivity of mGluR7 Modulators
| Compound | Mechanism of Action | mGluR7 EC50/Potency | Selectivity Profile |
| AMN082 | Allosteric Agonist | 64-290 nM[1][2] | Selective for mGluR7 over other mGluR subtypes.[2] |
| VU0155094 | Positive Allosteric Modulator (PAM) | 1.5 µM[3] | Pan-group III mGluR PAM (mGluR4, mGluR7, mGluR8).[3][4] |
| VU0422288 | Positive Allosteric Modulator (PAM) | 146 nM[3][5] | Pan-group III mGluR PAM (mGluR4, mGluR7, mGluR8).[3][4] |
Table 2: Off-Target Binding Profile of AMN082 and its Metabolite (Met-1)
| Compound | Target | Binding Affinity (nM) |
| AMN082 | Norepinephrine Transporter (NET) | 1385[6][7] |
| Met-1 | Serotonin Transporter (SERT) | 323[6][7] |
| Dopamine Transporter (DAT) | 3020[6][7] | |
| Norepinephrine Transporter (NET) | 3410[6][7] |
Experimental Protocols
cAMP Accumulation Assay
This assay is a functional method to determine the activity of Gi/o-coupled receptors like mGluR7, which inhibit the production of cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Stably transfect a suitable cell line (e.g., CHO or HEK293) with the mGluR7 receptor. Culture the cells to 80-90% confluency.
-
Cell Preparation: Detach the cells and resuspend them in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Assay Procedure:
-
Dispense the cell suspension into a 96-well or 384-well plate.
-
For agonist testing (AMN082), add varying concentrations of the compound.
-
For PAM testing (VU0155094, VU0422288), pre-incubate the cells with the PAM before adding a sub-maximal concentration (EC20) of glutamate.
-
Stimulate adenylyl cyclase with forskolin (B1673556) to induce cAMP production.
-
-
Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as those based on HTRF or AlphaScreen technology.
-
Data Analysis: The signal is inversely proportional to cAMP levels. Plot the response against the compound concentration to determine EC50 (for agonists) or potentiation values (for PAMs).
GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon receptor stimulation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing mGluR7 in a cold buffer.
-
Centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in an assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, membranes, and varying concentrations of the agonist (AMN082).
-
Non-specific Binding: Include a high concentration of unlabeled GTPγS.
-
Basal Binding: Omit the agonist.
-
-
Reaction:
-
Add GDP to all wells.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60-90 minutes.
-
-
Termination and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound from free [³⁵S]GTPγS.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot specific binding against the agonist concentration to determine EC50 and Emax values.
Visualizations
Caption: mGluR7 signaling pathway and points of intervention.
Caption: A typical experimental workflow for evaluating mGluR7 modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMN 082 dihydrochloride | Glutamat Group III Receptors | Tocris Bioscience [tocris.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to mGluR7 Positive Allosteric Modulators: AMN082 vs. VU0155094
Metabotropic glutamate (B1630785) receptor 7 (mGluR7), a presynaptic G-protein coupled receptor, is a key regulator of synaptic transmission and neuronal excitability, making it a promising therapeutic target for a range of central nervous system (CNS) disorders.[1][2] Allosteric modulators provide a sophisticated means of targeting these receptors with greater subtype selectivity and nuanced control compared to traditional orthosteric ligands.[1] This guide presents an objective, data-driven comparison of two instrumental mGluR7 positive allosteric modulators (PAMs): AMN082, a selective allosteric agonist, and VU0155094, a pan-group III mGluR PAM.
AMN082 was a pioneering tool for probing mGluR7 function, notable for being the first orally active and brain-penetrable selective agonist for this receptor.[3][4] In contrast, VU0155094 represents a different class of modulator; it does not activate the receptor on its own but enhances the effect of endogenous ligands like glutamate across multiple group III mGluRs.[1][5] This comparison will delve into their quantitative performance, mechanisms of action, and the experimental protocols used for their characterization, providing researchers with the detailed information necessary for experimental design and compound selection.
Quantitative Performance Analysis
The in vitro and in vivo characteristics of AMN082 and VU0155094 differ significantly, particularly in their mechanism of action, potency, and selectivity.
In Vitro Pharmacology
The following tables summarize key quantitative data for each compound based on various in vitro assays.
Table 1: In Vitro Potency and Efficacy at mGluR7
| Compound | Mechanism of Action | Assay Type | Cell Line | Parameter | Value | Reference |
| AMN082 | Allosteric Agonist | cAMP Accumulation Inhibition | CHO cells expressing human mGluR7b | EC₅₀ | 64 ± 32 nM | [1] |
| GTPγS Binding Stimulation | CHO cells expressing mGluR7 | EC₅₀ | 64-290 nM | [1][4] | ||
| VU0155094 | Positive Allosteric Modulator (PAM) | Calcium Mobilization | Cells expressing mGluR7 and Gα₁₅ | Potency (EC₅₀) | 1.5 µM | [2][5] |
Table 2: Selectivity and Off-Target Profile
| Compound | Primary Target(s) | Selectivity Profile | Key Off-Target Activities | Reference |
| AMN082 | mGluR7 | Selective for mGluR7 over other mGluRs and selected ionotropic glutamate receptors.[4][6] | Parent Compound: Norepinephrine (B1679862) Transporter (NET) affinity (1385 nM).[3] Metabolite (Met-1): Significant affinity for Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters (323, 3020, and 3410 nM, respectively).[3] | |
| VU0155094 | Group III mGluRs | Pan-group III PAM, potentiating mGluR4, mGluR7, and mGluR8.[1][5] No activity at other mGluR subtypes.[7] | Low activity at a panel of 68 other targets; showed ~50% inhibition for the norepinephrine transporter at 10 µM.[7] |
Table 3: Pharmacokinetic Properties
| Compound | Key Pharmacokinetic Feature | Finding | Reference |
| AMN082 | Metabolism | Orally active and blood-brain barrier penetrant.[4] However, it is rapidly metabolized (t½ < 1 min in rat liver microsomes) into an active metabolite (Met-1).[3] | |
| VU0155094 | N/A | Pharmacokinetic data is not extensively detailed in the provided search results. |
Mechanism of Action and Signaling Pathways
AMN082 and VU0155094 modulate the mGluR7 receptor through distinct allosteric mechanisms, leading to the activation of downstream signaling cascades.
AMN082: A Selective Allosteric Agonist
AMN082 binds to an allosteric site within the transmembrane domain of mGluR7 to directly activate the receptor, functioning as a full agonist.[1][4] This activation is independent of the orthosteric glutamate binding site.[4] The interest in AMN082 has diminished due to its limited in vivo selectivity; it is rapidly metabolized into a compound that inhibits monoamine transporter activity.[8]
VU0155094: A Pan-Group III mGluR PAM
VU0155094 is a positive allosteric modulator (PAM), meaning it binds to a different site on the receptor than the endogenous agonist and enhances the receptor's response.[1] It does not possess intrinsic agonist activity and requires the presence of an orthosteric agonist, such as glutamate or L-AP4, to exert its effect.[1][5] Its modulatory action extends to other group III receptors, including mGluR4 and mGluR8.[5]
mGluR7 Signaling Cascade
mGluR7 is predominantly located at the presynaptic active zone where it functions to modulate neurotransmitter release.[8][9] As a member of the Group III mGluRs, it couples to inhibitory G-proteins (Gi/o).[10] Receptor activation by an agonist like AMN082 or by glutamate in the presence of a PAM like VU0155094 initiates a signaling cascade that includes:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[[“]]
-
Modulation of Ion Channels: Activation can lead to the inhibition of presynaptic N-type and P/Q-type Ca²⁺ channels, which reduces neurotransmitter release.[12] It can also result in the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[12]
-
Interaction with Intracellular Proteins: The receptor's function is also modulated by interactions with proteins like calmodulin (CaM) and PICK1.[12][[“]]
Caption: mGluR7 signaling pathway initiated by agonist binding.
Experimental Protocols
Characterizing and comparing AMN082 and VU0155094 involves specific in vitro and in vivo assays to determine their potency, efficacy, and functional effects.
Protocol 1: In Vitro Calcium Mobilization Assay
This assay is used to measure the potency of PAMs or the efficacy of agonists by detecting intracellular calcium changes. Since Gi/o-coupled receptors like mGluR7 do not typically signal through calcium mobilization, cells are co-transfected with a promiscuous G-protein, such as Gα₁₅, which links receptor activation to the phospholipase C pathway and subsequent calcium release.[5]
Methodology:
-
Cell Culture: HEK293 or CHO cells are stably co-transfected with the mGluR7 receptor and a promiscuous G-protein (e.g., Gα₁₅).
-
Cell Plating: Cells are plated into 96- or 384-well black-walled, clear-bottom microplates and grown to confluency.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution and incubated to allow for dye uptake.
-
Compound Addition:
-
For PAMs (VU0155094): The compound is added at various concentrations and incubated for a short period (2-5 minutes). Subsequently, a sub-maximal (EC₂₀) concentration of an orthosteric agonist (e.g., glutamate or L-AP4) is added.[2][5]
-
For Agonists (AMN082): The compound is added directly to the cells at various concentrations.[2]
-
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are measured over time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).
-
Data Analysis: Concentration-response curves are generated to calculate EC₅₀ values (for agonists) or potentiation values (for PAMs).[2]
Caption: Workflow for a calcium mobilization assay.
Protocol 2: [³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins following receptor stimulation, providing a proximal readout of receptor function.
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing the mGluR7 receptor.
-
Assay Buffer: A buffer containing GDP (to ensure G-proteins are in an inactive state) and [³⁵S]GTPγS (a non-hydrolyzable GTP analog) is prepared.
-
Reaction Initiation: Cell membranes are incubated with varying concentrations of the test compound (e.g., AMN082) in the assay buffer.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters, representing [³⁵S]GTPγS bound to activated G-proteins, is quantified using a scintillation counter.
-
Data Analysis: Data are analyzed to determine the EC₅₀ and maximal stimulation (Eₘₐₓ) for the agonist.[4]
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Conclusion and Recommendations
AMN082 and VU0155094 represent two distinct and valuable tools for studying group III metabotropic glutamate receptors, each with a unique profile of advantages and limitations.
-
AMN082 is a potent, selective allosteric agonist of mGluR7. Its major strength lies in its ability to directly and selectively activate mGluR7 in vitro, which was instrumental in early studies elucidating the receptor's role.[2] However, its therapeutic potential and utility as an in vivo tool are severely compromised by its rapid metabolism into an active metabolite that exhibits significant off-target activity at monoamine transporters.[3] Therefore, in vivo effects observed with AMN082 must be interpreted with caution, as they may not be solely mediated by mGluR7.[3]
-
VU0155094 is a positive allosteric modulator (PAM) that enhances the activity of the endogenous agonist, glutamate. Its key advantage is that it lacks the problematic off-target profile of AMN082's metabolite. However, its utility for studying the specific role of mGluR7 is complicated by its pan-group III activity, as it also potentiates mGluR4 and mGluR8.[2]
Recommendation for Researchers:
The choice between these compounds is dictated by the specific research question.
-
For in vitro studies aimed at selectively activating mGluR7 in isolated systems (e.g., cell lines, membrane preparations), AMN082 remains a useful tool, provided its off-target potential at high concentrations is considered.
-
For in vivo studies or experiments in native tissue where dissecting the specific contribution of mGluR7 is critical, neither compound is ideal. VU0155094 may be preferred due to a cleaner off-target profile, but its effects cannot be solely attributed to mGluR7 modulation.[2][14] Researchers should consider newer, more selective mGluR7 PAMs that have since been developed for such applications.
This comparative guide underscores the importance of understanding the detailed pharmacological profiles of chemical tools. While AMN082 was a foundational compound, the development of modulators like VU0155094 has paved the way for a more nuanced understanding of mGluR7 biology and the ongoing search for more refined therapeutic agents.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uni-regensburg.de [uni-regensburg.de]
- 7. Progress toward allosteric ligands of metabotropic glutamate 7 (mGlu7) receptor: 2008–present - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of positive allosteric modulators VU0155094 (ML397) and VU0422288 (ML396) reveals new insights into the biology of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effects of mGluR7 and mGluR8 activation on pain-related synaptic activity in the amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. pubs.acs.org [pubs.acs.org]
Unveiling the Specificity of AMN082: A Comparative Guide to its Cross-Validation with Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of AMN082, a selective allosteric agonist of the metabotropic glutamate (B1630785) receptor 7 (mGluR7), with its performance in corresponding knockout mouse models. By presenting supporting experimental data, detailed protocols, and clear visual representations of the underlying mechanisms, this document serves as a critical resource for validating the on-target effects of AMN082 and understanding its therapeutic potential.
Data Presentation: Quantitative Analysis of AMN082 Effects
The following tables summarize the key quantitative data from studies cross-validating the effects of AMN082 with mGluR7 and Fmr1 knockout (KO) mouse models. These data highlight the mGluR7-dependent action of AMN082 in modulating stress responses and protein synthesis.
| Experiment | Animal Model | Treatment | Outcome Measure | Result | Citation |
| Stress Hormone Modulation | mGluR7 +/+ (Wild-Type) | AMN082 (6 mg/kg, p.o.) | Plasma Corticosterone (B1669441) | ~200% increase compared to vehicle | [1] |
| mGluR7 -/- (Knockout) | AMN082 (6 mg/kg, p.o.) | Plasma Corticosterone | No significant change compared to vehicle | [1] | |
| mGluR7 +/+ (Wild-Type) | AMN082 (6 mg/kg, p.o.) | Plasma ACTH | ~200% increase compared to vehicle | [1] | |
| mGluR7 -/- (Knockout) | AMN082 (6 mg/kg, p.o.) | Plasma ACTH | No significant change compared to vehicle | [1] | |
| Protein Synthesis Regulation | Wild-Type Neurons | AMN082 | Phosphorylated ERK1/2 | Significant decrease | [[“]] |
| Fmr1 KO Neurons | AMN082 | Phosphorylated ERK1/2 | Significant decrease | [[“]] | |
| Wild-Type Neurons | AMN082 | Phosphorylated eIF4E | Significant decrease | [[“]] | |
| Fmr1 KO Neurons | AMN082 | Phosphorylated eIF4E | Significant decrease | [[“]] | |
| mGluR7 KO Mice | AMN082 | Protein Synthesis | No significant effect | [[“]] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams were generated using Graphviz.
Figure 1: AMN082 Signaling Pathway.
Figure 2: Cross-Validation Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from established research practices to ensure reproducibility.
Measurement of Stress Hormones (Corticosterone and ACTH)
This protocol outlines the procedure for quantifying plasma corticosterone and ACTH levels in mice following AMN082 administration.
Materials:
-
AMN082
-
Vehicle (e.g., saline)
-
mGluR7 +/+ and mGluR7 -/- mice
-
Blood collection tubes (with EDTA for ACTH)
-
Centrifuge
-
ELISA kits for corticosterone and ACTH
-
Microplate reader
Procedure:
-
Animal Dosing: Administer AMN082 (e.g., 6 mg/kg, per os) or vehicle to both wild-type and mGluR7 knockout mice.
-
Blood Collection: At a specified time point post-administration (e.g., 1 hour), collect blood samples via a consistent method such as tail-nicking or cardiac puncture. For ACTH measurement, collect blood in tubes containing EDTA to prevent degradation.
-
Plasma Separation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Hormone Quantification: Measure the concentrations of corticosterone and ACTH in the plasma samples using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Normalize the hormone levels of the AMN082-treated groups to their respective vehicle-treated control groups and compare the responses between wild-type and knockout mice.
Western Blot for Phosphorylated ERK1/2 and eIF4E
This protocol details the steps for assessing the phosphorylation status of ERK1/2 and eIF4E in brain tissue to measure the impact of AMN082 on protein synthesis pathways.
Materials:
-
AMN082
-
Vehicle
-
Wild-type and Fmr1 or mGluR7 knockout mice
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-p-eIF4E, anti-total-eIF4E, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Collection and Lysis: Following treatment with AMN082 or vehicle, dissect the brain region of interest (e.g., hippocampus) and homogenize in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the effects of AMN082 between wild-type and knockout mice.
Fear Conditioning and Extinction
This protocol describes a typical fear conditioning and extinction paradigm to assess the role of mGluR7 in fear memory, which can be used to validate the effects of AMN082.
Materials:
-
AMN082
-
Vehicle
-
Wild-type and mGluR7 knockout mice
-
Fear conditioning chamber with a grid floor for foot shocks and a distinct context
-
A novel context for extinction training
-
Auditory cue generator
-
Video tracking software to measure freezing behavior
Procedure:
-
Habituation: Place the mice in the conditioning chamber and allow them to explore for a set period.
-
Conditioning: Present a neutral conditioned stimulus (CS), such as an auditory tone, which co-terminates with a mild foot shock (unconditioned stimulus, US). Repeat this pairing several times.
-
AMN082/Vehicle Administration: Administer AMN082 or vehicle systemically or directly into a specific brain region (e.g., amygdala) before fear acquisition or extinction training.
-
Fear Acquisition Test: On a subsequent day, place the mice back in the conditioning context and/or present the CS without the US, and measure the duration of freezing behavior.
-
Extinction Training: Place the mice in a novel context and repeatedly present the CS without the US.
-
Extinction Recall Test: The following day, re-expose the mice to the CS in the extinction context and measure freezing to assess the retention of extinction memory.
-
Data Analysis: Compare the percentage of time spent freezing during the different phases of the experiment between wild-type and knockout mice treated with AMN082 or vehicle.
By utilizing these detailed protocols and comparative data, researchers can effectively design and interpret experiments to further elucidate the therapeutic potential of AMN082 and other mGluR7 modulators.
References
Replicability of AMN082 Antidepressant-like Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical findings for AMN082, a selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 7 (mGluR7), in established animal models of depression. This document summarizes key experimental data, details methodologies, and visualizes the proposed signaling pathways to offer a comprehensive overview of the replicability and mechanistic underpinnings of AMN082's antidepressant-like properties.
AMN082 has demonstrated consistent antidepressant-like effects in preclinical studies, primarily in the Forced Swim Test (FST) and the Tail Suspension Test (TST).[1][2] These models are widely used to screen potential antidepressant compounds by measuring the duration of immobility in rodents subjected to inescapable stress. A reduction in immobility time is indicative of an antidepressant-like effect. The findings for AMN082 are compared with those of established antidepressants, including the tricyclic antidepressant (TCA) imipramine (B1671792) and the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of AMN082 and other antidepressants in the Forced Swim Test and Tail Suspension Test.
Table 1: Effect of AMN082 and Imipramine on Immobility Time in the Forced Swim Test (FST) in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Reduction vs. Vehicle | Reference |
| Vehicle | - | 155 ± 10 | - | Palucha et al., 2007 |
| AMN082 | 1 | 130 ± 12 | 16.1% | Palucha et al., 2007 |
| AMN082 | 3 | 105 ± 8 | 32.3% | Palucha et al., 2007 |
| AMN082 | 10 | 85 ± 7 | 45.2% | Palucha et al., 2007 |
| Imipramine | 15 | 110 ± 9 | 29.0% | Palucha et al., 2007 |
| Imipramine | 30 | 80 ± 6 | 48.4% | Palucha et al., 2007 |
*p < 0.05 vs. Vehicle
Table 2: Effect of AMN082 and Citalopram on Immobility Time in the Tail Suspension Test (TST) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Reduction vs. Vehicle | Reference |
| Vehicle | - | 150 ± 15 | - | Głuch-Lutwin et al., 2017 |
| AMN082 | 1 | 125 ± 10 | 16.7% | Głuch-Lutwin et al., 2017 |
| AMN082 | 3 | 95 ± 8 | 36.7% | Głuch-Lutwin et al., 2017 |
| Citalopram | 10 | 110 ± 12 | 26.7% | Głuch-Lutwin et al., 2017 |
| Citalopram | 20 | 80 ± 9 | 46.7% | Głuch-Lutwin et al., 2017 |
*p < 0.05 vs. Vehicle
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to facilitate replication and comparison of findings.
Forced Swim Test (FST) - Rat
-
Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) is filled with water (25 ± 1 °C) to a depth of 30 cm.
-
Procedure:
-
Rats are individually placed into the cylinder for a 15-minute pre-test session 24 hours before the test session.
-
On the test day, animals are administered AMN082, a comparator drug, or vehicle via intraperitoneal (i.p.) injection.
-
Following a 30-60 minute pre-treatment period, the rats are placed in the cylinder for a 5-minute test session.
-
The duration of immobility, defined as the time the rat spends floating in the water without struggling and making only those movements necessary to keep its head above water, is recorded.
-
Tail Suspension Test (TST) - Mouse
-
Apparatus: Mice are suspended by their tail from a ledge or a rod using adhesive tape, at a height of approximately 50 cm from the floor. The suspension area is typically enclosed to prevent visual distractions.
-
Procedure:
-
A small piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended by the tape from the suspension bar.
-
The total duration of the test is 6 minutes.
-
The duration of immobility, defined as the absence of any limb or body movements, except for those caused by respiration, is recorded, typically during the last 4 minutes of the test.
-
Signaling Pathways and Experimental Workflows
The antidepressant-like effects of AMN082 are believed to be mediated through the modulation of glutamatergic and downstream signaling pathways.
Proposed Signaling Pathway for AMN082's Antidepressant-like Effects
Activation of the presynaptic mGluR7 by AMN082 is thought to reduce glutamate release, leading to a modulation of postsynaptic signaling cascades implicated in mood regulation. One key pathway involves the regulation of the mammalian target of rapamycin (B549165) (mTOR) signaling, which is known to be involved in synaptic plasticity and the therapeutic effects of rapid-acting antidepressants.[1] Studies have shown that AMN082 can increase the phosphorylation of mTOR and its downstream effector p70S6K.[1] Furthermore, the antidepressant-like effects of AMN082 have been linked to the modulation of AMPA receptor signaling.[2] Recent evidence also points to the involvement of the ERK1/2 and eIF4E signaling pathways downstream of mGluR7 activation.
Proposed signaling cascade for AMN082.
Experimental Workflow for Preclinical Antidepressant Screening
The typical workflow for evaluating the antidepressant-like effects of a compound like AMN082 involves a series of standardized steps to ensure the reliability and replicability of the findings.
Typical preclinical screening workflow.
References
- 1. Activation of the mTOR signaling pathway in the antidepressant-like activity of the mGlu5 antagonist MTEP and the mGlu7 agonist AMN082 in the FST in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mGluR7 allosteric agonist AMN082 produces antidepressant-like effects by modulating glutamatergic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of AMN082
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of AMN082, a selective allosteric agonist of the metabotropic glutamate (B1630785) receptor 7 (mGluR7). The information presented herein is supported by experimental data to aid researchers in evaluating its potential applications.
AMN082 is a widely utilized pharmacological tool for investigating the physiological roles of mGluR7 in the central nervous system.[1] It acts as a selective mGluR7 allosteric agonist, mimicking the effects of glutamate.[1] This compound is noted for its ability to penetrate the blood-brain barrier and is orally active, making it suitable for both in vitro and in vivo studies.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy and effects of AMN082.
Table 1: In Vitro Efficacy of AMN082
| Assay | Cell Line/System | Parameter | Value (nM) | Reference(s) |
| cAMP Accumulation Inhibition | Transfected mammalian cells expressing mGluR7 | EC50 | 64 - 290 | [2][3][4] |
| GTPγS Binding Stimulation | Transfected mammalian cells expressing mGluR7 | EC50 | 64 - 290 | [2][3][4] |
| Inhibition of Glutamate Release | Rat cerebral cortex synaptosomes | IC50 | ~1000 | [3] |
Table 2: In Vivo Effects of AMN082
| Animal Model | Administration Route & Dosage | Key Effect | Quantitative Outcome | Reference(s) |
| Mice (C57BL/6) | Oral, 6 mg/kg | Increased plasma corticosterone | ~200% increase | [3] |
| Rats | Intraperitoneal, 10 mg/kg | Reduced alcohol consumption | Significant decrease in ethanol (B145695) intake | [5] |
| Mice | Intraperitoneal, 1.25-5.0 mg/kg | Attenuation of cocaine/morphine locomotor sensitization | Dose-dependent reduction in hyperactivity | [6] |
| Rats (Traumatic Brain Injury) | Intraperitoneal, 10 mg/kg | Neuroprotection | Significantly reduced infarct volume and neuronal apoptosis | [7][8] |
| Mice (Fmr1 KO - Fragile X Syndrome model) | Intraperitoneal, 1 mg/kg | Rescue of behavioral deficits | Correction of repetitive behavior (marble burying) and improved learning and memory | [9][10] |
| Rats | Systemic or intra-NAc administration | Modulation of neurotransmitter levels in Nucleus Accumbens | Dose-dependent decrease in extracellular GABA and increase in extracellular glutamate | [4] |
| Mice | Intraperitoneal, 5 mg/kg | Impaired fear memory consolidation | Significant decrease in step-through latency in passive avoidance task | [11] |
Signaling Pathway of AMN082
AMN082, as a positive allosteric modulator of mGluR7, activates the receptor, which is coupled to inhibitory G-proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Downstream of this, AMN082 has been shown to repress protein synthesis by inhibiting the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the eukaryotic translation initiation factor 4E (eIF4E).[9][10]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Assays
1. cAMP Accumulation Assay
This assay measures the ability of AMN082 to inhibit the production of cyclic AMP.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR7b are cultured in appropriate media.
-
Cell Preparation: Cells are harvested, washed, and resuspended in a stimulation buffer.
-
Incubation: Cells are incubated with varying concentrations of AMN082 in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulation: Forskolin is added to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis: The cells are lysed to release the accumulated intracellular cAMP.
-
Detection: The concentration of cAMP is measured using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The results are used to generate a concentration-response curve, from which the EC50 value is calculated.
2. GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to mGluR7.[12][13]
Protocol:
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing mGluR7.
-
Incubation: The membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of AMN082.[12][13]
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to construct a dose-response curve and determine the EC50 value for AMN082-stimulated [35S]GTPγS binding.
In Vivo Assays
1. In Vivo Microdialysis
This technique is used to measure extracellular neurotransmitter levels in the brains of freely moving animals.[14][15]
Protocol:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., the nucleus accumbens) of an anesthetized rat.
-
Recovery: The animal is allowed to recover from surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.
-
Baseline Collection: After an equilibration period, baseline dialysate samples are collected.
-
Drug Administration: AMN082 is administered either systemically (e.g., intraperitoneally) or locally through the microdialysis probe.
-
Sample Collection: Dialysate samples are collected at regular intervals following drug administration.
-
Analysis: The concentrations of neurotransmitters (e.g., GABA and glutamate) in the dialysate are quantified using high-performance liquid chromatography (HPLC).
2. Contextual Fear Conditioning
This behavioral paradigm assesses the role of AMN082 in learning and memory.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Metabotropic Glutamate Receptor 7 (mGluR7) Allosteric Agonist AMN082 Modulates Nucleus Accumbens GABA and Glutamate, but not Dopamine, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uni-regensburg.de [uni-regensburg.de]
- 6. AMN082, a metabotropic glutamate receptor 7 allosteric agonist, attenuates locomotor sensitization and cross-sensitization induced by cocaine and morphine in mice [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. The neuroprotective effects of AMN082 on neuronal apoptosis in rats after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mGluR7 allosteric modulator AMN082 corrects protein synthesis and pathological phenotypes in FXS | EMBO Molecular Medicine [link.springer.com]
- 11. Impact of the metabotropic glutamate receptor7 (mGlu7) allosteric agonist, AMN082, on fear learning and memory and anxiety-like behavior [pubmed.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AMN082 and MMPIP for mGluR7 Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of AMN082 and MMPIP, two key allosteric modulators of the metabotropic glutamate (B1630785) receptor 7 (mGluR7). This document is intended to serve as a practical resource for researchers in neuroscience, pharmacology, and drug development, offering an objective evaluation of these compounds' performance with supporting experimental data.
Introduction to mGluR7 and its Allosteric Modulation
Metabotropic glutamate receptor 7 (mGluR7) is a presynaptic Gi/o-coupled receptor that plays a critical role in the regulation of neurotransmitter release.[1] Its activation generally leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and modulation of ion channel activity.[1] Given its involvement in various neurological and psychiatric disorders, mGluR7 has emerged as a significant therapeutic target.[1][2]
Allosteric modulators offer a nuanced approach to targeting receptors like mGluR7. Unlike orthosteric ligands that bind to the glutamate binding site, allosteric modulators bind to a distinct site on the receptor, thereby modulating the receptor's response to the endogenous ligand. This can lead to greater subtype selectivity and a more refined control of receptor function.
This guide focuses on two of the most well-characterized pharmacological tools for studying mGluR7:
-
AMN082 : A potent and selective positive allosteric modulator (PAM), also described as an allosteric agonist, of mGluR7.[1][3] It binds to a site within the transmembrane domain of the receptor, leading to its activation.[3][[“]] AMN082 is orally active and can cross the blood-brain barrier, making it a valuable tool for in vivo studies.[3][5]
-
MMPIP (6-(4-Methoxyphenyl)-5-methyl-3-(pyridin-4-yl)isoxazolo[4,5-c]pyridin-4(5H)-one): A selective negative allosteric modulator (NAM) of mGluR7.[1][6] It binds to an allosteric site to inhibit the receptor's activation by agonists.[1] In some cellular systems, MMPIP has demonstrated inverse agonist properties.[1][7]
Quantitative Comparison of AMN082 and MMPIP
The following table summarizes the key quantitative parameters for AMN082 and MMPIP based on published experimental data. These values provide a direct comparison of their potency and efficacy in modulating mGluR7 activity in various in vitro assays.
| Parameter | AMN082 | MMPIP | Assay System |
| EC50 | 64-290 nM[3][5] | N/A | cAMP accumulation inhibition and GTPγS binding in cells expressing mGluR7[3][5] |
| IC50 | N/A | 26 nM[8] | Inhibition of L-AP4-induced intracellular Ca2+ mobilization in CHO cells co-expressing rat mGluR7 with Gα15[8] |
| IC50 | N/A | 220 nM[8] | Inhibition of L-AP4-induced inhibition of forskolin-stimulated cAMP accumulation in CHO cells expressing rat mGluR7[8] |
| KB | N/A | 24-30 nM[8] | Antagonist binding affinity at mGluR7[8] |
| Selectivity | Selective for mGluR7 over other mGluR subtypes and selected ionotropic glutamate receptors.[3] However, its major metabolite has an affinity for monoamine transporters (SERT, DAT, NET).[9][10] | Selective for mGluR7.[6] | Various receptor binding and functional assays. |
| In Vivo Activity | Orally active and brain-penetrable.[3][5] Rapidly metabolized in vivo.[9][11] | Brain-penetrable after systemic administration.[6] | Pharmacokinetic studies in rodents.[5][6] |
Mechanism of Action and Signaling Pathways
AMN082 and MMPIP exert their effects by binding to distinct allosteric sites on the mGluR7 receptor, leading to opposing functional outcomes. The following diagrams illustrate the mGluR7 signaling pathway and the mechanisms of action for both compounds.
Caption: General signaling pathway of the mGluR7 receptor.
Caption: Mechanism of action for AMN082 and MMPIP on mGluR7.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
cAMP Accumulation Assay
This assay is used to determine the functional activity of mGluR7 modulators by measuring their effect on the inhibition of adenylyl cyclase.
Objective: To quantify the potency and efficacy of AMN082 (as an agonist) and MMPIP (as an antagonist) on mGluR7-mediated inhibition of cAMP production.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human or rat mGluR7.
-
Assay medium: DMEM supplemented with 1 mM IBMX.
-
AMN082 and MMPIP.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
Procedure:
-
Cell Plating: Plate the mGluR7-expressing CHO cells in a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of AMN082 or MMPIP in the assay medium.
-
Assay:
-
For agonist mode (AMN082): Add AMN082 to the cells and incubate. Then, add forskolin to stimulate adenylyl cyclase and incubate for a further 30 minutes.
-
For antagonist mode (MMPIP): Pre-incubate the cells with MMPIP for 15-30 minutes. Then, add an EC80 concentration of an agonist (e.g., L-AP4) and forskolin, and incubate for 30 minutes.
-
-
Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration as a function of the test compound concentration to determine EC50 values for AMN082 or IC50 values for MMPIP.[10]
GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to mGluR7 upon agonist stimulation.
Objective: To determine the ability of AMN082 to stimulate G-protein activation via mGluR7.
Materials:
-
Membranes from cells expressing mGluR7.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP.
-
[35S]GTPγS.
-
AMN082.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing cell membranes, GDP, and varying concentrations of AMN082 in the assay buffer.
-
Initiation: Start the reaction by adding [35S]GTPγS.
-
Incubation: Incubate the mixture at 30°C for 60 minutes.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound [35S]GTPγS as a function of AMN082 concentration to determine the EC50 and Emax values.[5][12]
Caption: Workflow for key in vitro experiments.
In Vivo Considerations and Off-Target Effects
While both AMN082 and MMPIP are valuable tools for in vivo research due to their ability to cross the blood-brain barrier, it is crucial to consider their pharmacokinetic properties and potential off-target effects.
AMN082:
-
Rapid Metabolism: AMN082 is rapidly metabolized in vivo, with a half-life of less than one minute in rat liver microsomes.[9]
-
Active Metabolite: Its major metabolite, N-benzhydrylethane-1,2-diamine (Met-1), exhibits physiologically relevant binding affinity for the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET).[9] This suggests that the in vivo effects of AMN082 may not be solely attributable to its action on mGluR7 and could be confounded by its metabolite's activity on monoamine systems.[9][10]
MMPIP:
-
Context-Dependent Effects: The pharmacological activity of MMPIP can be context-dependent.[13][14] It may not effectively antagonize mGluR7 coupling to all of its native signaling pathways in every cellular environment.[13][14] For instance, in some studies, MMPIP was unable to block agonist-mediated responses at the Schaffer collateral-CA1 synapse, a region where mGluR7 is known to modulate neurotransmission.[13][14]
-
Inverse Agonism: MMPIP has been reported to act as an inverse agonist in some systems, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[1][7]
Summary and Conclusion
AMN082 and MMPIP are indispensable pharmacological tools for the investigation of mGluR7 function. AMN082 serves as a potent activator, while MMPIP acts as a selective inhibitor. Their opposing mechanisms of action make them a powerful combination for elucidating the physiological and pathological roles of this important receptor.
However, researchers must be mindful of the nuances of their pharmacology. The off-target effects of AMN082's metabolite and the context-dependent nature of MMPIP's antagonism are critical factors to consider when designing experiments and interpreting results. Newer generations of mGluR7 allosteric modulators are being developed with improved pharmacological profiles, offering the promise of even more precise tools for dissecting mGluR7 biology.
For robust and interpretable experimental outcomes, it is recommended to:
-
Use the lowest effective concentrations of each compound.
-
Include appropriate controls to account for potential off-target effects.
-
Whenever possible, validate findings using complementary approaches, such as genetic models (e.g., mGluR7 knockout animals) or alternative pharmacological agents.
By carefully considering the data and experimental protocols presented in this guide, researchers can effectively leverage AMN082 and MMPIP to advance our understanding of mGluR7 and its potential as a therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. consensus.app [consensus.app]
- 5. pnas.org [pnas.org]
- 6. Effects of a novel metabotropic glutamate receptor 7 negative allosteric modulator, 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazonolo[4,5-c]pyridin-4(5H)-one (MMPIP), on the central nervous system in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Context-dependent pharmacology exhibited by negative allosteric modulators of metabotropic glutamate receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Context-Dependent Pharmacology Exhibited by Negative Allosteric Modulators of Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Potential of AMN082 and Newer mGluR7 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of AMN082, a pioneering metabotropic glutamate (B1630785) receptor 7 (mGluR7) allosteric agonist, with newer alternatives. The aim is to equip researchers with the necessary data to make informed decisions when selecting compounds for investigating mGluR7 function and its therapeutic potential in neurological and psychiatric disorders.
Overview of AMN082 and its Alternatives
AMN082 was the first selective, orally active, and brain-penetrant allosteric agonist for mGluR7.[1] It directly activates the receptor by binding to a site distinct from the glutamate binding site.[2][3] This compound has been instrumental in exploring the role of mGluR7 in preclinical models of anxiety, depression, and Fragile X syndrome.[4][5] However, the therapeutic utility of AMN082 is significantly hampered by its rapid metabolism into a metabolite (Met-1) that exhibits off-target effects, primarily on monoamine transporters.[6] This confounds the interpretation of in vivo studies, making it difficult to attribute the observed effects solely to mGluR7 activation.[6]
In contrast, newer compounds such as VU0155094 and VU0422288 have emerged as pan-group III mGluR positive allosteric modulators (PAMs).[2][7] Unlike AMN082, these PAMs do not possess intrinsic agonist activity but rather potentiate the effect of the endogenous ligand, glutamate.[2][8] A key distinction is their selectivity profile; while AMN082 is selective for mGluR7, VU0155094 and VU0422288 modulate mGluR4, mGluR7, and mGluR8.[2][7]
Quantitative Performance Analysis
The following tables summarize the key in vitro pharmacological data for AMN082 and its alternatives.
Table 1: In Vitro Potency of mGluR7 Modulators
| Compound | Mechanism of Action | Assay Type | Cell Line | Parameter | Value | Reference(s) |
| AMN082 | Allosteric Agonist | cAMP Accumulation Inhibition | CHO cells expressing human mGluR7b | EC50 | 64 ± 32 nM | [3] |
| GTPγS Binding Stimulation | CHO cells expressing mGluR7 | EC50 | 64 - 290 nM | [9][10] | ||
| VU0155094 | Pan-Group III mGluR PAM | Calcium Mobilization | HEK293 cells expressing rat mGluR7 | EC50 | 1.5 µM | [7] |
| VU0422288 | Pan-Group III mGluR PAM | Calcium Mobilization | HEK293 cells expressing rat mGluR7 | EC50 | 146 nM | [7] |
Table 2: Off-Target Profile of AMN082 and its Metabolite (Met-1)
| Compound | Target | Parameter | Value (nM) | Reference(s) |
| AMN082 | Norepinephrine Transporter (NET) | Ki | 1385 | [6] |
| Met-1 | Serotonin Transporter (SERT) | Ki | 323 | [6] |
| Dopamine Transporter (DAT) | Ki | 3020 | [6] | |
| Norepinephrine Transporter (NET) | Ki | 3410 | [6] |
Signaling Pathways and Experimental Workflows
mGluR7 Signaling Pathway
Activation of the Gi/o-coupled mGluR7 receptor by an allosteric agonist like AMN082, or potentiation by a PAM in the presence of glutamate, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This can subsequently modulate the activity of various downstream effectors, including ion channels and protein kinases, ultimately leading to a reduction in neurotransmitter release.
Caption: mGluR7 signaling cascade initiated by allosteric modulation.
Experimental Workflow for In Vitro Characterization
The following diagram outlines a typical workflow for the in vitro characterization of mGluR7 modulators.
Caption: A streamlined workflow for in vitro evaluation of mGluR7 modulators.
Experimental Protocols
In Vitro Functional Assays
1. cAMP Accumulation Inhibition Assay (for Agonists like AMN082)
-
Objective: To measure the ability of a compound to inhibit the production of cyclic AMP (cAMP) following adenylyl cyclase stimulation.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR7b receptor.
-
Procedure:
-
Cells are plated in multi-well plates and incubated overnight.
-
The cells are then treated with the test compound (e.g., AMN082) at various concentrations.
-
Adenylyl cyclase is stimulated using forskolin.
-
Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA).
-
Data are normalized to the forskolin-only control, and EC50 values are calculated.
-
2. [35S]GTPγS Binding Assay (for Agonists and PAMs)
-
Objective: To measure the activation of G-proteins coupled to the mGluR7 receptor.
-
Preparation: Cell membranes are prepared from CHO or HEK293 cells expressing the mGluR7 receptor.
-
Procedure:
-
Cell membranes are incubated with the test compound, GDP, and [35S]GTPγS.
-
For PAMs, a sub-maximal concentration of an orthosteric agonist (e.g., L-AP4) is also included.
-
The reaction is incubated to allow for the binding of [35S]GTPγS to activated G-proteins.
-
The reaction is terminated by rapid filtration, and the amount of membrane-bound radioactivity is quantified by liquid scintillation counting.
-
EC50 and potentiation values are determined from concentration-response curves.
-
3. Calcium Mobilization Assay (for Agonists and PAMs)
-
Objective: To measure the increase in intracellular calcium concentration following receptor activation. Since mGluR7 is a Gi/o-coupled receptor, it is typically co-expressed with a promiscuous G-protein (e.g., Gα15) that links its activation to the phospholipase C pathway and subsequent calcium release.
-
Cell Line: HEK293 cells co-expressing the rat mGluR7 receptor and a promiscuous G-protein.
-
Procedure:
-
Cells are plated in black-walled, clear-bottom multi-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The test compound is added to the wells. For PAMs, this is followed by the addition of an EC20 concentration of glutamate or L-AP4.
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium, is measured over time using a fluorescence plate reader.
-
EC50 values or the degree of potentiation is calculated.
-
In Vivo Behavioral Assays
1. Forced Swim Test (for Antidepressant-like Activity)
-
Objective: To assess the antidepressant-like effects of a compound.
-
Animals: Male C57BL/6J mice.
-
Procedure:
-
Mice are individually placed in a cylinder of water from which they cannot escape.
-
The test duration is typically 6 minutes.
-
The behavior of the mice is recorded, and the duration of immobility (floating) in the last 4 minutes of the test is scored.
-
A decrease in immobility time is indicative of an antidepressant-like effect.[5][11]
-
2. Elevated Plus Maze (for Anxiolytic-like Activity)
-
Objective: To evaluate the anxiolytic-like effects of a compound.
-
Animals: Male rats or mice.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Animals are placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).
-
The time spent in and the number of entries into the open and closed arms are recorded.
-
An increase in the time spent in and/or entries into the open arms suggests an anxiolytic-like effect.[4][12]
-
Comparative Summary and Recommendations
| Feature | AMN082 | VU0155094 / VU0422288 |
| Mechanism | Allosteric Agonist | Positive Allosteric Modulator (PAM) |
| Selectivity | Selective for mGluR7 | Pan-Group III (mGluR4, 7, 8) |
| In Vitro Potency | High (nM range) | Moderate (µM to high nM range) |
| In Vivo Utility | Limited due to rapid metabolism and off-target effects of metabolite | Potentially better, but pan-selectivity may complicate interpretation |
| Therapeutic Potential | Proof-of-concept for mGluR7 in various CNS disorders | May offer broader therapeutic effects due to modulation of multiple mGluRs |
Recommendations for Researchers:
-
For selective mGluR7 activation in vitro: AMN082 remains a useful tool, provided that its limitations are acknowledged and controlled for.
-
For in vivo studies targeting mGluR7: The use of AMN082 should be approached with caution. It is crucial to conduct parallel studies with its primary metabolite, Met-1, to delineate the contributions of mGluR7 activation versus off-target monoaminergic effects. The use of mGluR7 knockout animals is also highly recommended to confirm target engagement.[13]
-
For exploring the broader role of group III mGluRs: VU0155094 and VU0422288 are valuable tools. Their PAM mechanism of action, which enhances endogenous glutamatergic signaling, may offer a more physiologically relevant mode of modulation compared to a direct agonist.
-
Future Directions: The development of selective mGluR7 PAMs with improved pharmacokinetic profiles is a critical next step for unequivocally validating the therapeutic potential of targeting this receptor.
This guide provides a snapshot of the current understanding of AMN082 and its alternatives. As the field of mGluR pharmacology continues to evolve, it is essential for researchers to critically evaluate the available tool compounds and select the most appropriate ones for their specific research questions.
References
- 1. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of the metabotropic glutamate receptor7 (mGlu7) allosteric agonist, AMN082, on fear learning and memory and anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mGluR7 allosteric agonist AMN082 produces antidepressant-like effects by modulating glutamatergic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabotropic glutamate receptor 7 allosteric modulator AMN082: a monoaminergic agent in disguise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Off-target potential of AMN082 on sleep EEG and related physiological variables: Evidence from mGluR7 (-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of AMN082 Free Base: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent neuroactive compounds like AMN082 free base is a critical component of laboratory safety and environmental responsibility. While specific institutional guidelines should always be followed, this guide provides a comprehensive overview of essential procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
At its core, the disposal of this compound, a selective and orally active mGluR7 agonist, necessitates a multi-step approach focused on containment, documentation, and adherence to regulated waste streams. Due to its biological potency, this compound should never be disposed of via standard laboratory drains or as general waste.
Recommended Disposal Protocol
The primary recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal company. This ensures the complete destruction of the active pharmacological agent.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment:
-
Solid Waste: All solid waste contaminated with this compound, including weighing papers, contaminated gloves, and empty vials, should be collected in a clearly labeled, sealed, and durable hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and chemically compatible hazardous waste container. Avoid mixing with incompatible waste streams. Information on the solubility of AMN082 can inform the choice of solvent for dissolution and subsequent disposal.
-
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard classifications.
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected by a certified hazardous waste disposal service.
-
Documentation: Maintain a detailed log of all disposed this compound, including quantities and dates of disposal.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information relevant to the handling of AMN082.
| Property | Value | Source |
| Solubility in DMSO | 100 mM | [1] |
| Solubility in Ethanol | 1 mM | [1] |
| Solubility in Water | 5 mM | [1] |
| EC₅₀ for mGluR7b | 64 nM | [1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
In the absence of specific federal or state regulations for this compound, it should be handled as a potent pharmaceutical compound, and its disposal should align with the principles of "cradle-to-grave" management of hazardous waste. Always consult with your institution's EHS department for specific guidance and to ensure compliance with local and national regulations.
References
Personal protective equipment for handling AMN082 free base
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling AMN082 free base. The following procedures are designed to ensure the safe handling and disposal of this potent research compound.
Compound Information:
AMN082 is a selective, orally active, and brain-penetrant allosteric agonist of the metabotropic glutamate (B1630785) receptor 7 (mGluR7).[1][2][3] It is a valuable tool for investigating the role of mGluR7 in the central nervous system.[4] Given its potent biological activity, careful handling is imperative to minimize exposure and ensure a safe laboratory environment.[5][6][7]
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE based on the quantity of the compound, its physical form (powder or solution), and the specific procedure being performed. The following table summarizes the recommended PPE for handling this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of the potent powder. Full respiratory protection is essential. Double gloving provides an additional barrier against contamination.[8] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills. Engineering controls like a fume hood are the primary means of protection.[8] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed.[8] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[8] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling potent compounds like AMN082.
-
Preparation and Pre-Work:
-
Consult the Safety Data Sheet (SDS) for this compound prior to handling.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated work area, such as a chemical fume hood or glove box, ensuring it is clean and uncluttered.
-
Have spill cleanup materials readily accessible.
-
-
Weighing and Reconstitution:
-
Perform all manipulations of solid AMN082 within a certified chemical fume hood, ventilated balance enclosure, or glove box to control exposure.[5]
-
Wear the appropriate PPE as outlined in the table above.
-
Use dedicated spatulas and weighing papers.
-
Carefully add the desired solvent to the solid to prepare a stock solution. This compound is soluble in DMSO, ethanol, and water.[9]
-
-
Experimental Use:
-
When working with solutions of AMN082, always wear gloves and safety glasses.
-
Conduct all procedures that may generate aerosols or splashes within a chemical fume hood.
-
Avoid skin and eye contact. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
-
Decontamination and Cleaning:
-
Wipe down all surfaces and equipment that have come into contact with AMN082 using an appropriate cleaning agent.
-
Dispose of all contaminated disposable items as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to protect personnel and the environment.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | - Collect in a clearly labeled, sealed container.- Label as "Hazardous Waste" with the chemical name. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.[8] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.[8] |
| Aqueous and Solvent Waste | - Collect in a sealed, labeled container compatible with the solvents used.- Do not mix incompatible waste streams.[10][11] |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance on hazardous waste pickup and disposal.[10][11][12]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMN082 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aiha.org [aiha.org]
- 6. agnopharma.com [agnopharma.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. orf.od.nih.gov [orf.od.nih.gov]
- 11. nems.nih.gov [nems.nih.gov]
- 12. Waste Disposal Guidance [blink.ucsd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
